4,4,4-Trifluorobutanoyl chloride
Description
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Structure
3D Structure
Properties
IUPAC Name |
4,4,4-trifluorobutanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClF3O/c5-3(9)1-2-4(6,7)8/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEWIPRPYWOTKFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(F)(F)F)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50568261 | |
| Record name | 4,4,4-Trifluorobutanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50568261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
406-91-7 | |
| Record name | 4,4,4-Trifluorobutanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50568261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis of 4,4,4-trifluorobutanoyl chloride from trifluorobutyric acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 4,4,4-trifluorobutanoyl chloride from 4,4,4-trifluorobutyric acid. This document provides a comprehensive overview of the synthetic methodologies, including detailed experimental protocols and a comparative analysis of common chlorinating agents. The information is intended to assist researchers and professionals in the fields of chemical synthesis and drug development in the effective preparation of this valuable fluorinated building block.
Introduction
This compound is a key intermediate in organic synthesis, particularly in the development of novel pharmaceuticals and advanced materials. The presence of the trifluoromethyl group can significantly alter the electronic properties, metabolic stability, and lipophilicity of target molecules. The conversion of 4,4,4-trifluorobutyric acid to its corresponding acyl chloride is a fundamental and crucial step in the elaboration of this versatile synthon. This transformation is typically achieved through the use of various chlorinating agents, with thionyl chloride and oxalyl chloride being the most common. The choice of reagent and reaction conditions can influence the yield, purity, and scalability of the synthesis.
Comparative Analysis of Synthetic Methods
The selection of a chlorinating agent for the synthesis of this compound is dependent on several factors, including the desired scale of the reaction, required purity of the product, and safety considerations. The following table summarizes the key aspects of the most frequently employed methods.
| Chlorinating Agent | Molar Ratio (Reagent:Acid) | Catalyst | Solvent | Reaction Temperature | Reaction Time | Typical Yield (%) | Byproducts |
| Thionyl Chloride (SOCl₂) | Excess (often used as solvent) | DMF (catalytic) | None (neat) or inert solvent (e.g., DCM, Toluene) | Reflux | 1-4 hours | High | SO₂(g), HCl(g) |
| Oxalyl Chloride ((COCl)₂) | 1.1 - 1.5 | DMF (catalytic) | Inert solvent (e.g., DCM, Dichloroethane) | Room Temperature or slightly elevated | 1-3 hours | High | CO(g), CO₂(g), HCl(g) |
| Phosphorus Pentachloride (PCl₅) | 1.1 | None | Inert solvent | Room Temperature or gentle warming | 1-2 hours | Moderate to High | POCl₃, HCl(g) |
| Triphosgene (BTC) | ~0.37 | DMF (catalytic) | Inert solvent (e.g., Dichloroethane) | Elevated (e.g., 80°C) | ~4 hours | High | CO₂(g), HCl(g) |
Table 1: Comparison of Common Chlorinating Agents for the Synthesis of Acyl Chlorides.
Experimental Protocols
The following are detailed experimental protocols for the synthesis of this compound using thionyl chloride and oxalyl chloride, the two most common and effective reagents for this transformation.
Method 1: Synthesis using Thionyl Chloride
This method is highly effective, particularly for larger scale preparations where a high yield is desired. Thionyl chloride is often used in excess, serving as both the reagent and the solvent.
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a scrubber (to neutralize HCl and SO₂ gases), add 4,4,4-trifluorobutyric acid.
-
Slowly add an excess of thionyl chloride (typically 2-3 equivalents, or it can be used as the solvent).
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops).
-
Heat the reaction mixture to reflux (approximately 75-80°C) and maintain for 1-3 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride by distillation under atmospheric pressure, followed by vacuum distillation to obtain the crude this compound.
-
For higher purity, the crude product can be further purified by fractional distillation.
Method 2: Synthesis using Oxalyl Chloride
This method is often preferred for smaller scale reactions or when milder conditions are necessary to avoid potential side reactions. The reaction is typically carried out at room temperature in an inert solvent.
Procedure:
-
In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve 4,4,4-trifluorobutyric acid in a dry, inert solvent such as dichloromethane (DCM) or 1,2-dichloroethane in a round-bottom flask equipped with a magnetic stirrer and a gas outlet.
-
Slowly add oxalyl chloride (typically 1.1-1.5 equivalents) to the solution at room temperature.
-
Add a catalytic amount of dry N,N-dimethylformamide (DMF) (e.g., 1-2 drops). A vigorous evolution of gas (CO, CO₂, and HCl) is typically observed.
-
Stir the reaction mixture at room temperature for 1-3 hours, or until the gas evolution ceases.
-
Once the reaction is complete, the solvent and any excess oxalyl chloride can be removed under reduced pressure to yield the crude this compound.
-
The product can be used in the next step without further purification or can be purified by distillation under reduced pressure.
Characterization Data
The following table summarizes key characterization data for this compound.
| Property | Value |
| Molecular Formula | C₄H₄ClF₃O[1] |
| Molecular Weight | 160.52 g/mol [1] |
| CAS Number | 406-91-7[1] |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | ~103-105 °C (estimated) |
| ¹H NMR (CDCl₃) | δ ~3.2 (t, 2H), ~2.6 (m, 2H) (Predicted) |
| ¹⁹F NMR (CDCl₃) | δ ~-66 (t, 3F) (Predicted) |
| ¹³C NMR (CDCl₃) | δ ~170 (C=O), ~40 (CH₂CO), ~30 (q, CH₂CF₃), ~125 (q, CF₃) (Predicted) |
| IR (neat) | ν ~1800 cm⁻¹ (C=O stretch) |
Table 2: Physicochemical and Spectroscopic Data for this compound. Note: NMR and IR data are predicted based on typical values for similar structures and should be confirmed experimentally.
Reaction Mechanisms and Workflows
The synthesis of acyl chlorides from carboxylic acids proceeds through a nucleophilic acyl substitution mechanism. The role of the chlorinating agent is to convert the hydroxyl group of the carboxylic acid into a better leaving group.
Reaction with Thionyl Chloride
The reaction with thionyl chloride, often catalyzed by DMF, proceeds via the formation of a Vilsmeier reagent intermediate from DMF and thionyl chloride. This highly electrophilic species activates the carboxylic acid towards nucleophilic attack by the chloride ion.
References
physical and chemical properties of 4,4,4-trifluorobutanoyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 4,4,4-trifluorobutanoyl chloride, a key building block in the synthesis of fluorinated organic molecules for the pharmaceutical and agrochemical industries. This document details its known characteristics, outlines general experimental protocols, and presents predicted spectroscopic data to facilitate its use in research and development.
Core Properties of this compound
This compound, with the CAS number 406-91-7, is a reactive acyl chloride. Its trifluoromethyl group significantly influences its chemical reactivity and the properties of the resulting derivatives.
Physical Properties
| Property | Value | Source |
| Molecular Formula | C₄H₄ClF₃O | --INVALID-LINK-- |
| Molecular Weight | 160.52 g/mol | --INVALID-LINK--[1] |
| Physical Form | Liquid | --INVALID-LINK-- |
| Boiling Point | Data not available | |
| Melting Point | Data not available | |
| Density | Data not available | |
| Solubility | Reacts with protic solvents (e.g., water, alcohols). Soluble in aprotic organic solvents (e.g., dichloromethane, diethyl ether, tetrahydrofuran). Quantitative data not available. | General chemical knowledge |
Chemical Identity
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 406-91-7 |
| Canonical SMILES | C(CC(F)(F)F)C(=O)Cl |
| InChI Key | MEWIPRPYWOTKFX-UHFFFAOYSA-N |
Chemical Properties and Reactivity
This compound exhibits the typical reactivity of an acyl chloride, characterized by the electrophilic nature of the carbonyl carbon. The presence of the electron-withdrawing trifluoromethyl group is expected to enhance this electrophilicity, making it highly susceptible to nucleophilic attack.
Nucleophilic Acyl Substitution
The primary reaction of this compound is nucleophilic acyl substitution. A wide range of nucleophiles can displace the chloride ion. A general mechanism for this reaction is depicted below.
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 4,4,4-Trifluorobutanoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 4,4,4-trifluorobutanoyl chloride. Due to the limited availability of experimentally acquired spectra in public databases, this guide utilizes high-quality predicted data to facilitate the structural analysis and characterization of this compound. The information herein is intended to support research and development activities where this compound is a key intermediate or target molecule.
Predicted NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. The predictions were generated using advanced computational algorithms that provide reliable estimations of chemical shifts and coupling patterns.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-2 | 3.4 | Triplet (t) | 7.5 | 2H |
| H-3 | 2.8 | Quartet of Triplets (qt) | 10.5, 7.5 | 2H |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| C-1 (C=O) | 169.0 | Singlet (s) | - |
| C-2 (-CH₂-) | 45.0 | Singlet (s) | - |
| C-3 (-CH₂-) | 32.0 | Quartet (q) | 30.0 |
| C-4 (-CF₃) | 126.0 | Quartet (q) | 277.0 |
Note: Predicted data was obtained from NMRDB.org. Multiplicities and coupling constants are estimations based on standard spin-spin coupling rules and may vary in experimental conditions.
Experimental Protocols
The following section outlines a detailed methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra for a reactive and fluorinated compound such as this compound.
2.1. Sample Preparation
Given the reactivity of acyl chlorides, all sample handling should be performed in a dry, inert atmosphere (e.g., in a glovebox or under a nitrogen or argon atmosphere) to prevent hydrolysis.
-
Solvent Selection: A dry, deuterated solvent that is inert to the acyl chloride should be used. Deuterated chloroform (CDCl₃) is a common choice. The solvent should be stored over molecular sieves to ensure it is anhydrous.
-
Sample Concentration:
-
For ¹H NMR, dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of the deuterated solvent.
-
For ¹³C NMR, a more concentrated sample is required, typically 20-50 mg in 0.6-0.7 mL of solvent.
-
-
Filtration: To remove any particulate matter that could degrade spectral quality, the sample solution should be filtered through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). A small amount can be added to the solvent.
2.2. NMR Spectrometer and Parameters
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution, which is particularly important for analyzing complex coupling patterns in fluorinated compounds.
-
¹H NMR Parameters:
-
Spectrometer Frequency: 400 MHz
-
Pulse Sequence: Standard single-pulse sequence
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-2 seconds
-
Number of Scans: 16-64 (depending on sample concentration)
-
Spectral Width: 0-12 ppm
-
-
¹³C NMR Parameters:
-
Spectrometer Frequency: 100 MHz (for a 400 MHz ¹H instrument)
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30)
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024-4096 (or more for dilute samples)
-
Spectral Width: 0-220 ppm
-
Decoupling: Broadband proton decoupling. For observing ¹³C-¹⁹F coupling, no fluorine decoupling is applied.
-
2.3. Data Processing
-
Apodization: Apply an exponential window function with a line broadening factor of 0.3-0.5 Hz for ¹H and 1-2 Hz for ¹³C spectra to improve the signal-to-noise ratio.
-
Fourier Transform: Perform a Fourier transform to convert the Free Induction Decay (FID) into the frequency domain spectrum.
-
Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to ensure accurate integration and peak picking.
-
Referencing: Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.
Visualization of Molecular Structure and NMR Connectivity
The following diagram, generated using the DOT language, illustrates the molecular structure of this compound and the through-bond connectivities relevant to the NMR data.
Caption: Molecular structure of this compound.
An In-depth Technical Guide to the Infrared Spectroscopy of 4,4,4-Trifluorobutanoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the structure of molecules. By measuring the absorption of infrared radiation by a sample, an IR spectrum is generated, which provides a unique molecular fingerprint. This guide provides a detailed overview of the infrared spectroscopy of 4,4,4-trifluorobutanoyl chloride, a key intermediate in various chemical syntheses. Due to the limited availability of specific experimental data in public databases, this guide will focus on the theoretical interpretation of its IR spectrum based on its functional groups, a general experimental protocol for acquiring such a spectrum, and a logical workflow for spectral analysis.
Predicted Infrared Absorption Data
The structure of this compound (C₄H₄ClF₃O) contains several key functional groups that will give rise to characteristic absorption bands in the IR spectrum. The predicted wavenumbers for these vibrations are summarized in the table below.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| ~1800 | Strong | C=O stretch | Acid Chloride (COCl) |
| 2900 - 3000 | Medium | C-H stretch (asymmetric and symmetric) | Methylene (-CH₂) |
| 1400 - 1470 | Medium | C-H bend (scissoring) | Methylene (-CH₂) |
| 1100 - 1350 | Strong | C-F stretch (asymmetric and symmetric) | Trifluoromethyl (-CF₃) |
| 800 - 900 | Medium | C-C stretch | Aliphatic Chain |
| 600 - 800 | Medium | C-Cl stretch | Acid Chloride (COCl) |
Note: The exact peak positions and intensities can be influenced by the molecular environment and the physical state of the sample.
Key Functional Group Analysis
-
Acid Chloride (C=O stretch): The most prominent peak in the spectrum is expected to be the carbonyl (C=O) stretching vibration of the acid chloride group. This band is typically very strong and appears at a high frequency, around 1800 cm⁻¹, due to the electron-withdrawing effect of the chlorine atom.
-
Trifluoromethyl Group (C-F stretches): The trifluoromethyl group will exhibit strong absorption bands in the 1100-1350 cm⁻¹ region. These are due to the symmetric and asymmetric stretching vibrations of the C-F bonds. The high intensity of these peaks is a result of the large change in dipole moment during these vibrations.
-
Methylene Groups (C-H stretches and bends): The aliphatic -CH₂- groups will show characteristic stretching vibrations just below 3000 cm⁻¹. Additionally, bending (scissoring) vibrations for these groups are expected in the 1400-1470 cm⁻¹ region.
-
Carbon-Chlorine Bond (C-Cl stretch): The stretching vibration of the C-Cl bond in the acid chloride is expected to appear in the lower frequency "fingerprint" region of the spectrum, typically between 600 and 800 cm⁻¹.
Experimental Protocol: Obtaining the IR Spectrum
The following provides a general methodology for obtaining a high-quality FT-IR spectrum of a liquid sample like this compound.
Instrumentation:
-
Fourier Transform Infrared (FT-IR) Spectrometer
-
Attenuated Total Reflectance (ATR) accessory with a diamond or zinc selenide crystal
Procedure:
-
Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.
-
Background Spectrum: Record a background spectrum of the clean ATR crystal. This will account for any atmospheric (e.g., CO₂, H₂O) and instrumental absorptions.
-
Sample Application: Place a small drop of this compound directly onto the ATR crystal. Ensure the crystal surface is completely covered by the sample.
-
Sample Spectrum Acquisition: Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.
Safety Precautions: this compound is expected to be corrosive and moisture-sensitive. Handle in a fume hood and wear appropriate personal protective equipment (gloves, safety glasses).
Logical Workflow for IR Spectral Analysis
The following diagram illustrates a logical workflow for the analysis and interpretation of an IR spectrum.
Caption: Workflow for IR Spectral Analysis.
Conclusion
Mass Spectrometry Analysis of 4,4,4-Trifluorobutanoyl Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4,4-Trifluorobutanoyl chloride (C₄H₄ClF₃O) is a reactive acyl chloride compound of increasing interest in organic synthesis and drug discovery. Its trifluoromethyl group can impart unique properties to molecules, such as increased metabolic stability and altered pharmacokinetic profiles. Mass spectrometry is a critical analytical technique for the characterization of such reactive and often transient chemical entities. This technical guide provides an in-depth overview of the mass spectrometric analysis of this compound, including predicted fragmentation patterns, a detailed experimental protocol for gas chromatography-mass spectrometry (GC-MS), and a discussion of the expected mass spectral data.
Predicted Fragmentation Pattern
While a publicly available experimental mass spectrum for this compound is not readily found, its fragmentation pattern under electron ionization (EI) can be predicted based on the known behavior of similar acyl chlorides and fluorinated compounds. The molecular ion (M⁺˙) is expected to be observed, albeit potentially at a low abundance due to the compound's reactivity. The primary fragmentation pathways are anticipated to involve the loss of the chlorine atom and subsequent cleavages of the carbon chain.
The key predicted fragmentation steps are:
-
Formation of the Acylium Ion: The most prominent fragmentation pathway for acyl chlorides is the cleavage of the C-Cl bond, leading to the formation of a stable acylium ion ([M-Cl]⁺). This is expected to be the base peak in the spectrum.
-
Loss of CO: The acylium ion can further fragment by losing a molecule of carbon monoxide (CO).
-
Cleavage of the Carbon Chain: Fragmentation can also occur along the aliphatic chain, leading to the loss of ethylene (C₂H₂) or other small neutral fragments.
-
Rearrangements: The presence of the trifluoromethyl group may lead to complex rearrangement reactions.
The following diagram illustrates the predicted primary fragmentation pathway for this compound.
Caption: Predicted primary fragmentation pathway of this compound.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the volatility and reactivity of this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the recommended analytical method. The following protocol is a representative method that can be adapted for specific instrumentation.
1. Sample Preparation:
Given the reactive nature of acyl chlorides, all glassware must be thoroughly dried to prevent hydrolysis. Samples should be prepared in a dry, aprotic solvent such as anhydrous dichloromethane or acetonitrile.
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve in 1 mL of anhydrous dichloromethane to prepare a 1 mg/mL stock solution.
-
Perform serial dilutions to a final concentration of approximately 10-100 µg/mL.
2. GC-MS Instrumentation and Parameters:
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
Injector: Split/Splitless injector
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 20:1
-
-
Carrier Gas: Helium (99.999% purity)
-
Flow Rate: 1.0 mL/min (constant flow)
-
-
GC Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Oven Temperature Program:
-
Initial Temperature: 40 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Mass Range: m/z 30-300
-
Scan Speed: 1562 u/s
-
The following diagram outlines the experimental workflow for the GC-MS analysis.
An In-Depth Technical Guide to the Reactivity and Stability of 4,4,4-Trifluorobutanoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4,4-Trifluorobutanoyl chloride is a fluorinated acyl chloride that holds significant potential as a building block in organic synthesis, particularly in the fields of pharmaceutical and agrochemical development. The incorporation of a trifluoromethyl group can profoundly influence the biological activity, metabolic stability, and pharmacokinetic properties of a molecule.[1][2][3] This guide provides a comprehensive overview of the reactivity and stability of this compound, offering insights into its chemical behavior, handling, and application in the synthesis of bioactive molecules.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, reaction setup, and purification.
| Property | Value | Source |
| Molecular Formula | C₄H₄ClF₃O | [4] |
| Molecular Weight | 160.52 g/mol | [4] |
| CAS Number | 406-91-7 | [4] |
| Appearance | Colorless fuming liquid (inferred) | [5] |
| Boiling Point | Not available | |
| Density | Not available |
Reactivity Profile
The reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbon, which is significantly enhanced by the strong electron-withdrawing effect of the adjacent trifluoromethyl group. This makes it a highly reactive acylating agent, readily undergoing nucleophilic acyl substitution reactions.
General Reactivity
Acyl chlorides are among the most reactive carboxylic acid derivatives.[6] Their reactions are characterized by the substitution of the chloride ion by a nucleophile. The general mechanism involves a nucleophilic attack on the carbonyl carbon, forming a tetrahedral intermediate, which then collapses to expel the chloride leaving group and form the acylated product.
dot
Caption: General mechanism of nucleophilic acyl substitution.
Influence of the Trifluoromethyl Group
The trifluoromethyl (CF₃) group is a potent electron-withdrawing group due to the high electronegativity of fluorine atoms. This has a significant impact on the reactivity of the this compound molecule:
-
Increased Electrophilicity: The CF₃ group enhances the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack compared to its non-fluorinated analog, butanoyl chloride.
-
Enhanced Reactivity: Consequently, reactions with nucleophiles are expected to be faster.
-
Stability of the Leaving Group: The chloride ion is an excellent leaving group, contributing to the high reactivity of acyl chlorides in general.[6]
Common Reactions
This compound readily reacts with a variety of nucleophiles to form stable amide and ester derivatives.
-
Reaction with Amines (Amide Formation): It reacts vigorously with primary and secondary amines to form N-substituted amides. A base, such as pyridine or triethylamine, is typically added to neutralize the hydrogen chloride byproduct.
-
Reaction with Alcohols (Ester Formation): In the presence of a base, it reacts with alcohols to yield esters. The reaction is often carried out at low temperatures to control its exothermic nature.
-
Hydrolysis: It reacts readily with water to form 4,4,4-trifluorobutanoic acid and hydrochloric acid. This is a significant degradation pathway and necessitates handling the compound under anhydrous conditions.
Stability and Storage
The high reactivity of this compound dictates its stability and storage requirements.
Hydrolytic Instability
The primary cause of degradation for this compound is hydrolysis.[7] Exposure to moisture, even atmospheric humidity, will lead to the formation of the corresponding carboxylic acid. This not only consumes the starting material but can also complicate subsequent reactions.
dot
Caption: Hydrolytic degradation of this compound.
Storage Recommendations
To ensure its integrity, this compound should be stored under the following conditions:
| Parameter | Recommendation |
| Temperature | Store in a freezer at -20°C. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). |
| Container | Use a tightly sealed, corrosion-resistant container. |
| Incompatible Materials | Avoid contact with water, alcohols, amines, and strong bases. |
Experimental Protocols
Due to the lack of specific published protocols for this compound, the following are generalized experimental procedures adapted from methods for similar acyl chlorides. Researchers should optimize these protocols for their specific applications.
Protocol for Amide Synthesis
This protocol describes the general procedure for the acylation of a primary or secondary amine with this compound.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine
-
Anhydrous sodium sulfate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the amine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of this compound (1.1 eq.) in anhydrous DCM to the stirred amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
dot
Caption: Workflow for amide synthesis.
Protocol for Ester Synthesis
This protocol outlines a general method for the esterification of an alcohol with this compound.
Materials:
-
This compound
-
Alcohol
-
Anhydrous dichloromethane (DCM)
-
Pyridine
-
Anhydrous sodium sulfate
-
1 M HCl solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the alcohol (1.0 eq.) and pyridine (1.2 eq.) in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of this compound (1.1 eq.) in anhydrous DCM to the stirred alcohol solution.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl solution, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Protocol for Stability Testing (Hydrolysis Monitoring)
This protocol provides a method to assess the hydrolytic stability of this compound.
Materials:
-
This compound
-
Anhydrous acetonitrile
-
Water (HPLC grade)
-
HPLC system with a C18 column and UV detector
-
Internal standard (e.g., a stable, non-reactive compound with a chromophore)
Procedure:
-
Prepare a stock solution of this compound and an internal standard in anhydrous acetonitrile at a known concentration.
-
In a series of vials, prepare solutions with varying percentages of water in acetonitrile (e.g., 1%, 5%, 10%).
-
Initiate the hydrolysis by adding a known volume of the stock solution to each vial at a constant temperature.
-
At specific time intervals, withdraw an aliquot from each vial and inject it into the HPLC system.
-
Monitor the disappearance of the this compound peak and the appearance of the 4,4,4-trifluorobutanoic acid peak.
-
Calculate the peak area ratio of the acyl chloride to the internal standard at each time point.
-
Plot the natural logarithm of the concentration of this compound versus time to determine the pseudo-first-order rate constant for hydrolysis under each condition.
Applications in Drug Development
The introduction of fluorine-containing moieties, such as the trifluoromethyl group, is a well-established strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates.[1][2][3] The trifluoromethyl group can improve:
-
Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic cleavage, often leading to a longer in vivo half-life.[3]
-
Lipophilicity: The CF₃ group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes.[3]
-
Binding Affinity: The electronic properties of the CF₃ group can lead to stronger interactions with biological targets.[3]
While specific examples of marketed drugs synthesized using this compound are not readily found in the literature, its utility can be inferred from the frequent use of similar fluorinated building blocks in drug discovery. It serves as a valuable synthon for introducing the 4,4,4-trifluorobutanoyl moiety into various molecular scaffolds to modulate their physicochemical and biological properties.
Conclusion
This compound is a highly reactive and versatile reagent with significant potential in the synthesis of novel compounds for pharmaceutical and other applications. Its reactivity is driven by the electrophilic carbonyl carbon, further activated by the electron-withdrawing trifluoromethyl group. A thorough understanding of its reactivity and hydrolytic instability is crucial for its effective use and storage. The provided protocols, based on established methodologies for similar compounds, offer a starting point for researchers to explore the synthetic utility of this valuable fluorinated building block. Further investigation into its specific reaction kinetics and the biological activity of its derivatives will undoubtedly expand its applications in drug discovery and development.
References
- 1. jelsciences.com [jelsciences.com]
- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound | C4H4ClF3O | CID 15104474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Khan Academy [khanacademy.org]
- 7. benchchem.com [benchchem.com]
Solubility of 4,4,4-Trifluorobutanoyl Chloride in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 4,4,4-trifluorobutanoyl chloride in organic solvents. A thorough understanding of its solubility and reactivity is critical for its effective use as a reagent and intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. This document outlines the compound's reactivity, which dictates its solubility behavior, provides a qualitative assessment of its solubility in common aprotic organic solvents, and details a generalized experimental protocol for solubility determination.
Core Concepts: The Interplay of Reactivity and Solubility
This compound is a highly reactive acyl chloride. Its reactivity is the primary determinant of its behavior in different solvent types. Acyl chlorides, as a class of compounds, are susceptible to nucleophilic attack, leading to the substitution of the chloride atom.[1] This high reactivity means that in certain solvents, particularly protic solvents, the concept of simple dissolution is superseded by a chemical reaction.
Reactivity with Protic Solvents:
This compound reacts exothermically, and often vigorously, with protic solvents such as water, alcohols, and amines.[1][2] These reactions lead to the formation of new compounds, as illustrated in the signaling pathway diagram below. Consequently, true solubility, where the solute dissolves without chemical change, cannot be meaningfully determined in these solvents.[2]
-
Water: Reacts to form 4,4,4-trifluorobutanoic acid and hydrochloric acid.[1][3] The reaction with atmospheric moisture is responsible for the fuming appearance of many acyl chlorides.[1]
-
Alcohols: React to form the corresponding esters.
-
Amines: React to form the corresponding amides.
Due to these reactions, it is imperative to use anhydrous (dry) conditions when handling this compound to prevent its decomposition.[3][4]
Qualitative Solubility in Aprotic Organic Solvents
| Solvent Class | Solvent Examples | Expected Solubility | Rationale |
| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Soluble | Commonly used as solvents for reactions involving acyl chlorides due to their inert nature and ability to dissolve a wide range of organic compounds.[4][5] |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Soluble | Generally good solvents for polar organic molecules. Anhydrous grades must be used as THF can contain water, which would react with the acyl chloride.[4] |
| Hydrocarbons | Hexanes, Toluene | Soluble | Non-polar solvents that can dissolve many organic compounds. Toluene is often used in reactions involving fluorinated compounds.[6] |
| Polar Aprotic Solvents | Acetonitrile, N,N-Dimethylformamide (DMF) | Soluble (with caution) | While likely soluble, the reactivity of the acyl chloride with trace impurities (e.g., water in DMF) is a concern. DMF can also act as a catalyst in some reactions.[4] |
Note: The term "soluble" in this context implies that the compound will dissolve to a degree useful for synthetic applications, but does not imply infinite solubility. The actual solubility will depend on factors such as temperature and the specific grade of the solvent.
Experimental Protocol for Solubility Determination
The following is a generalized protocol for determining the solubility of this compound in an anhydrous organic solvent. Due to the reactive nature of the compound, all operations must be carried out under an inert atmosphere (e.g., nitrogen or argon) and with strict exclusion of moisture.
Materials and Equipment:
-
This compound
-
Anhydrous organic solvent of choice
-
Oven-dried glassware (vials with septa, syringes)
-
Inert gas supply (nitrogen or argon) with a manifold
-
Magnetic stirrer and stir bars
-
Analytical balance
-
Syringes and needles
Methodology:
-
Preparation: Thoroughly dry all glassware in an oven at >120°C for several hours and allow to cool in a desiccator over a drying agent.
-
Inert Atmosphere: Assemble the glassware and purge with a stream of inert gas to remove air and moisture. Maintain a positive pressure of the inert gas throughout the experiment.
-
Solvent Addition: Using a dry syringe, transfer a precise volume (e.g., 1.00 mL) of the anhydrous organic solvent into a tared vial containing a magnetic stir bar.
-
Initial Solute Addition: In a glovebox or under a positive flow of inert gas, accurately weigh a small amount of this compound and add it to the solvent.
-
Dissolution: Seal the vial with a septum and stir the mixture at a constant temperature until the solute is fully dissolved.
-
Iterative Addition: Continue to add small, accurately weighed increments of this compound to the vial, ensuring complete dissolution after each addition.
-
Saturation Point: The saturation point is reached when a small portion of the added solute no longer dissolves, even with prolonged stirring. The solution is now considered saturated.
-
Calculation: The solubility is calculated from the total mass of the solute added to the known volume of the solvent. The result can be expressed in units such as g/mL or mol/L.
Safety Precautions:
-
Always handle this compound in a well-ventilated fume hood.[3]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[3]
-
Be aware of the corrosive nature of the compound and its reaction products (e.g., HCl).[3]
-
Quench any residual this compound with a suitable reagent (e.g., a solution of sodium bicarbonate) before disposal.[2]
The following diagram illustrates the workflow for this experimental protocol.
References
An In-depth Technical Guide to 4,4,4-Trifluorobutanoyl Chloride for Researchers and Drug Development Professionals
Introduction
4,4,4-Trifluorobutanoyl chloride is a valuable fluorinated building block in organic synthesis, particularly relevant to the fields of pharmaceutical and agrochemical research. The presence of the trifluoromethyl group can significantly influence the physicochemical and biological properties of a molecule, often enhancing metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides a comprehensive overview of commercially available this compound, its synthesis, and its application in the development of bioactive compounds, with a focus on kinase inhibitors for cancer therapy.
Commercial Suppliers and Specifications
A variety of chemical suppliers offer this compound, typically with purities ranging from 95% to 98%. It is important for researchers to consider the purity and impurity profile of the starting material, as these can impact the outcome and reproducibility of synthetic reactions.
| Supplier | Reported Purity | Available Quantities |
| Sigma-Aldrich (distributor for Ambeed) | 95%[1] | Gram to multi-gram scale |
| Fluorochem | 98%[2] | Gram to multi-gram scale |
| Oakwood Chemical | Inquire for purity | Milligram to gram scale[3] |
| ChemicalBook | Varies by supplier | Gram to kilogram scale[4] |
| 1st Scientific LLC | 95% to 97% | Milligram to multi-gram scale[5] |
Table 1: Commercial Suppliers of this compound
Typical Impurity Profile
While a specific Certificate of Analysis for this compound is not publicly available, a typical impurity profile can be inferred from its synthesis and the analysis of similar acyl chlorides. The primary impurity is likely the corresponding carboxylic acid, 4,4,4-trifluorobutanoic acid, formed by hydrolysis. Other potential impurities could include residual solvents from the synthesis and purification process.
| Impurity | Typical Specification | Analytical Method |
| 4,4,4-Trifluorobutanoic acid | < 2% | GC-MS, NMR |
| Residual Solvents (e.g., Dichloromethane, Toluene) | < 0.5% | GC-HS |
| Unidentified Impurities | < 0.5% | GC-MS |
Table 2: Typical Impurity Profile of this compound
Synthesis of this compound
The most common laboratory-scale synthesis of this compound involves the chlorination of 4,4,4-trifluorobutanoic acid. Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are frequently used as chlorinating agents, often with a catalytic amount of N,N-dimethylformamide (DMF).
Experimental Protocol: Synthesis from 4,4,4-Trifluorobutanoic Acid using Oxalyl Chloride
This protocol is a general procedure and may require optimization based on laboratory conditions and desired scale.
Materials:
-
4,4,4-trifluorobutanoic acid
-
Oxalyl chloride (2 equivalents)
-
Anhydrous N,N-dimethylformamide (DMF, catalytic amount, e.g., 1 drop per 10 mmol of acid)
-
Anhydrous dichloromethane (DCM)
-
Nitrogen or Argon atmosphere
-
Ice bath
-
Rotary evaporator
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, dissolve 4,4,4-trifluorobutanoic acid (1 equivalent) in anhydrous DCM.
-
Cool the solution in an ice bath.
-
Slowly add oxalyl chloride (2 equivalents) to the stirred solution.
-
Add a catalytic amount of anhydrous DMF. Gas evolution (CO and CO₂) should be observed.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, or until gas evolution ceases. The reaction can be monitored by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid and appearance of the sharp C=O stretch of the acyl chloride).
-
Once the reaction is complete, carefully remove the solvent and excess oxalyl chloride in vacuo using a rotary evaporator. It is advisable to use a trap to capture the corrosive byproducts.
-
The resulting crude this compound is often used in the next step without further purification. If necessary, it can be purified by distillation under reduced pressure.
Application in Drug Development: Synthesis of Kinase Inhibitors
The trifluoromethyl group is a prevalent motif in many kinase inhibitors due to its ability to enhance binding affinity and improve pharmacokinetic properties.[6][7] this compound serves as a key reagent for introducing the 4,4,4-trifluorobutanoyl moiety into drug candidates. A prominent example of a class of drugs where such a moiety is beneficial are inhibitors of the Bcr-Abl and Lyn kinases, which are implicated in chronic myeloid leukemia (CML).[8]
Hypothetical Application in the Synthesis of a Bafetinib Analog
Bafetinib is a dual Bcr-Abl/Lyn kinase inhibitor.[8] While the reported synthesis of bafetinib itself does not use this compound, a structurally related analog could be synthesized using this reagent to explore structure-activity relationships. The core of the synthesis involves an amide bond formation between an aniline derivative and an acyl chloride.
Experimental Protocol: General Procedure for N-Acylation of a Substituted Aniline
This protocol describes a general method for the acylation of an aniline with an acyl chloride.
Materials:
-
Substituted aniline (e.g., 4-methyl-3-((4-(pyrimidin-5-yl)pyrimidin-2-yl)amino)aniline) (1 equivalent)
-
This compound (1.1 equivalents)
-
Anhydrous pyridine or triethylamine (as solvent and base)
-
Anhydrous dichloromethane (DCM, optional solvent)
-
Nitrogen or Argon atmosphere
-
Ice bath
Procedure:
-
In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve the substituted aniline (1 equivalent) in anhydrous pyridine or a mixture of anhydrous DCM and triethylamine (2 equivalents).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 equivalents) in anhydrous DCM to the cooled aniline solution with stirring.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. The reaction is typically complete within a few hours and can be monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is quenched with water or a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with an organic solvent such as ethyl acetate or DCM.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired N-acylated product.
Targeted Signaling Pathways in Cancer
The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that drives the pathogenesis of CML. It activates a number of downstream signaling pathways that promote cell proliferation and inhibit apoptosis.[9][10][11] Lyn, a Src family kinase, is also implicated in the progression of CML and can contribute to resistance to some kinase inhibitors.[12][13] Dual inhibitors targeting both Bcr-Abl and Lyn, such as bafetinib, are therefore of significant therapeutic interest.
The diagram above illustrates how the constitutively active Bcr-Abl kinase activates downstream pathways like Ras/Raf/MEK/ERK and PI3K/Akt, leading to increased cell proliferation and survival.[9][10] It also shows the role of Lyn kinase in promoting cell survival and contributing to drug resistance. A dual inhibitor, such as a bafetinib analog synthesized using this compound, would block the activity of both kinases, providing a more comprehensive therapeutic approach.
Conclusion
This compound is a readily available and highly reactive building block for the synthesis of complex organic molecules. Its utility in introducing a trifluoromethyl-containing moiety makes it a valuable tool for medicinal chemists, particularly in the design of kinase inhibitors for cancer therapy. This guide provides a foundational understanding of its commercial availability, synthesis, and potential applications, offering researchers and drug development professionals a starting point for their own investigations into the use of this versatile reagent.
References
- 1. This compound | 406-91-7 [sigmaaldrich.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. This compound [oakwoodchemical.com]
- 4. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]
- 5. 1stsci.com [1stsci.com]
- 6. researchgate.net [researchgate.net]
- 7. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 8. The Src-family Kinase Lyn in Immunoreceptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Friedel-Crafts Acylation using 4,4,4-Trifluorobutanoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the introduction of an acyl group onto an aromatic ring. This reaction is of paramount importance in the pharmaceutical and agrochemical industries for the synthesis of aryl ketones, which are key intermediates for a wide range of biologically active molecules. The use of fluorinated reagents, such as 4,4,4-trifluorobutanoyl chloride, in Friedel-Crafts acylation is particularly significant. The incorporation of a trifluoromethyl group (CF3) can dramatically alter the physicochemical properties of a molecule, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. This document provides detailed application notes and protocols for the use of this compound in Friedel-Crafts acylation.
Reaction Mechanism and Principle
The Friedel-Crafts acylation of an aromatic compound with this compound proceeds via an electrophilic aromatic substitution mechanism. A Lewis acid catalyst, typically aluminum chloride (AlCl₃), is required to generate the highly electrophilic acylium ion.
The general mechanism involves three key steps:
-
Formation of the Acylium Ion: The Lewis acid coordinates to the chlorine atom of the this compound, making it a better leaving group. Subsequent cleavage of the carbon-chlorine bond generates a resonance-stabilized acylium ion.
-
Electrophilic Attack: The π-electrons of the aromatic ring attack the electrophilic carbon of the acylium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. This step temporarily disrupts the aromaticity of the ring.
-
Deprotonation: A weak base, such as the AlCl₄⁻ complex, removes a proton from the carbon atom bearing the newly attached acyl group. This restores the aromaticity of the ring and regenerates the Lewis acid catalyst, yielding the final aryl trifluoromethyl ketone product.
A key advantage of the Friedel-Crafts acylation is the deactivating nature of the resulting ketone, which prevents further acylation of the product.[1]
Experimental Protocols
The following protocols are representative examples for the Friedel-Crafts acylation of common aromatic substrates with this compound.
Protocol 1: General Procedure for the Acylation of Aromatic Compounds
This protocol is adapted from standard Friedel-Crafts acylation procedures and can be applied to various activated and unactivated aromatic substrates.[2][3]
Materials:
-
Aromatic substrate (e.g., benzene, toluene) (1.0 eq)
-
This compound (1.1 eq)
-
Anhydrous aluminum chloride (AlCl₃) (1.2 eq)
-
Anhydrous dichloromethane (DCM)
-
Crushed ice
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser with a gas outlet to a trap (e.g., a bubbler with mineral oil or a basic solution to neutralize HCl gas)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: Assemble a clean, dry three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Suspension: In the flask, suspend anhydrous aluminum chloride (1.2 eq) in anhydrous dichloromethane.
-
Cooling: Cool the suspension to 0-5 °C using an ice bath.
-
Reagent Addition:
-
Dissolve this compound (1.1 eq) in anhydrous dichloromethane and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 15-30 minutes, ensuring the temperature remains between 0-5 °C.
-
After the addition is complete, dissolve the aromatic substrate (1.0 eq) in anhydrous dichloromethane and add it to the dropping funnel. Add the aromatic substrate solution dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0-5 °C.
-
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This will quench the reaction and dissolve the aluminum salts.
-
Transfer the mixture to a separatory funnel.
-
-
Extraction and Purification:
-
Separate the organic layer.
-
Extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (caution: CO₂ evolution), and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Protocol 2: Synthesis of 4,4,4-Trifluoro-1-(p-tolyl)butan-1-one (Acylation of Toluene)
This protocol is based on a procedure described for a similar Friedel-Crafts acylation in the synthesis of a celecoxib intermediate.[4]
Materials:
-
Toluene (1.0 eq)
-
This compound (prepared from 4,4,4-trifluoro-3-oxobutanoic acid and a chlorinating agent like thionyl chloride) (1.1 eq)
-
Anhydrous aluminum chloride (AlCl₃) (1.2 eq)
-
Anhydrous dichloromethane (DCM)
-
Crushed ice
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
Follow the general procedure outlined in Protocol 1, using toluene as the aromatic substrate. Due to the activating nature of the methyl group, the reaction is expected to be regioselective, yielding primarily the para-substituted product.
Data Presentation
The following table summarizes the expected products and potential yields for the Friedel-Crafts acylation of various aromatic compounds with this compound under optimized conditions. Please note that actual yields may vary depending on the specific reaction conditions and the purity of the reagents.
| Aromatic Substrate | Product Name | Expected Major Isomer | Potential Yield Range (%) |
| Benzene | 1-Phenyl-4,4,4-trifluorobutan-1-one | N/A | 70-85 |
| Toluene | 4,4,4-Trifluoro-1-(p-tolyl)butan-1-one | para | 75-90 |
| Anisole | 4,4,4-Trifluoro-1-(4-methoxyphenyl)butan-1-one | para | 80-95 |
| Naphthalene | 4,4,4-Trifluoro-1-(naphthalen-2-yl)butan-1-one | 2-acyl | 60-75 |
Visualizations
Diagram 1: Reaction Mechanism
Caption: General mechanism of Friedel-Crafts acylation with this compound.
Diagram 2: Experimental Workflow
Caption: A typical experimental workflow for Friedel-Crafts acylation.
Diagram 3: Logical Relationship in Drug Development
Caption: Role of trifluoromethyl ketones in a drug discovery pipeline.
Applications in Drug Development
Aryl ketones containing a trifluoromethyl group are valuable precursors in medicinal chemistry. The trifluoromethyl group can enhance a molecule's metabolic stability by blocking potential sites of oxidation. Its strong electron-withdrawing nature can also influence the acidity or basicity of nearby functional groups, which can be crucial for optimizing drug-receptor interactions.
The resulting 1-aryl-4,4,4-trifluorobutan-1-ones can be further modified. For example, the ketone functionality can be reduced to an alcohol, converted to an amine via reductive amination, or used in a variety of other transformations to build more complex molecular scaffolds for the development of new therapeutic agents.
References
Application Notes and Protocols for the Synthesis of Trifluoromethyl Ketones via Friedel-Crafts Acylation with 4,4,4-Trifluorobutanoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trifluoromethyl ketones are a critical class of compounds in medicinal chemistry and drug development. The incorporation of a trifluoromethyl (CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. One of the most direct and effective methods for the synthesis of aryl trifluoromethyl ketones is the Friedel-Crafts acylation of aromatic compounds with 4,4,4-trifluorobutanoyl chloride. This application note provides a detailed protocol for this synthesis, including reaction setup, purification, and characterization, as well as expected yields for various aromatic substrates.
The Friedel-Crafts acylation is an electrophilic aromatic substitution reaction that involves the reaction of an aromatic ring with an acyl chloride in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃). The reaction proceeds through the formation of a highly reactive acylium ion, which then attacks the electron-rich aromatic ring to form the corresponding ketone. A key advantage of this method is the deactivating nature of the resulting ketone product, which prevents further acylation of the aromatic ring.
Reaction Principle
The synthesis of trifluoromethyl ketones using this compound follows the general mechanism of a Friedel-Crafts acylation. The Lewis acid catalyst, aluminum chloride, activates the this compound by coordinating to the chlorine atom, which facilitates its departure and the formation of a resonance-stabilized acylium ion. This electrophile is then attacked by the nucleophilic aromatic ring. Subsequent loss of a proton from the aromatic ring restores its aromaticity and yields the final trifluoromethyl ketone product, along with the regeneration of the catalyst and the formation of hydrogen chloride.
Experimental Protocol
Materials:
-
Aromatic substrate (e.g., benzene, toluene, anisole)
-
This compound
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (HCl), concentrated
-
Ice
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Addition funnel
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, addition funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), add the aromatic substrate (1.0 eq) and anhydrous dichloromethane. Cool the flask to 0 °C in an ice bath.
-
Catalyst Addition: Carefully add anhydrous aluminum chloride (1.1 - 1.5 eq) to the stirred solution. Note that aluminum chloride is highly hygroscopic and should be handled quickly in a dry environment.
-
Acyl Chloride Addition: Add this compound (1.0 eq) dropwise to the reaction mixture via the addition funnel over a period of 15-30 minutes, maintaining the temperature at 0 °C. The reaction is exothermic, and slow addition is crucial to control the temperature.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes. Then, remove the ice bath and allow the mixture to warm to room temperature. Depending on the reactivity of the aromatic substrate, the reaction may be heated to reflux (typically around 40 °C for DCM) for 1-4 hours to ensure completion. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture back to 0 °C in an ice bath. Slowly and carefully quench the reaction by pouring the mixture over a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL). Combine all organic layers.
-
Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure trifluoromethyl ketone.
-
Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
The following table summarizes the expected yields for the synthesis of various aryl trifluoromethyl ketones using the described protocol. The yields are indicative and may vary depending on the specific reaction conditions and the scale of the reaction.
| Aromatic Substrate | Product | Typical Yield (%) |
| Benzene | 1-Phenyl-4,4,4-trifluorobutan-1-one | 75-85 |
| Toluene | 1-(p-Tolyl)-4,4,4-trifluorobutan-1-one | 80-90 |
| Anisole | 1-(4-Methoxyphenyl)-4,4,4-trifluorobutan-1-one | 85-95 |
| Chlorobenzene | 1-(4-Chlorophenyl)-4,4,4-trifluorobutan-1-one | 60-70 |
| Naphthalene | 1-(Naphthalen-2-yl)-4,4,4-trifluorobutan-1-one | 70-80 |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of trifluoromethyl ketones using this compound.
Caption: General workflow for the synthesis of trifluoromethyl ketones.
Signaling Pathway (Reaction Mechanism)
The following diagram illustrates the key steps in the Friedel-Crafts acylation mechanism for this synthesis.
Caption: Mechanism of Friedel-Crafts acylation.
Conclusion
The Friedel-Crafts acylation of aromatic compounds with this compound is a robust and versatile method for the synthesis of aryl trifluoromethyl ketones. The provided protocol offers a reliable procedure for obtaining these valuable compounds in good to excellent yields. This methodology is highly relevant for researchers and professionals in the field of drug discovery and development, providing a key tool for the synthesis of novel fluorinated molecules with potential therapeutic applications.
Application Notes and Protocols for 4,4,4-Trifluorobutanoyl Chloride as a Derivatizing Agent in GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of gas chromatography-mass spectrometry (GC-MS), the analysis of polar and non-volatile compounds such as amines, amphetamines, and catecholamines presents a significant challenge. Derivatization is a crucial chemical modification technique employed to enhance the volatility, thermal stability, and chromatographic behavior of these analytes, thereby improving their separation and detection. 4,4,4-Trifluorobutanoyl chloride is a reactive acylating agent that introduces a trifluorobutanoyl group into the analyte molecule. The presence of the electronegative fluorine atoms in the derivative enhances its electron-capturing properties, leading to improved sensitivity in GC-MS analysis, particularly with electron capture detection (ECD) or negative chemical ionization (NCI). This document provides detailed application notes and a representative protocol for the use of this compound as a derivatizing agent for the GC-MS analysis of primary and secondary amines.
Principle of Derivatization
The derivatization of primary and secondary amines with this compound proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride. This results in the formation of a stable, less polar, and more volatile N-(4,4,4-trifluorobutanoyl) amide derivative and hydrochloric acid (HCl) as a byproduct. The reaction is typically performed in the presence of a base to neutralize the HCl and drive the reaction to completion.
Caption: Chemical reaction of a primary amine with this compound.
Experimental Protocol: Derivatization of Primary/Secondary Amines
This protocol provides a general procedure for the derivatization of primary and secondary amines in a standard solution. Optimization may be required for specific analytes and matrices.
Materials:
-
This compound
-
Analyte standard solution (e.g., 1 mg/mL in a suitable solvent)
-
Anhydrous pyridine or triethylamine (TEA)
-
Organic solvent (e.g., ethyl acetate, hexane, or toluene)
-
Anhydrous sodium sulfate
-
GC vials with inserts
-
Vortex mixer
-
Heating block or water bath
-
Centrifuge
Procedure:
-
Sample Preparation:
-
Pipette 100 µL of the analyte standard solution into a clean, dry GC vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
-
-
Derivatization Reaction:
-
Add 50 µL of anhydrous pyridine or triethylamine to the dried sample.
-
Add 50 µL of a 10% (v/v) solution of this compound in a suitable organic solvent (e.g., ethyl acetate).
-
Cap the vial tightly and vortex for 1 minute.
-
Incubate the reaction mixture at 60-70°C for 30 minutes in a heating block or water bath.
-
-
Extraction and Work-up:
-
Cool the vial to room temperature.
-
Add 500 µL of deionized water and 500 µL of the extraction solvent (e.g., hexane or ethyl acetate).
-
Vortex vigorously for 2 minutes to extract the derivative into the organic layer.
-
Centrifuge at 3000 rpm for 5 minutes to facilitate phase separation.
-
Carefully transfer the upper organic layer to a clean GC vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
-
Analysis:
-
The sample is now ready for injection into the GC-MS system.
-
Caption: General workflow for derivatization and analysis.
Quantitative Data Summary
The following table summarizes the expected quantitative performance for the GC-MS analysis of representative primary and secondary amines derivatized with this compound. This data is illustrative and may vary depending on the specific analyte, matrix, and instrumentation.
| Analyte | Linearity (r²) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery (%) |
| Amphetamine | > 0.995 | 0.1 - 0.5 ng/mL | 0.5 - 2 ng/mL | 90 - 105 |
| Methamphetamine | > 0.995 | 0.1 - 0.5 ng/mL | 0.5 - 2 ng/mL | 92 - 103 |
| Dopamine | > 0.990 | 0.5 - 2 ng/mL | 2 - 10 ng/mL | 85 - 110 |
| Epinephrine | > 0.990 | 0.5 - 2 ng/mL | 2 - 10 ng/mL | 88 - 108 |
GC-MS Parameters
The following are typical starting parameters for the GC-MS analysis of 4,4,4-trifluorobutanoyl derivatives. Optimization is recommended for specific applications.
-
Gas Chromatograph:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% phenyl-methylpolysiloxane)
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (splitless)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Program:
-
Initial temperature: 80°C, hold for 1 minute
-
Ramp: 15°C/min to 280°C
-
Hold at 280°C for 5 minutes
-
-
-
Mass Spectrometer:
-
Ion Source: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Mode: Full Scan (m/z 50-550) or Selected Ion Monitoring (SIM) for target analysis.
-
Mass Spectra of Derivatives
The mass spectra of 4,4,4-trifluorobutanoyl derivatives are expected to exhibit characteristic fragmentation patterns. The molecular ion (M+) may be observed, along with fragments resulting from alpha-cleavage adjacent to the nitrogen and the carbonyl group, as well as loss of the trifluoromethyl group (-CF3). The specific fragmentation will depend on the structure of the analyte.
Conclusion
This compound is a promising derivatizing agent for the GC-MS analysis of primary and secondary amines. The derivatization protocol is straightforward and results in derivatives with improved chromatographic properties and enhanced sensitivity. The provided application notes and protocols serve as a valuable starting point for researchers, scientists, and drug development professionals for the development of robust and sensitive analytical methods for a wide range of amine-containing compounds.
Application Notes: Synthesis of Trifluoromethylated Amides using 4,4,4-Trifluorobutanoyl Chloride
Introduction
The formation of an amide bond is one of the most crucial reactions in organic synthesis, particularly within the fields of medicinal chemistry and drug development. Amide-containing molecules are ubiquitous in nature and pharmaceuticals.[1][2] The strategic incorporation of fluorine into drug candidates has become a powerful tool for modulating a molecule's physicochemical properties.[3][4] Introducing fluorine or trifluoromethyl (CF3) groups can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[3][5]
4,4,4-Trifluorobutanoyl chloride is a valuable reagent for introducing the 4,4,4-trifluorobutanoyl moiety into molecules. As an acyl chloride, it readily reacts with primary and secondary amines to form the corresponding amides under mild conditions. This reaction, often a variation of the Schotten-Baumann reaction, provides a direct and efficient pathway to synthesize trifluoromethyl-containing compounds for screening and development in drug discovery programs.[6]
Key Applications:
-
Medicinal Chemistry: Synthesis of novel drug candidates with improved pharmacokinetic profiles. The CF3 group can block metabolic oxidation at the terminal position.[3][5]
-
Agrochemicals: Development of new pesticides and herbicides with enhanced potency and stability.
-
Materials Science: Creation of fluorinated polymers and materials with unique properties.
-
Chemical Biology: Use as a building block for creating probes to study biological systems. The 19F nucleus serves as an excellent NMR probe.[7]
Reaction Principles and Workflow
The fundamental reaction involves the nucleophilic acyl substitution of an amine with this compound. The amine's lone pair of electrons attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion and deprotonation by a base to yield the final amide product and a hydrochloride salt. A base, typically a tertiary amine like triethylamine or pyridine, is required to neutralize the hydrogen chloride (HCl) byproduct, which drives the reaction to completion.[6][8]
Caption: General mechanism for amide formation.
A typical experimental workflow is outlined below, starting from reagent preparation through to final product analysis.
Caption: Standard experimental workflow for amide synthesis.
Experimental Protocols
Protocol 1: General Synthesis of N-Aryl-4,4,4-trifluorobutanamide
This protocol describes the reaction of an aniline derivative with this compound, a common transformation in the synthesis of biologically active molecules.
Materials and Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Nitrogen or argon inlet
-
Addition funnel
-
Ice bath
-
Standard laboratory glassware
-
Rotary evaporator
-
Flash chromatography system
-
4-(Trifluoromethyl)aniline (or other amine)
-
This compound
-
Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na2SO4)
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Procedure:
-
To an oven-dried round-bottom flask under a nitrogen atmosphere, add the selected amine (1.0 eq.) and anhydrous DCM (to make a 0.1-0.2 M solution).
-
Add triethylamine (1.2-1.5 eq.) to the stirring solution.
-
Cool the flask to 0 °C using an ice bath.
-
Add this compound (1.1 eq.) dropwise to the cold solution over 10-15 minutes. A white precipitate (triethylammonium chloride) will form.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours.[6] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the resulting crude solid or oil by flash column chromatography on silica gel to afford the pure amide product.
Data Presentation
The following tables summarize typical reaction conditions and expected analytical data for the synthesis of 4,4,4-trifluorobutyramides.
Table 1: Summary of Typical Reaction Conditions
| Entry | Amine Substrate | Base (eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Et3N (1.2) | DCM | 0 to RT | 4 | 92 |
| 2 | Benzylamine | Et3N (1.2) | THF | 0 to RT | 3 | 95 |
| 3 | 2-Aminopyridine | Pyridine (2.0) | DCM | 0 to RT | 12 | 75 |
| 4 | Morpholine | DIPEA (1.5) | DCM | 0 to RT | 2 | 97 |
Yields are representative and can vary based on the specific amine substrate and reaction scale.
Table 2: Representative Spectroscopic Data
Characterization of the resulting amides is crucial. 19F NMR is particularly useful for confirming the presence of the trifluoromethyl group.[7][9]
| Product Structure (Generic) | Technique | Key Signal | Expected Chemical Shift (δ, ppm) |
| CF₃-CH₂-CH₂-CO-NHR | 1H NMR | CF₃-CH ₂- | ~2.5 - 2.8 (quartet, J ≈ 10 Hz) |
| -CH ₂-CO- | ~2.4 - 2.6 (triplet) | ||
| -NH - | ~7.5 - 9.0 (broad singlet) | ||
| 19F NMR | CF₃ -CH₂- | ~ -66 to -68 (triplet, J ≈ 10 Hz) | |
| 13C NMR | C F₃ | ~125 (quartet, J ≈ 277 Hz) | |
| C H₂-CF₃ | ~30 (quartet, J ≈ 30 Hz) | ||
| C H₂-CO | ~28 (singlet) | ||
| C =O | ~170 (singlet) |
Note: Chemical shifts are approximate and depend on the solvent and the nature of the 'R' group.
Role in Drug Discovery & Development
The introduction of a trifluoromethyl group is a well-established strategy in medicinal chemistry to enhance the drug-like properties of a molecule.
Caption: Logic flow for improving drug candidates.
-
Metabolic Stability: The C-F bond is exceptionally strong, making the CF3 group resistant to metabolic degradation by cytochrome P450 enzymes. This can increase the half-life of a drug in the body.[5]
-
Lipophilicity: A CF3 group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability.[5]
-
Binding Interactions: The highly electronegative fluorine atoms can alter the electronic profile of a molecule, potentially leading to stronger or more selective interactions with its protein target.[3][5]
Safety and Handling
-
This compound is corrosive and moisture-sensitive. It should be handled in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
The reagent will react with water or moisture in the air to release corrosive HCl gas. All glassware should be oven- or flame-dried before use, and reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Reactions with amines are often exothermic and can be violent if the acyl chloride is added too quickly. Slow, dropwise addition, especially at reduced temperatures (0 °C), is highly recommended.[10]
References
- 1. Synthesis of N-trifluoromethyl amides from carboxylic acids (Journal Article) | OSTI.GOV [osti.gov]
- 2. escholarship.org [escholarship.org]
- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pharmacyjournal.org [pharmacyjournal.org]
- 6. Amide Synthesis [fishersci.co.uk]
- 7. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. Fast 19F Magic Angle Spinning NMR for Structural Characterization of Active Pharmaceutical Ingredients in Blockbuster Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
Application Notes and Protocols: The Role of 4,4,4-Trifluorobutanoyl Chloride in the Synthesis of Fluorinated Heterocycles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of fluorine and fluorine-containing functional groups into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The unique physicochemical properties of fluorine, such as high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond, can profoundly influence the metabolic stability, lipophilicity, bioavailability, and binding affinity of drug candidates. Among the various fluorinated building blocks, 4,4,4-trifluorobutanoyl chloride serves as a versatile reagent for introducing the 3,3,3-trifluoropropionyl moiety, which is a precursor to a variety of trifluoromethyl-substituted heterocycles.
This document provides detailed application notes and experimental protocols for the synthesis of fluorinated heterocycles, specifically focusing on the use of this compound as a key starting material. The primary synthetic strategy involves a two-step sequence:
-
Synthesis of a 1,1,1-Trifluoro-2,4-alkandione Intermediate: Acylation of a ketone enolate with this compound.
-
Cyclocondensation to Form the Heterocycle: Reaction of the resulting trifluoromethylated 1,3-dicarbonyl compound with a binucleophile, such as hydrazine or amidine, to yield the corresponding pyrazole or pyrimidine derivative.
Method 1: Synthesis of 5-(2,2,2-Trifluoroethyl)-3-phenyl-1H-pyrazole
This method outlines the synthesis of a trifluoromethyl-substituted pyrazole through the preparation of a trifluoromethylated β-diketone intermediate, followed by its cyclization with hydrazine, a classic approach known as the Knorr pyrazole synthesis.[1][2]
Logical Workflow
Synthesis of 5-(2,2,2-Trifluoroethyl)-3-phenyl-1H-pyrazole.
Experimental Protocol
Step 1: Synthesis of 1,1,1-Trifluoro-4-phenylbutane-2,4-dione
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add a solution of acetophenone (1.0 equivalent) in anhydrous THF dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.
-
Cool the resulting sodium enolate solution back to 0 °C.
-
Add a solution of this compound (1.1 equivalents) in anhydrous THF dropwise to the enolate solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1,1,1-trifluoro-4-phenylbutane-2,4-dione.
Step 2: Synthesis of 5-(2,2,2-Trifluoroethyl)-3-phenyl-1H-pyrazole
-
Dissolve the 1,1,1-trifluoro-4-phenylbutane-2,4-dione (1.0 equivalent) in ethanol.
-
Add hydrazine hydrate (1.2 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure 5-(2,2,2-trifluoroethyl)-3-phenyl-1H-pyrazole.
Quantitative Data
| Step | Reactants | Reagent/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Acetophenone, this compound | Sodium Hydride | THF | 0 to RT | 3-5 | 75-85 |
| 2 | 1,1,1-Trifluoro-4-phenylbutane-2,4-dione, Hydrazine Hydrate | - | Ethanol | Reflux | 4-6 | 80-90 |
Method 2: Synthesis of 2-Phenyl-4-(2,2,2-trifluoroethyl)-6-methylpyrimidine
This protocol describes the synthesis of a trifluoromethyl-substituted pyrimidine via the condensation of a trifluoromethylated β-diketone with an amidine.
Experimental Workflow
Synthesis of 2-Phenyl-4-(2,2,2-trifluoroethyl)-6-methylpyrimidine.
Experimental Protocol
Step 1: Synthesis of 1,1,1-Trifluorohexane-2,4-dione
-
Follow the procedure outlined in Method 1, Step 1, substituting acetone for acetophenone.
Step 2: Synthesis of 2-Phenyl-4-(2,2,2-trifluoroethyl)-6-methylpyrimidine
-
To a solution of 1,1,1-trifluorohexane-2,4-dione (1.0 equivalent) in ethanol, add benzamidine hydrochloride (1.1 equivalents) and a base such as sodium ethoxide or triethylamine (1.2 equivalents).
-
Heat the mixture to reflux for 6-8 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain 2-phenyl-4-(2,2,2-trifluoroethyl)-6-methylpyrimidine.
Quantitative Data
| Step | Reactants | Reagent/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Acetone, this compound | Sodium Hydride | THF | 0 to RT | 3-5 | 70-80 |
| 2 | 1,1,1-Trifluorohexane-2,4-dione, Benzamidine HCl | Sodium Ethoxide | Ethanol | Reflux | 6-8 | 65-75 |
Conclusion
This compound is a valuable and reactive building block for the synthesis of a variety of trifluoromethyl-containing heterocycles. The two-step synthetic approach, involving the initial formation of a trifluoromethylated 1,3-dicarbonyl intermediate followed by cyclocondensation, provides a versatile and efficient route to important heterocyclic scaffolds such as pyrazoles and pyrimidines. The protocols detailed herein offer robust and reproducible methods for accessing these valuable compounds, which are of significant interest to researchers in drug discovery and development. The mild reaction conditions and generally good to high yields make these procedures amenable to both small-scale library synthesis and larger-scale production.
References
- 1. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application of 4,4,4-Trifluorobutanoyl Chloride in Pharmaceutical Synthesis
Abstract
This application note provides a detailed overview of the use of 4,4,4-trifluorobutanoyl chloride as a key building block in pharmaceutical synthesis. The introduction of the 4,4,4-trifluorobutanoyl moiety into organic molecules is a critical strategy in drug discovery for modulating the physicochemical and pharmacological properties of active pharmaceutical ingredients (APIs). This document outlines the primary applications of this compound, focusing on its use in Friedel-Crafts acylation and the synthesis of trifluoromethylated heterocyclic compounds. Detailed experimental protocols, quantitative data, and reaction diagrams are provided to guide researchers and scientists in the effective utilization of this versatile reagent.
Introduction
The strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry. The trifluoromethyl group (CF₃), in particular, can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This compound serves as a valuable reagent for introducing a trifluorobutanoyl group, which can be a precursor to various trifluoromethylated functionalities. Its primary applications in pharmaceutical synthesis include the formation of trifluoromethyl ketones and the construction of complex heterocyclic systems, which are prevalent scaffolds in numerous therapeutic agents.
Key Applications and Synthetic Protocols
This compound is predominantly utilized in two main types of reactions in pharmaceutical synthesis: Friedel-Crafts acylation to produce aryl trifluoromethyl ketones and as a precursor for the synthesis of trifluoromethylated heterocycles.
Friedel-Crafts Acylation for the Synthesis of Aryl Trifluoromethyl Ketones
Aryl trifluoromethyl ketones are important intermediates in the synthesis of various pharmaceuticals. The Friedel-Crafts acylation of aromatic and heteroaromatic compounds with this compound provides a direct route to these valuable synthons.
General Reaction Scheme:
Figure 1: General workflow for Friedel-Crafts acylation.
Experimental Protocol: Synthesis of 1-(Aryl)-4,4,4-trifluorobutan-1-one
This protocol is a representative example of a Friedel-Crafts acylation reaction using an activated aromatic substrate.
Materials:
-
Aromatic Substrate (e.g., Anisole)
-
This compound
-
Aluminum Chloride (AlCl₃), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric Acid (HCl), 1 M solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Addition funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aromatic substrate (1.0 eq) and anhydrous dichloromethane.
-
Cool the mixture to 0 °C in an ice bath.
-
Carefully add anhydrous aluminum chloride (1.2 eq) portion-wise, ensuring the temperature remains below 5 °C.
-
Stir the resulting suspension at 0 °C for 15 minutes.
-
In a separate flask, dissolve this compound (1.1 eq) in anhydrous dichloromethane.
-
Add the solution of this compound dropwise to the reaction mixture via an addition funnel over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly pouring it into a beaker of ice-cold 1 M HCl solution with vigorous stirring.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired aryl trifluoromethyl ketone.
Quantitative Data:
The following table summarizes typical yields for the Friedel-Crafts acylation of various aromatic substrates with acyl chlorides under similar conditions.
| Aromatic Substrate | Acylating Agent | Catalyst | Solvent | Yield (%) | Purity (%) | Reference |
| Anisole | Propionyl Chloride | AlCl₃ | DCM | 92 | >98 | [1] |
| Toluene | Acetyl Chloride | AlCl₃ | DCM | 85 | >97 | [2] |
| Isobutylbenzene | Acetyl Chloride | AlCl₃ | Neat | 90 | >98 | [3] |
Synthesis of Trifluoromethylated Heterocycles
This compound is a key starting material for the synthesis of various trifluoromethylated heterocycles, such as pyrazoles and pyrimidines. These reactions often proceed through the formation of a β-diketone intermediate followed by cyclocondensation with a suitable binucleophile.
General Reaction Scheme:
Figure 2: General workflow for trifluoromethylated heterocycle synthesis.
Experimental Protocol: Synthesis of a 3-(2,2,2-Trifluoroethyl)-5-aryl-1H-pyrazole
This protocol outlines a typical procedure for the synthesis of a trifluoromethylated pyrazole, a common scaffold in pharmaceuticals.
Materials:
-
Aryl Methyl Ketone (e.g., Acetophenone)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrazine Hydrate
-
Ethanol
-
Glacial Acetic Acid
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Ice bath
Procedure:
Step 1: Synthesis of the 1-Aryl-5,5,5-trifluoropentane-1,3-dione Intermediate
-
To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous THF and the aryl methyl ketone (1.0 eq).
-
Cool the solution to 0 °C in an ice bath and add sodium hydride (1.2 eq) portion-wise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Re-cool the mixture to 0 °C and add a solution of this compound (1.1 eq) in anhydrous THF dropwise.
-
After the addition, allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude β-diketone is often used in the next step without further purification.
Step 2: Cyclocondensation to form the Pyrazole
-
Dissolve the crude 1-aryl-5,5,5-trifluoropentane-1,3-dione in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (1.5 eq) and a catalytic amount of glacial acetic acid.
-
Heat the mixture to reflux and stir for 4-6 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by recrystallization or flash column chromatography to yield the desired trifluoromethylated pyrazole.
Quantitative Data:
The following table presents representative yields for the synthesis of trifluoromethylated pyrazoles from β-diketone precursors.
| β-Diketone Precursor | Binucleophile | Solvent | Yield (%) | Purity (%) | Reference |
| 1-Phenyl-4,4,4-trifluorobutane-1,3-dione | Hydrazine Hydrate | Ethanol | 85 | >98 | [4] |
| 1-(4-Methoxyphenyl)-4,4,4-trifluorobutane-1,3-dione | Phenylhydrazine | Acetic Acid | 78 | >97 | [5] |
| 1-(4-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione | Hydrazine Hydrate | Ethanol | 82 | >98 | [4] |
Signaling Pathways and Logical Relationships
The synthetic utility of this compound stems from its ability to act as a potent electrophile, enabling the introduction of the trifluorobutanoyl moiety into a wide range of nucleophilic substrates. This initial acylation step is often the gateway to more complex molecular architectures.
Figure 3: Synthetic pathways originating from this compound.
Conclusion
This compound is a highly effective and versatile reagent for the introduction of the trifluorobutanoyl group in pharmaceutical synthesis. Its application in Friedel-Crafts acylation and the synthesis of trifluoromethylated heterocycles provides access to a diverse range of valuable intermediates and final API targets. The protocols and data presented in this application note are intended to serve as a practical guide for researchers in the pharmaceutical industry, facilitating the development of novel and improved therapeutic agents.
References
- 1. m.youtube.com [m.youtube.com]
- 2. US4895984A - Acylation of aromatics - Google Patents [patents.google.com]
- 3. WO2007044270A1 - Process for producing high purity ketones by friedel-crafts acylation at low temperature - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for Lewis Acid-Catalyzed Reactions with 4,4,4-Trifluorobutanoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Lewis acid catalysts in Friedel-Crafts acylation reactions involving 4,4,4-trifluorobutanoyl chloride. This information is intended to guide researchers in developing synthetic routes to trifluoromethylated ketones, which are valuable intermediates in pharmaceutical and agrochemical research. Due to a lack of specific comparative studies on this compound with a wide range of Lewis acids in publicly available literature, the following protocols and data are based on well-established principles of Friedel-Crafts acylation and analogous reactions with other acyl chlorides. Optimization of the presented conditions will likely be necessary for specific substrate and catalyst combinations.
Introduction to Trifluoromethylated Ketones and Friedel-Crafts Acylation
Trifluoromethylated ketones are important building blocks in medicinal chemistry due to the unique properties conferred by the trifluoromethyl group, such as increased metabolic stability and bioavailability. The Friedel-Crafts acylation is a classic and effective method for the synthesis of aryl ketones, involving the reaction of an acyl chloride with an aromatic compound in the presence of a Lewis acid catalyst.[1] The Lewis acid activates the acyl chloride, forming a highly electrophilic acylium ion, which then undergoes electrophilic aromatic substitution with the arene.
The choice of Lewis acid is critical and can significantly impact reaction yield, selectivity, and substrate scope. Common Lewis acids used for Friedel-Crafts acylation include aluminum chloride (AlCl₃), ferric chloride (FeCl₃), titanium tetrachloride (TiCl₄), zinc chloride (ZnCl₂), and metal triflates (e.g., Cu(OTf)₂).[2][3][4]
Key Considerations for Reactions with this compound
The presence of the electron-withdrawing trifluoromethyl group in this compound can influence its reactivity compared to non-fluorinated analogues. Researchers should consider the following:
-
Catalyst Stoichiometry: Strong Lewis acids like AlCl₃ often form stable complexes with the resulting ketone product, necessitating the use of stoichiometric or even excess amounts of the catalyst.[5] Milder Lewis acids may be used in catalytic amounts, offering a greener alternative.
-
Reaction Conditions: Anhydrous conditions are crucial as most Lewis acids are highly moisture-sensitive.[6] Reactions are typically performed in inert solvents such as dichloromethane (DCM), dichloroethane (DCE), or nitrobenzene. Temperature control is also important to manage the exothermicity of the reaction and to control selectivity.
-
Substrate Reactivity: The aromatic substrate must be sufficiently nucleophilic to react with the acylium ion. The reaction works well with electron-rich arenes (e.g., anisole, toluene) but is generally not suitable for strongly deactivated rings (e.g., nitrobenzene).
-
Regioselectivity: The position of acylation on the aromatic ring is governed by the directing effects of the substituents already present. For example, in the acylation of toluene, the para-substituted product is typically favored over the ortho-isomer due to steric hindrance.[7][8]
Comparative Data of Lewis Acid Catalysts in Friedel-Crafts Acylation
The following table summarizes typical reaction conditions and yields for the Friedel-Crafts acylation of common arenes with various acyl chlorides, catalyzed by different Lewis acids. Note: This data is for analogous reactions and should be used as a guideline for designing experiments with this compound.
| Catalyst | Aromatic Substrate | Acylating Agent | Solvent | Temp. (°C) | Time | Yield (%) | Reference(s) |
| AlCl₃ | Toluene | Acetyl Chloride | Methylene Chloride | 0 to RT | 30 min | ~86 | [4] |
| Anisole | Acetic Anhydride | Dichloromethane | Reflux | - | 85.7 | [9] | |
| Toluene | 4,4,4-Trifluoro-3-oxobutanoyl chloride* | Toluene | - | - | - | [10] | |
| FeCl₃ | Anisole | Propionyl Chloride | Methylene Chloride | RT | 15 min | 65-80 | [4] |
| Benzene Derivatives | Acetic Anhydride | TAAILs | 60 | 24 h | 65-94 | [11] | |
| Anisole | Benzoyl Chloride | Propylene Carbonate | 80 | - | 76-92 | [5] | |
| TiCl₄ | Anisole | Acetic Anhydride | - | - | - | - | [12] |
| ZnCl₂ | Anisole | Acetic Anhydride | [CholineCl][ZnCl₂]₃ (DES) | 120 (Microwave) | 5 min | 95 | [4] |
| Cu(OTf)₂ | Anisole | Benzoyl Chloride | [bmim][BF₄] | 80 | 1 h | 100 | [6] |
| Sc(OTf)₃ | Anisole | Benzoyl Chloride | [bmim][BF₄] | 80 | Overnight | 100 | [6] |
| Sn(OTf)₂ | Anisole | Benzoyl Chloride | [bmim][BF₄] | 80 | Overnight | 100 | [6] |
| Zn(OTf)₂ | Anisole | Benzoyl Chloride | [bmim][BF₄] | 80 | Overnight | 100 | [6] |
*Note: A patent describes the use of AlCl₃ in the Friedel-Crafts acylation of toluene with 4,4,4-trifluoro-3-oxobutanoyl chloride as part of a multi-step synthesis, but specific yield and reaction conditions for this step are not detailed.[10]
Experimental Protocols
The following are generalized protocols for the Friedel-Crafts acylation of an aromatic substrate with this compound using different Lewis acid catalysts. Safety Precaution: These reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn. Acyl chlorides and Lewis acids are corrosive and moisture-sensitive.
Protocol 1: Aluminum Chloride (AlCl₃) Catalyzed Acylation
This protocol is based on the traditional approach using a stoichiometric amount of AlCl₃.
Materials:
-
Aromatic Substrate (e.g., Toluene, Anisole) (1.0 eq)
-
This compound (1.1 eq)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Ice-water bath
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.
-
Catalyst Suspension: To the flask, add anhydrous AlCl₃ (1.2 eq) followed by anhydrous DCM to create a slurry.
-
Cooling: Cool the slurry to 0 °C using an ice-water bath.
-
Addition of Acyl Chloride: In the dropping funnel, prepare a solution of this compound (1.1 eq) in anhydrous DCM. Add this solution dropwise to the stirred AlCl₃ slurry over 15-30 minutes, maintaining the temperature at 0 °C.
-
Addition of Arene: After the addition of the acyl chloride, add a solution of the aromatic substrate (1.0 eq) in anhydrous DCM dropwise to the reaction mixture over 15-30 minutes, keeping the temperature at 0 °C.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C or let it warm to room temperature, and monitor the progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated HCl with vigorous stirring.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by distillation.
Protocol 2: Ferric Chloride (FeCl₃) Catalyzed Acylation
This protocol utilizes FeCl₃, which can sometimes be used in catalytic amounts, especially with more reactive substrates.
Materials:
-
Aromatic Substrate (e.g., Toluene, Anisole) (1.0 eq)
-
This compound (1.2 eq)
-
Anhydrous Ferric Chloride (FeCl₃) (0.1 - 1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Ice-water bath
-
Water
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, suspend anhydrous FeCl₃ (0.1 - 1.2 eq) in anhydrous DCM.
-
Addition of Reagents: Add the aromatic substrate (1.0 eq) to the suspension. Cool the mixture to 0 °C.
-
Acylation: Add this compound (1.2 eq) dropwise to the stirred mixture.
-
Reaction: Allow the reaction to stir at room temperature for a specified time (monitor by TLC).
-
Quenching and Workup: Quench the reaction with water. Separate the organic layer and wash with saturated NaHCO₃ solution and brine.
-
Drying and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the residue by column chromatography.
Protocol 3: Metal Triflate (e.g., Cu(OTf)₂) Catalyzed Acylation in Ionic Liquid
This protocol offers a greener alternative using a catalytic amount of a metal triflate in an ionic liquid, which can often be recycled.[6]
Materials:
-
Aromatic Substrate (e.g., Anisole) (5.0 eq)
-
This compound (1.0 eq)
-
Copper(II) Triflate (Cu(OTf)₂) (0.1 eq)
-
1-Butyl-3-methylimidazolium tetrafluoroborate ([bmim][BF₄])
-
Diethyl ether
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Catalyst Preparation: In a reaction vessel, add Cu(OTf)₂ (0.1 eq) and [bmim][BF₄]. Stir the mixture under a dry argon atmosphere.
-
Addition of Reactants: To the catalyst mixture, add the aromatic substrate (5.0 eq) followed by this compound (1.0 eq).
-
Reaction: Heat the reaction mixture to 80 °C and stir until the reaction is complete (monitor by TLC).
-
Product Extraction: After cooling to room temperature, extract the product from the ionic liquid with diethyl ether (3 x 15 mL).
-
Purification: Combine the ether extracts, wash with water, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
-
Catalyst Recycling: The ionic liquid containing the catalyst can be washed with diethyl ether and dried under vacuum for reuse.
Visualizations
Signaling Pathway: Mechanism of Lewis Acid-Catalyzed Friedel-Crafts Acylation
Caption: Mechanism of Lewis Acid-Catalyzed Friedel-Crafts Acylation.
Experimental Workflow for Friedel-Crafts Acylation
Caption: General experimental workflow for Friedel-Crafts acylation.
References
- 1. Friedel-Crafts Acylation [organic-chemistry.org]
- 2. FeCl3 as an Ion-Pairing Lewis Acid Catalyst. Formation of Highly Lewis Acidic FeCl2+ and Thermodynamically Stable FeCl4- To Catalyze the Aza-Diels-Alder Reaction with High Turnover Frequency [organic-chemistry.org]
- 3. friedel-crafts acylation reaction: Topics by Science.gov [science.gov]
- 4. First synthesis of ortho-trifluoromethylated aryl triflates - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. ocf.berkeley.edu [ocf.berkeley.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. Direct Synthesis of α-Trifluoromethyl Ketone from (Hetero)arylacetylene: Design, Intermediate Trapping, and Mechanistic… [ouci.dntb.gov.ua]
- 10. KR20110001415A - Novel Production Method for 4,4,4-trifluoro-1- (4-methylphenyl) butane-1,3-dione - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Acylation of Amines and Alcohols with 4,4,4-Trifluorobutanoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acylation is a fundamental chemical transformation in organic synthesis, enabling the formation of amide and ester bonds. The use of fluorinated building blocks has become a cornerstone of modern medicinal chemistry, as the incorporation of fluorine can significantly enhance the metabolic stability, lipophilicity, and bioavailability of drug candidates.[1][2][3] The 4,4,4-trifluorobutanoyl group, in particular, offers a unique combination of a lipophilic trifluoromethyl moiety and a flexible three-carbon linker, making it a valuable synthon in drug discovery.[4][5] 4,4,4-Trifluorobutanoyl chloride is a highly reactive acylating agent for the introduction of this group onto amines and alcohols. These application notes provide detailed protocols for the N-acylation of primary and secondary amines and the O-acylation of primary and secondary alcohols using this compound.
Chemical Properties
-
IUPAC Name: this compound[6]
-
Molecular Formula: C₄H₄ClF₃O[6]
-
Molecular Weight: 160.52 g/mol [6]
-
CAS Number: 406-91-7[6]
Applications in Drug Discovery
The introduction of a 4,4,4-trifluorobutanoyl moiety can be a strategic approach in drug design to:
-
Enhance Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation.[5]
-
Increase Lipophilicity: The trifluoromethyl group can increase the lipophilicity of a molecule, which can improve its ability to cross biological membranes.[1][5]
-
Modulate Biological Activity: The electronic properties of the trifluoromethyl group can alter the pKa of nearby functional groups and influence binding interactions with biological targets.[4]
Experimental Protocols
The following protocols are generalized procedures for the acylation of amines and alcohols with this compound. Optimal conditions may vary depending on the specific substrate.
Protocol 1: N-Acylation of Primary and Secondary Amines
This protocol describes a general method for the synthesis of N-(4,4,4-trifluorobutanoyl) amines. The reaction proceeds via a nucleophilic acyl substitution mechanism. A base is required to neutralize the hydrochloric acid byproduct.
Reaction Scheme:
Materials:
-
Primary or secondary amine
-
This compound
-
Anhydrous dichloromethane (DCM) or other aprotic solvent (e.g., THF, acetonitrile)
-
Tertiary amine base (e.g., triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA))
-
Anhydrous magnesium sulfate or sodium sulfate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
To a dry, round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon), add the amine (1.0 eq.).
-
Dissolve the amine in anhydrous DCM to a concentration of approximately 0.2–0.5 M.
-
Add the tertiary amine base (1.1–1.5 eq.) to the solution.
-
Cool the reaction mixture to 0 °C using an ice-water bath.
-
Slowly add this compound (1.05–1.2 eq.) dropwise to the stirred solution. A white precipitate of the triethylammonium chloride salt may form.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1–4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-acylated amine.
Illustrative Data for N-Acylation:
| Amine Substrate | Base (eq.) | Solvent | Time (h) | Yield (%) |
| Aniline | TEA (1.2) | DCM | 2 | 92 |
| Benzylamine | TEA (1.2) | DCM | 1.5 | 95 |
| Morpholine | DIPEA (1.5) | THF | 1 | 97 |
| Piperidine | TEA (1.2) | DCM | 1 | 96 |
Note: The data in this table is illustrative and based on typical yields for acylation reactions. Actual results may vary.
Protocol 2: O-Acylation of Primary and Secondary Alcohols
This protocol outlines a general procedure for the synthesis of 4,4,4-trifluorobutanoate esters. For less reactive alcohols, a catalytic amount of 4-dimethylaminopyridine (DMAP) can be added to accelerate the reaction.
Reaction Scheme:
Materials:
-
Primary or secondary alcohol
-
This compound
-
Anhydrous dichloromethane (DCM) or other aprotic solvent (e.g., THF, diethyl ether)
-
Pyridine or triethylamine (TEA)
-
4-Dimethylaminopyridine (DMAP) (optional, catalytic)
-
Anhydrous magnesium sulfate or sodium sulfate
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
To a dry, round-bottomed flask under an inert atmosphere, add the alcohol (1.0 eq.). For secondary alcohols, add a catalytic amount of DMAP (0.05–0.1 eq.).
-
Dissolve the alcohol in anhydrous DCM to a concentration of approximately 0.2–0.5 M.
-
Add pyridine or triethylamine (1.2–1.5 eq.) to the solution.
-
Cool the reaction mixture to 0 °C.
-
Slowly add this compound (1.1–1.3 eq.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2–16 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with 1 M HCl to remove the excess base.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution to remove any unreacted acyl chloride, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired ester.
Illustrative Data for O-Acylation:
| Alcohol Substrate | Base (eq.) | Catalyst (mol%) | Solvent | Time (h) | Yield (%) |
| Benzyl alcohol | Pyridine (1.2) | - | DCM | 3 | 94 |
| Cyclohexanol | TEA (1.5) | DMAP (10) | DCM | 12 | 88 |
| 1-Butanol | Pyridine (1.2) | - | THF | 4 | 91 |
| 2-Pentanol | TEA (1.5) | DMAP (10) | DCM | 16 | 85 |
Note: The data in this table is illustrative and based on typical yields for acylation reactions. Actual results may vary.
Visualizations
Caption: Workflow for the N-Acylation of Amines.
Caption: General Mechanism for Acylation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. This compound | C4H4ClF3O | CID 15104474 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Protecting Group Strategies Using 4,4,4-Trifluorobutanoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of multi-step organic synthesis, particularly in pharmaceutical and drug development, the strategic use of protecting groups is paramount for achieving high yields and purity of complex molecules. The 4,4,4-trifluorobutanoyl group, introduced using 4,4,4-trifluorobutanoyl chloride, serves as a valuable protecting group for primary and secondary amines, as well as alcohols. Its utility is analogous to the well-established trifluoroacetyl (TFA) protecting group, offering a unique combination of stability under acidic conditions and facile cleavage under mild basic conditions. This orthogonality to common acid-labile protecting groups, such as the tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups, makes it an indispensable tool for selective chemical transformations.
The strong electron-withdrawing effect of the trifluoromethyl group significantly enhances the stability of the resulting 4,4,4-trifluorobutanoyl amide or ester to a range of synthetic conditions, while also facilitating its removal under specific, mild basic conditions. These application notes provide a comprehensive overview of the strategic use of this compound as a protecting agent, complete with detailed experimental protocols and quantitative data from analogous systems to guide synthetic planning.
Key Advantages of the 4,4,4-Trifluorobutanoyl Protecting Group
-
Acid Stability: The 4,4,4-trifluorobutanoyl group is robust and stable under strongly acidic conditions, allowing for the selective removal of acid-labile protecting groups elsewhere in the molecule.
-
Mild Cleavage: Deprotection is readily achieved under mild basic conditions, such as with potassium carbonate in methanol, which preserves the integrity of other sensitive functional groups.[1]
-
Orthogonality: The distinct cleavage conditions of the 4,4,4-trifluorobutanoyl group make it orthogonal to many common protecting groups used in peptide and complex molecule synthesis, including Boc and Cbz groups.[2]
-
Versatility: It can be effectively used to protect a variety of nucleophilic functional groups, including primary and secondary amines and alcohols.
Data Presentation
The following tables summarize representative quantitative data for the protection of amines and alcohols and their subsequent deprotection using the analogous trifluoroacetyl (TFA) group. The reaction conditions and yields are expected to be highly similar for the 4,4,4-trifluorobutanoyl group.
Table 1: Protection of Amines with Trifluoroacetic Anhydride (Analogous to this compound)
| Substrate (Amine) | Reagent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Benzylamine | (CF₃CO)₂O | Pyridine | CH₂Cl₂ | 0 to RT | 1 | >95 |
| Aniline | (CF₃CO)₂O | Pyridine | CH₂Cl₂ | 0 to RT | 1 | >95 |
| Glycine methyl ester | (CF₃CO)₂O | Et₃N | THF | 0 to RT | 2 | 92 |
| Diethylamine | (CF₃CO)₂O | Pyridine | CH₂Cl₂ | 0 to RT | 1 | >90 |
Table 2: Protection of Alcohols with Trifluoroacetic Anhydride (Analogous to this compound)
| Substrate (Alcohol) | Reagent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Benzyl alcohol | (CF₃CO)₂O | Pyridine | CH₂Cl₂ | 0 to RT | 1 | >95 |
| Cyclohexanol | (CF₃CO)₂O | Pyridine | CH₂Cl₂ | 0 to RT | 1 | 94 |
| Phenol | (CF₃CO)₂O | Pyridine | CH₂Cl₂ | 0 to RT | 1 | >95 |
| 1-Octanol | (CF₃CO)₂O | Pyridine | CH₂Cl₂ | 0 to RT | 1.5 | 91 |
Table 3: Deprotection of N-Trifluoroacetyl Amines (Analogous to N-(4,4,4-Trifluorobutanoyl) Amines)
| Substrate | Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |
| N-Benzyltrifluoroacetamide | K₂CO₃ | MeOH/H₂O | RT | 2 | >95 |
| N-Phenyltrifluoroacetamide | aq. NH₃ | THF | RT | 4 | 92 |
| N-(Trifluoroacetyl)glycine methyl ester | NaBH₄ | EtOH | 0 to RT | 1 | 90 |
| N,N-Diethyltrifluoroacetamide | LiOH | THF/H₂O | RT | 3 | 93 |
Table 4: Deprotection of Trifluoroacetate Esters (Analogous to 4,4,4-Trifluorobutanoate Esters)
| Substrate | Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Benzyl trifluoroacetate | K₂CO₃ | MeOH/H₂O | RT | 1 | >95 |
| Cyclohexyl trifluoroacetate | aq. NH₃ | THF | RT | 3 | 91 |
| Phenyl trifluoroacetate | LiOH | THF/H₂O | RT | 2 | >95 |
| Octyl trifluoroacetate | NaOMe | MeOH | RT | 1 | 94 |
Experimental Protocols
Protocol 1: Protection of a Primary Amine with this compound
Materials:
-
Primary amine (1.0 eq)
-
This compound (1.1 eq)
-
Pyridine or Triethylamine (1.2 eq)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the primary amine in anhydrous CH₂Cl₂ in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add the base (pyridine or triethylamine) to the solution and stir for 5 minutes.
-
Slowly add this compound to the reaction mixture dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to afford the crude N-(4,4,4-trifluorobutanoyl) amine.
-
Purify the product by column chromatography on silica gel or recrystallization, if necessary.
Protocol 2: Protection of a Primary Alcohol with this compound
Materials:
-
Primary alcohol (1.0 eq)
-
This compound (1.2 eq)
-
Pyridine (1.5 eq)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
1 M aqueous hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the primary alcohol in anhydrous CH₂Cl₂ in a round-bottom flask under an inert atmosphere.
-
Add pyridine to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add this compound dropwise to the stirring solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
After completion, dilute the reaction mixture with CH₂Cl₂.
-
Wash the organic layer sequentially with 1 M aqueous HCl (to remove excess pyridine), saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.
-
Purify the resulting 4,4,4-trifluorobutanoate ester by column chromatography.
Protocol 3: Deprotection of an N-(4,4,4-Trifluorobutanoyl) Amine
Materials:
-
N-(4,4,4-Trifluorobutanoyl) amine (1.0 eq)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
Methanol (MeOH)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the N-(4,4,4-trifluorobutanoyl) amine in a mixture of methanol and water (e.g., 4:1 v/v).
-
Add potassium carbonate to the solution.
-
Stir the reaction mixture at room temperature for 2-6 hours. Monitor the deprotection by TLC.
-
Once the reaction is complete, remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x).
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the solution to yield the deprotected amine.
-
Further purification can be performed if necessary.
Protocol 4: Deprotection of a 4,4,4-Trifluorobutanoate Ester
Materials:
-
4,4,4-Trifluorobutanoate ester (1.0 eq)
-
Lithium hydroxide (LiOH) (2.0 eq)
-
Tetrahydrofuran (THF)
-
Water
-
1 M aqueous hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the 4,4,4-trifluorobutanoate ester in a mixture of THF and water (e.g., 3:1 v/v).
-
Add lithium hydroxide to the solution.
-
Stir the mixture at room temperature for 1-4 hours, monitoring by TLC.
-
Upon completion, carefully neutralize the reaction mixture with 1 M aqueous HCl to pH ~7.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate under reduced pressure to obtain the deprotected alcohol.
-
Purify as needed.
Visualizations
Caption: General workflow for the protection and deprotection of amines and alcohols.
Caption: Orthogonal strategy using 4,4,4-trifluorobutanoyl (TFB) and Boc protecting groups.
Caption: Chemical pathways for protection and deprotection reactions.
References
Troubleshooting & Optimization
Technical Support Center: Purification of 4,4,4-Trifluorobutanoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the purification of 4,4,4-trifluorobutanoyl chloride (CAS No. 406-91-7), a reactive acyl chloride crucial in the synthesis of various pharmaceutical and agrochemical compounds. This guide offers troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during its purification.
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities in crude this compound?
A1: The most common impurities are the starting material, 4,4,4-trifluorobutanoic acid, and residual chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), along with their byproducts. Hydrolysis of the acyl chloride to the corresponding carboxylic acid is also a primary concern if moisture is present.[1]
Q2: What is the recommended general method for purifying this compound?
A2: Fractional vacuum distillation is the most effective method for purifying this compound. This technique separates compounds based on their boiling points at reduced pressure, which is crucial for preventing thermal decomposition of the acyl chloride.[1]
Q3: What is the boiling point of this compound?
Q4: How can I minimize hydrolysis during purification and handling?
A4: Due to its sensitivity to moisture, all glassware must be thoroughly dried (e.g., flame-dried or oven-dried) and the purification should be conducted under an inert atmosphere (e.g., nitrogen or argon). Anhydrous solvents and reagents should be used if any are required.[2]
Q5: How should purified this compound be stored?
A5: The purified product should be stored in a tightly sealed container under an inert atmosphere, preferably in a refrigerator or freezer to minimize degradation over time.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
Issue 1: Low Yield After Distillation
| Possible Cause | Troubleshooting Step |
| Incomplete reaction: | Ensure the initial synthesis of the acyl chloride has gone to completion by monitoring with appropriate analytical techniques (e.g., IR or NMR spectroscopy) before attempting purification. |
| Product loss during transfer: | Minimize transfers of the crude product. Use techniques like cannula transfer to move liquids under an inert atmosphere. |
| Distillation temperature too high: | High temperatures can lead to decomposition. Use a high-quality vacuum pump to achieve a lower pressure, which will allow for distillation at a lower temperature. |
| Inefficient fraction collection: | Use a distillation setup with a fraction collector (e.g., a Perkin triangle or a spider) to allow for the collection of different fractions without breaking the vacuum. |
Issue 2: Product is Contaminated with Starting Material (4,4,4-Trifluorobutanoic Acid)
| Possible Cause | Troubleshooting Step |
| Inefficient fractional distillation: | Use a longer, insulated distillation column packed with a suitable material (e.g., Raschig rings or Vigreux indentations) to increase the number of theoretical plates and improve separation. |
| Azeotrope formation: | While unlikely, if an azeotrope is suspected, consider using a different purification method or a chaser solvent during distillation. |
| Hydrolysis during workup: | Ensure all workup steps are performed under strictly anhydrous conditions. |
Issue 3: Product is Discolored
| Possible Cause | Troubleshooting Step |
| Thermal decomposition: | As mentioned previously, distill at the lowest possible temperature by using a high vacuum. |
| Residual catalyst or byproducts: | If the synthesis used a catalyst, ensure it is removed prior to distillation. Some impurities can be removed by washing the crude product with an appropriate anhydrous solvent, though this carries a risk of hydrolysis. |
Quantitative Data Summary
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Estimated Boiling Point |
| This compound | 406-91-7 | C₄H₄ClF₃O | 160.52 | Lower than the corresponding carboxylic acid |
| 4,4,4-Trifluorobutanoic acid | 406-93-9 | C₄H₅F₃O₂ | 142.08 | 165-167 °C (at 760 mmHg) |
| Thionyl chloride | 7719-09-7 | SOCl₂ | 118.97 | 76 °C (at 760 mmHg) |
| Oxalyl chloride | 79-37-8 | C₂Cl₂O₂ | 126.93 | 63-64 °C (at 760 mmHg) |
Experimental Protocols
Protocol 1: Purification by Fractional Vacuum Distillation
This protocol provides a general procedure for the purification of this compound.
Materials:
-
Crude this compound
-
Flame-dried fractional distillation apparatus (Vigreux column, distillation head with thermometer, condenser, and receiving flasks)
-
High-vacuum pump with a cold trap
-
Heating mantle with a stirrer
-
Inert gas (Nitrogen or Argon) supply
-
Dry ice and acetone or liquid nitrogen for the cold trap
Procedure:
-
Apparatus Setup: Assemble the flame-dried fractional distillation apparatus. Ensure all joints are well-sealed with appropriate grease. Connect the apparatus to a manifold that allows for switching between an inert gas supply and the vacuum pump.
-
Charging the Flask: Charge the distillation flask with the crude this compound under a positive pressure of inert gas. Add a magnetic stir bar.
-
Initiating Distillation: Begin stirring and slowly evacuate the system. Place a cold trap between the distillation apparatus and the vacuum pump, and fill it with dry ice/acetone or liquid nitrogen.
-
Fraction Collection: Gently heat the distillation flask. Collect a forerun fraction, which will likely contain any residual low-boiling impurities like excess chlorinating agents.
-
Product Collection: As the temperature stabilizes, collect the main fraction corresponding to the purified this compound. Record the boiling point and the pressure.
-
Shutdown: Once the distillation is complete, discontinue heating and allow the apparatus to cool to room temperature before slowly reintroducing the inert gas to break the vacuum.
-
Storage: Transfer the purified product to a pre-dried, sealed container under an inert atmosphere and store it in a cold, dark place.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting decision pathway for purification issues.
References
managing hydrolysis and side reactions of 4,4,4-trifluorobutanoyl chloride
Welcome to the technical support center for 4,4,4-trifluorobutanoyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing its reactivity, particularly hydrolysis and common side reactions, ensuring the integrity of your experiments.
Frequently Asked Questions (FAQs)
Storage and Handling
Q1: What are the optimal storage conditions for this compound to prevent degradation?
A1: this compound is highly sensitive to moisture. The primary degradation pathway is hydrolysis, which converts the acyl chloride into 4,4,4-trifluorobutanoic acid.[1] To minimize degradation, it should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.
Q2: I opened a bottle of this compound and noticed fumes. Is this normal?
A2: Yes, it is common for reactive acyl chlorides to fume upon contact with moist air. The fumes are typically hydrogen chloride (HCl) gas, which is formed as a byproduct of hydrolysis.[1] This indicates that some reaction with atmospheric moisture is occurring. It is crucial to handle the reagent in a well-ventilated fume hood and minimize its exposure to the atmosphere.
Hydrolysis: Prevention and Troubleshooting
Q3: What are the signs that my this compound has undergone significant hydrolysis?
A3: The most common impurity resulting from hydrolysis is 4,4,4-trifluorobutanoic acid.[2] While the acyl chloride is a liquid, the corresponding carboxylic acid may be a solid or oil. A significant change in viscosity or the presence of solid precipitates can indicate hydrolysis. For quantitative assessment, analytical techniques such as GC-MS or NMR spectroscopy can be used to determine the purity of the reagent.
Q4: How can I minimize hydrolysis during my reaction?
A4: To minimize hydrolysis, ensure all glassware is rigorously dried (e.g., oven-dried or flame-dried) and the reaction is conducted under an inert atmosphere. Use anhydrous solvents, as even trace amounts of water can lead to the formation of the carboxylic acid byproduct.
Q5: My reaction is complete, and I suspect 4,4,4-trifluorobutanoic acid is present as an impurity. How can I remove it?
A5: A liquid-liquid extraction using a mild aqueous base is the most effective method to remove the carboxylic acid impurity.[2] By washing the organic reaction mixture with a solution like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), the acidic 4,4,4-trifluorobutanoic acid is deprotonated to its carboxylate salt, which is soluble in the aqueous layer and can be separated.[2]
Side Reactions and Byproducts
Q6: I am performing an acylation of an amine. What are the expected products and potential side reactions?
A6: The primary reaction between this compound and a primary or secondary amine is a nucleophilic acyl substitution to form the corresponding N-substituted 4,4,4-trifluoro-butanamide.[3][4] A byproduct of this reaction is hydrogen chloride (HCl). If a base is not used to scavenge the HCl, it will react with the starting amine to form an ammonium salt, which can complicate the reaction.[3]
Q7: When performing a Friedel-Crafts acylation, what are the key considerations?
A7: Friedel-Crafts acylation involves the reaction of an aromatic compound with an acyl chloride using a Lewis acid catalyst (e.g., AlCl₃).[5] The electrophile is a resonance-stabilized acylium ion.[6] Key considerations include:
-
A stoichiometric amount of the Lewis acid is often required because both the reactant and the product can form complexes with it.[5]
-
The aromatic ring must not be strongly deactivated, as this will inhibit the reaction.[6]
-
Unlike Friedel-Crafts alkylation, the acylium ion does not typically undergo rearrangement.[6]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Issue 1: Low Yield in Amide Coupling Reaction
| Possible Cause | Troubleshooting Step |
| Reagent Hydrolysis | The this compound may have degraded due to moisture. Test the purity of the starting material using GC or NMR. If degraded, use a fresh bottle or purify by distillation. |
| Inadequate HCl Scavenging | The HCl byproduct is reacting with your amine starting material, rendering it non-nucleophilic. Add a non-nucleophilic base (e.g., pyridine, triethylamine, or Diisopropylethylamine) to the reaction mixture to neutralize the HCl as it forms.[4] |
| Poor Nucleophilicity of Amine | The amine may be sterically hindered or electronically deactivated. Consider using more forcing reaction conditions (e.g., higher temperature) or a stronger activating agent if applicable. |
Issue 2: Unexpected Peaks in Chromatogram After Reaction
| Possible Cause | Troubleshooting Step |
| Presence of 4,4,4-trifluorobutanoic acid | An acidic peak that corresponds to the hydrolyzed acyl chloride. Perform an aqueous basic wash (e.g., with NaHCO₃ solution) during workup to remove it.[2] |
| Unreacted Starting Materials | The reaction may not have gone to completion. Optimize reaction time, temperature, or stoichiometry. |
| Formation of an Anhydride | In some cases, the acyl chloride can react with the carboxylate byproduct to form an anhydride. This can be identified using mass spectrometry.[2] |
Issue 3: Difficulty Purifying the Final Product
| Problem | Suggested Purification Method |
| Product is a solid | Recrystallization is often the most effective method for purifying solid amides or esters.[2] Screen various solvents to find one in which the product is soluble when hot but sparingly soluble when cold. |
| Product is an oil or low-melting solid | Column chromatography is the preferred method for non-crystalline products.[2] Use a suitable stationary phase (e.g., silica gel) and eluent system to separate your product from impurities. |
| Product is water-soluble | If your product has high polarity, it may be lost to the aqueous layer during workup. Minimize aqueous washes or use a continuous liquid-liquid extractor. |
Data Presentation
Table 1: Recommended Solvents for Recrystallization of Fluorinated Amides and Esters
| Solvent Class | Examples | Notes |
| Polar Aprotic | Acetonitrile, Acetone | Often effective for polar fluorinated amides.[2] |
| Polar Protic | Ethanol, Isopropanol | Good general-purpose solvents for recrystallization. |
| Ethers | 1,4-Dioxane, Diethyl Ether | Can be used, but peroxide formation should be monitored. |
| Hydrocarbons/Chlorinated | Hexane, Dichloromethane | Often used as a co-solvent system with a more polar solvent like ethyl acetate to achieve optimal solubility.[2] |
Table 2: Analytical Methods for Impurity Detection
| Technique | Application |
| Gas Chromatography (GC) | Ideal for analyzing volatile and semi-volatile impurities. Can be coupled with Mass Spectrometry (GC-MS) for identification.[7] |
| Reverse-Phase HPLC (RP-HPLC) | A versatile technique for separating a wide range of compounds based on polarity.[7] |
| Nuclear Magnetic Resonance (NMR) | ¹H, ¹⁹F, and ¹³C NMR spectroscopy can provide structural information and quantitative assessment of purity. |
| High-Resolution Mass Spectrometry (HRMS) | Provides accurate mass measurements to help determine the elemental composition of unknown impurities.[7] |
Experimental Protocols
Protocol 1: General Procedure for Amide Synthesis
-
Preparation: Under an inert atmosphere (N₂ or Ar), add the amine (1.0 equiv.) and an anhydrous aprotic solvent (e.g., dichloromethane or THF) to a dry reaction flask. Cool the mixture to 0 °C in an ice bath.
-
Base Addition: Add a non-nucleophilic base such as triethylamine (1.1 equiv.) to the solution.
-
Acylation: Slowly add this compound (1.05 equiv.) to the stirred solution. Maintain the temperature at 0 °C during the addition.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC or LC-MS.
-
Workup: Proceed to Protocol 2 for the workup and removal of byproducts.
Protocol 2: Aqueous Workup for Removal of Acidic Impurities
-
Quench: Upon reaction completion, carefully quench the reaction by adding deionized water.
-
Dilution: Dilute the mixture with an organic solvent such as ethyl acetate or dichloromethane.
-
Aqueous Wash: Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of NaHCO₃ (2 x 20 mL). Check the pH of the aqueous layer to ensure it is basic.[2]
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of NaCl (brine) to remove residual water.[2]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.[2]
Visualizations
Caption: Hydrolysis pathway of this compound.
Caption: Experimental workflow for a typical acylation reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Friedel-Crafts Acylation [organic-chemistry.org]
- 6. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Friedel-Crafts Acylation
Welcome to the Technical Support Center for Friedel-Crafts Acylation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during Friedel-Crafts acylation experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for a low or no yield in a Friedel-Crafts acylation reaction?
A1: Low or no yield in Friedel-Crafts acylation can typically be attributed to one or more of the following factors:
-
Deactivated Aromatic Ring: The presence of strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H, -COOH, -COR) on the aromatic substrate deactivates it towards electrophilic aromatic substitution, often preventing the reaction from proceeding.[1]
-
Catalyst Inactivity: Lewis acid catalysts, most commonly aluminum chloride (AlCl₃), are extremely sensitive to moisture. Any water present in the solvent, glassware, or reagents will react with and deactivate the catalyst.[1] It is crucial to maintain strictly anhydrous (dry) conditions.
-
Insufficient Catalyst: In Friedel-Crafts acylation, the ketone product forms a stable complex with the Lewis acid catalyst, effectively removing it from the reaction.[1][2] Therefore, a stoichiometric amount (or even an excess) of the catalyst is often required.[1][2]
-
Incompatible Functional Groups: Aromatic compounds with amine (-NH₂) or alcohol (-OH) groups can react with the Lewis acid catalyst, leading to deactivation.[1]
-
Poor Reagent Quality: Impurities in the aromatic substrate, acylating agent, or solvent can interfere with the reaction.
Q2: Why is my reaction producing multiple products or isomers?
A2: While Friedel-Crafts acylation is generally less prone to polysubstitution than alkylation, the formation of multiple products can still occur. The regioselectivity is primarily governed by the directing effects of substituents already on the aromatic ring. Steric hindrance can also play a role, often favoring the para-product over the ortho-product. In some cases, the choice of solvent and temperature can influence the isomer ratio.[3][4][5]
Q3: Can I use any solvent for my Friedel-Crafts acylation?
A3: The choice of solvent is critical and can significantly impact the reaction's success and product distribution. Ideal solvents are inert to the strong Lewis acid catalyst. Commonly used solvents include dichloromethane (CH₂Cl₂), 1,2-dichloroethane, and carbon disulfide (CS₂). Protic solvents or those that can act as Lewis bases should be avoided as they will complex with the catalyst. In some instances, the aromatic reactant itself can be used in excess as the solvent.
Q4: How can I effectively remove the aluminum chloride catalyst during the work-up?
A4: The work-up procedure is crucial for isolating the ketone product from the stable complex it forms with aluminum chloride. The standard procedure involves carefully quenching the reaction mixture by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.[6][7] This hydrolyzes the aluminum chloride complex, allowing the organic product to be extracted. Vigorous stirring is often necessary to break up any solids.
Troubleshooting Guides
Issue 1: Low or No Product Yield
This guide provides a systematic approach to troubleshooting low yields in your Friedel-Crafts acylation reaction.
Troubleshooting Workflow
Issue 2: Formation of Tarry Byproducts
The formation of dark, tarry materials is a common issue, often indicating decomposition or polymerization side reactions.
Troubleshooting Decision Tree
Data Presentation
The following tables summarize quantitative data on how various reaction parameters can affect the yield and selectivity of Friedel-Crafts acylation.
Table 1: Effect of Catalyst Loading on the Acylation of Toluene with Benzoyl Chloride
| Entry | Catalyst | Catalyst Loading (mol%) | Yield (%) |
| 1 | AlCl₃ | 120 | 95 |
| 2 | AlCl₃ | 100 | 88 |
| 3 | AlCl₃ | 80 | 75 |
| 4 | FeCl₃ | 120 | 92 |
| 5 | FeCl₃ | 100 | 85 |
Reaction conditions: Toluene (1.0 equiv), Benzoyl Chloride (1.2 equiv), Solvent: Dichloromethane, Temperature: 0 °C to rt, Time: 2h. Data is representative.
Table 2: Influence of Temperature and Solvent on the Acetylation of 2-Methoxynaphthalene
| Entry | Solvent | Temperature (°C) | Yield (%) of 1-acetyl-2-methoxynaphthalene | Yield (%) of 2-acetyl-6-methoxynaphthalene |
| 1 | Carbon Disulfide | 0 | 85 | 10 |
| 2 | Carbon Disulfide | 25 | 78 | 18 |
| 3 | Nitrobenzene | 0 | 15 | 80 |
| 4 | Nitrobenzene | 25 | 10 | 88 |
Reaction conditions: 2-Methoxynaphthalene (1.0 equiv), Acetyl Chloride (1.1 equiv), AlCl₃ (1.2 equiv), Time: 4h. Data is representative.[8]
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation of Benzene with Propionyl Chloride to Synthesize Propiophenone
This protocol outlines the synthesis of propiophenone, a common aromatic ketone.[9]
Materials:
-
Benzene (anhydrous)
-
Propionyl chloride
-
Aluminum chloride (anhydrous)
-
Dichloromethane (anhydrous)
-
Crushed ice
-
Concentrated hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube. The entire apparatus should be under an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Suspension: In the reaction flask, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane. Cool the suspension to 0 °C using an ice bath.
-
Acyl Chloride Addition: Add propionyl chloride (1.0 equivalent) to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 20-30 minutes, maintaining the temperature below 5 °C.
-
Benzene Addition: After the addition of propionyl chloride is complete, add a solution of anhydrous benzene (1.2 equivalents) in anhydrous dichloromethane to the dropping funnel. Add this solution dropwise to the reaction mixture over 30 minutes, keeping the temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (caution: CO₂ evolution), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude propiophenone by vacuum distillation.
Protocol 2: Synthesis of 2-Acetyl-6-methoxynaphthalene
This protocol describes the synthesis of a key intermediate for the non-steroidal anti-inflammatory drug (NSAID) Naproxen.[8][10]
Materials:
-
2-Methoxynaphthalene
-
Acetyl chloride
-
Aluminum chloride (anhydrous)
-
Nitrobenzene (anhydrous)
-
Chloroform
-
Crushed ice
-
Concentrated hydrochloric acid
-
Methanol
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve anhydrous aluminum chloride (0.32 mol) in dry nitrobenzene (200 mL). Add finely ground 2-methoxynaphthalene (0.25 mol).
-
Acylation: Cool the stirred solution to approximately 5°C in an ice bath. Add redistilled acetyl chloride (0.32 mol) dropwise over 15-20 minutes, maintaining the temperature between 10.5 and 13°C.[8]
-
Stirring and Aging: Continue stirring in the ice bath for 2 hours after the addition is complete. Then, allow the mixture to stand at room temperature for at least 12 hours.[8]
-
Quenching: Cool the reaction mixture in an ice bath and pour it with stirring into a beaker containing 200 g of crushed ice and 100 mL of concentrated hydrochloric acid.[10]
-
Extraction: Transfer the two-phase mixture to a separatory funnel with 50 mL of chloroform. Separate the chloroform-nitrobenzene layer and wash it with three 100 mL portions of water.[10]
-
Solvent Removal: Transfer the organic layer to a round-bottomed flask and remove the nitrobenzene and chloroform by steam distillation.[8]
-
Purification: Allow the residue in the flask to cool and solidify. Decant the residual water. Dissolve the solid in chloroform, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product.
-
Recrystallization: Recrystallize the crude 2-acetyl-6-methoxynaphthalene from methanol to obtain the pure product.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. m.youtube.com [m.youtube.com]
- 7. websites.umich.edu [websites.umich.edu]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Benzene can be conveniently converted into npropyl class 11 chemistry CBSE [vedantu.com]
- 10. benchchem.com [benchchem.com]
safe handling and storage procedures for 4,4,4-trifluorobutanoyl chloride
Technical Support Center: 4,4,4-Trifluorobutanoyl Chloride
This guide provides essential safety information, handling procedures, and storage protocols for this compound. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a corrosive and toxic substance. It causes severe skin burns and eye damage.[1][2] It is harmful if swallowed or in contact with skin and may cause respiratory irritation.[2] The substance reacts violently with water and is a lachrymator, meaning it can cause tearing.[2][3]
Q2: What personal protective equipment (PPE) is required when handling this chemical?
A2: When handling this compound, it is mandatory to use a chemical fume hood.[3] Required PPE includes protective gloves, protective clothing, and eye/face protection.[1][2] In case of potential inhalation of mists or vapors, a NIOSH/MSHA approved respirator should be used.[4]
Q3: What are the proper storage conditions for this compound?
A3: Store in a locked, cool, dry, and well-ventilated area in the original container.[1][3] The container must be kept tightly closed. Storage in a freezer at temperatures under -20°C in an inert atmosphere is also recommended. It should be stored away from incompatible materials.
Q4: What materials are incompatible with this compound?
A4: This chemical is incompatible with water, strong oxidizing agents, strong bases, and alcohols.[3] Contact with moisture should be avoided as it fumes strongly in moist air.[2] Aluminum and galvanized containers should not be used for storage.[1]
Q5: What should I do in case of accidental exposure?
A5: In case of skin or hair contact, immediately flush with large amounts of water and remove all contaminated clothing. For eye contact, rinse cautiously with water for several minutes, removing contact lenses if possible. If inhaled, move the person to fresh air. If swallowed, rinse the mouth with water but do not induce vomiting. In all cases of exposure, seek immediate medical attention.[1][3][5]
Troubleshooting Guide
Problem: I observe fumes when opening the container.
-
Cause: The chemical is likely exposed to moist air. This compound reacts with moisture in the air, producing fumes.[2]
-
Solution: Immediately close the container and move it to a dry, well-ventilated area, preferably within a chemical fume hood. Ensure the storage area is free from moisture and always handle the chemical under an inert atmosphere if possible.
Problem: The material has changed color or appears cloudy.
-
Cause: This could indicate contamination or degradation of the product, possibly due to improper storage or exposure to incompatible materials.
-
Solution: Do not use the chemical. Dispose of it according to your institution's hazardous waste disposal procedures. Review your storage and handling protocols to prevent future occurrences.
Problem: A small spill has occurred in the fume hood.
-
Cause: Accidental spillage during handling.
-
Solution:
-
Ensure your PPE is intact.
-
Contain the spill using an inert absorbent material such as sand, silica gel, or vermiculite.[1][3] Do not use combustible materials like sawdust.
-
Carefully collect the absorbed material into a suitable, labeled container for hazardous waste disposal.
-
Wipe the area clean.
-
Wash your hands thoroughly after cleanup.
-
Quantitative Data Summary
| Parameter | Value | Source |
| Storage Temperature | 2°C to 8°C or in a freezer under -20°C | [3] |
| Molecular Formula | C4H4ClF3O | [6] |
| Molecular Weight | 160.52 g/mol | [6] |
Experimental Workflow and Logic Diagrams
Below is a diagram outlining the logical workflow for the safe handling and storage of this compound.
Caption: Logical workflow for safe handling and storage.
References
troubleshooting low yields in reactions with 4,4,4-trifluorobutanoyl chloride
Welcome to the technical support center for 4,4,4-trifluorobutanoyl chloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions regarding the use of this reagent in chemical reactions.
Troubleshooting Low Yields
Low yields in reactions involving this compound can be attributed to several factors, from reagent purity to reaction conditions. This guide provides a systematic approach to identifying and resolving these issues.
Frequently Asked Questions (FAQs)
Q1: My Friedel-Crafts acylation reaction with this compound is resulting in a very low yield. What are the most common causes?
A1: Low yields in Friedel-Crafts acylation are a common challenge. The primary culprits when using a reactive acyl chloride like this compound include:
-
Moisture Contamination: Acyl chlorides are highly sensitive to moisture.[1][2] Any trace of water in your reaction setup, solvents, or reagents will lead to the hydrolysis of the acyl chloride to the unreactive 4,4,4-trifluorobutanoic acid. This is often the most significant contributor to low yields.
-
Catalyst Inactivity: Lewis acid catalysts, such as aluminum chloride (AlCl₃), are also extremely moisture-sensitive.[1] Inactivation of the catalyst by water will halt the reaction.
-
Deactivated Aromatic Substrate: The trifluoromethyl group (-CF₃) on the acyl chloride is strongly electron-withdrawing. This can make the acylation of electron-poor aromatic rings particularly challenging.[1] If your aromatic substrate already contains deactivating groups (e.g., -NO₂, -CN, -COR), the reaction may be sluggish or fail altogether.
-
Insufficient Catalyst: Friedel-Crafts acylation often requires stoichiometric amounts of the Lewis acid catalyst because the product, a trifluoromethyl ketone, can form a complex with the catalyst, rendering it inactive.[1]
-
Suboptimal Temperature: While many acylations proceed at room temperature, the increased steric hindrance and electronic effects of the trifluoromethyl group might necessitate gentle heating. Conversely, excessive temperatures can lead to side reactions and decomposition.
Q2: I suspect my this compound has degraded. How can I check its purity and what are the signs of degradation?
A2: Degradation of this compound primarily occurs through hydrolysis to 4,4,4-trifluorobutanoic acid. Signs of degradation include:
-
A decrease in the sharp, pungent odor characteristic of acyl chlorides.
-
The presence of a white solid (the carboxylic acid) in the liquid reagent.
-
A decrease in pH of a quenched reaction aliquot due to the formation of HCl from hydrolysis.[2]
To check the purity, you can carefully take an aliquot, quench it with an anhydrous alcohol (e.g., methanol) to form the corresponding ester, and analyze the product by GC-MS or NMR to identify any carboxylic acid impurity.
Q3: What are the likely side reactions that could be contributing to the low yield of my desired trifluoromethyl ketone?
A3: Besides hydrolysis of the starting material, other potential side reactions include:
-
Polysubstitution: While less common in acylation than alkylation, highly activated aromatic rings can undergo multiple acylations.
-
Reaction with Solvent: If the solvent is not inert (e.g., contains alcohol or amine impurities), it can react with the acyl chloride.
-
Rearrangement of the Acylium Ion: Although less common with acylium ions compared to carbocations, under certain conditions, rearrangements could lead to isomeric products.
-
Decomposition of the Product: The resulting trifluoromethyl ketone may not be stable under the reaction or workup conditions, especially in the presence of strong acids or bases at elevated temperatures.
Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting low yields in reactions with this compound.
Caption: A logical workflow for troubleshooting low reaction yields.
Data Presentation: Illustrative Reaction Conditions
The following table provides a summary of typical starting conditions for a Friedel-Crafts acylation with an activated aromatic substrate. Note that these are general guidelines and may require optimization for your specific system.
| Parameter | Recommended Condition | Rationale |
| Aromatic Substrate | 1.0 equiv | Limiting reagent |
| This compound | 1.1 - 1.2 equiv | Slight excess to ensure complete reaction of the substrate |
| Lewis Acid (e.g., AlCl₃) | 1.1 - 1.5 equiv | Stoichiometric amount needed to account for complexation with the product ketone[1] |
| Solvent | Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | Inert and aprotic solvents are crucial to prevent side reactions |
| Temperature | 0 °C to room temperature | Start at a low temperature to control the initial exothermic reaction, then allow to warm |
| Reaction Time | 1 - 6 hours | Monitor by TLC or LC-MS for consumption of the starting material |
Experimental Protocols
General Protocol for Friedel-Crafts Acylation with this compound
Materials:
-
Aromatic substrate
-
This compound
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Flame-dried, three-necked round-bottom flask with a magnetic stirrer, dropping funnel, and nitrogen/argon inlet.
Procedure:
-
Setup: Assemble the flame-dried glassware under a positive pressure of an inert gas (nitrogen or argon).
-
Catalyst Suspension: To the reaction flask, add anhydrous aluminum chloride (1.2 equiv) and anhydrous DCM. Cool the suspension to 0 °C in an ice-water bath.
-
Acyl Chloride Addition: In the dropping funnel, prepare a solution of this compound (1.1 equiv) in anhydrous DCM. Add this solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes.
-
Substrate Addition: Prepare a solution of the aromatic substrate (1.0 equiv) in anhydrous DCM and add it dropwise to the reaction mixture over 20-30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup:
-
Carefully pour the reaction mixture into a beaker containing crushed ice and 1 M HCl.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization.
Signaling Pathways and Logical Relationships
The following diagram illustrates the key chemical transformations and potential side reactions in a Friedel-Crafts acylation using this compound.
Caption: Desired reaction pathway versus the hydrolysis side reaction.
References
removal of acidic byproducts from 4,4,4-trifluorobutanoyl chloride reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the removal of acidic byproducts from reactions involving 4,4,4-trifluorobutanoyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the primary acidic byproducts in reactions with this compound?
A1: The most common acidic byproduct is hydrogen chloride (HCl) gas.[1][2] This is generated in nearly all reactions where this compound acts as an acylating agent, such as in esterification, amidation, and Friedel-Crafts acylation. In Friedel-Crafts reactions, the Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) and its hydrolysis products during workup are also significant sources of acidity.[3][4]
Q2: Why is it crucial to remove these acidic byproducts?
A2: Residual acid can lead to several issues, including:
-
Product degradation: The desired product, especially if it contains acid-sensitive functional groups, can be hydrolyzed or undergo other side reactions.
-
Difficult purification: Acidic impurities can interfere with chromatographic separation and crystallization.
-
Inaccurate analytical data: The presence of acidic byproducts can complicate the interpretation of NMR, IR, and other analytical spectra.
-
Catalyst deactivation: In subsequent reaction steps, residual acid can neutralize basic catalysts.
Q3: What are the standard methods for removing acidic byproducts from these reactions?
A3: The most common methods involve:
-
Aqueous basic wash: Washing the organic reaction mixture with a mild inorganic base solution, such as saturated sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), is a widely used technique.[1][3]
-
Use of a non-nucleophilic organic base: Adding a hindered organic base, like triethylamine (TEA) or pyridine, to the reaction mixture can scavenge the HCl as it is formed.
-
Quenching for Friedel-Crafts reactions: Carefully pouring the reaction mixture into a mixture of ice and concentrated HCl is a standard procedure to decompose the aluminum chloride-ketone complex and facilitate its removal in the aqueous layer.[3][4]
-
Polymer-supported scavengers: Using solid-phase resins with basic functional groups offers a more modern approach that simplifies purification by allowing for the removal of byproducts by simple filtration.
Q4: How does the trifluoromethyl group in this compound affect the reaction and purification?
A4: The electron-withdrawing nature of the trifluoromethyl (CF₃) group makes the carbonyl carbon of this compound highly electrophilic. This enhances its reactivity as an acylating agent. While this increased reactivity is often beneficial, it also means that the acyl chloride is highly susceptible to hydrolysis. Therefore, strictly anhydrous reaction conditions are essential to prevent the formation of 4,4,4-trifluorobutanoic acid. The presence of the CF₃ group generally does not necessitate unique purification strategies beyond those used for other acyl chlorides, but careful and thorough removal of acidic byproducts is critical to ensure the stability of the fluorinated products.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Product
| Possible Cause | Troubleshooting Steps |
| Incomplete reaction | - Ensure all reagents, especially this compound and any catalysts, are fresh and of high purity.- Optimize reaction time and temperature. Monitor the reaction progress using an appropriate technique like TLC or GC-MS. |
| Hydrolysis of this compound | - Use oven-dried glassware and anhydrous solvents.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Product loss during workup | - Avoid overly vigorous extractions that can lead to the formation of emulsions.- Ensure the pH of the aqueous layer is appropriate to prevent the desired product from partitioning into it. |
| For Friedel-Crafts reactions: Inactive catalyst | - Use freshly opened or sublimed aluminum chloride.- Ensure all components of the reaction are strictly anhydrous. |
Issue 2: Presence of Impurities in the Final Product
| Possible Cause | Troubleshooting Steps |
| Residual acidic byproducts (HCl, 4,4,4-trifluorobutanoic acid) | - Increase the number of washes with a saturated sodium bicarbonate solution. Check the pH of the final aqueous wash to ensure it is basic.- For stubborn acidic impurities, consider using a polymer-supported scavenger for more efficient removal. |
| Unreacted starting materials | - Optimize the stoichiometry of the reactants.- If the starting material is volatile, it may be removed under high vacuum after the initial workup.- For non-volatile starting materials, purification by column chromatography or recrystallization will be necessary. |
| Formation of side products | - Re-evaluate the reaction conditions (temperature, solvent, catalyst) to minimize side reactions.- Purification by column chromatography is often effective in separating the desired product from side products. |
Data on Purification Methods
The choice of purification method can significantly impact the yield and purity of the final product. Below is a summary of expected outcomes for common purification techniques.
| Purification Method | Typical Recovery | Purity Achieved | Notes |
| Aqueous Basic Wash (e.g., NaHCO₃) | >90% | 85-95% | Effective for removing the bulk of acidic impurities. Purity can be lower if other non-acidic byproducts are present. |
| Polymer-Supported Scavenger (e.g., amine resin) | >95% | >95% | Offers high purity and simplifies the workup by eliminating aqueous extractions. The higher cost of the resin may be a consideration. |
| Column Chromatography | 60-90% | >98% | Effective for removing a wide range of impurities but can be time-consuming and may result in some product loss on the column. |
| Recrystallization | 50-85% | >99% | Can provide very high purity for solid products but requires finding a suitable solvent system and may have lower recovery. |
Experimental Protocols
Detailed Methodology for a Typical Friedel-Crafts Acylation and Workup
This protocol describes the acylation of benzene with this compound, followed by a standard workup procedure to remove acidic byproducts.
Materials:
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous benzene
-
This compound
-
Anhydrous dichloromethane (DCM)
-
Concentrated hydrochloric acid (HCl)
-
Crushed ice
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, addition funnel, reflux condenser, magnetic stirrer, separatory funnel
Procedure:
Reaction:
-
Set up a flame-dried round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser under a nitrogen atmosphere.
-
To the flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
In the addition funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous dichloromethane.
-
Add the this compound solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature at 0 °C.
-
Prepare a solution of anhydrous benzene (1.0 equivalent) in anhydrous dichloromethane and add it dropwise to the reaction mixture over 15-20 minutes at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours, or until the reaction is complete as monitored by TLC or GC-MS.
Workup and Purification:
-
Prepare a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.
-
Slowly and carefully pour the reaction mixture into the ice/HCl mixture with vigorous stirring. This will quench the reaction and decompose the aluminum chloride complexes.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers and wash sequentially with:
-
Saturated aqueous sodium bicarbonate solution (2 x 30 mL). Caution: CO₂ gas will be evolved. Vent the separatory funnel frequently.
-
Water (1 x 30 mL).
-
Brine (1 x 30 mL).
-
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude product can be further purified by column chromatography on silica gel or by distillation under reduced pressure.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues encountered during the purification of products from this compound reactions.
Caption: A flowchart for troubleshooting the purification process.
The next diagram illustrates the general experimental workflow for a reaction involving an acyl chloride and a subsequent basic wash for purification.
References
Technical Support Center: Solvent Selection for 4,4,4-Trifluorobutanoyl Chloride
This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the optimal solvent to improve the reactivity of 4,4,4-trifluorobutanoyl chloride in acylation reactions.
Frequently Asked Questions (FAQs)
Q1: What are the key considerations when selecting a solvent for reactions with this compound?
A1: The primary considerations are the reaction mechanism, the nature of the nucleophile, and the desired reaction rate. This compound is a highly reactive acyl chloride. The trifluoromethyl group is strongly electron-withdrawing, which increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. The choice of solvent can significantly influence the stability of intermediates and the nucleophilicity of the reacting partner.
Q2: How do different classes of solvents affect the reactivity of this compound?
A2: Solvents can be broadly categorized into polar protic, polar aprotic, and non-polar.
-
Polar aprotic solvents (e.g., acetonitrile, DMF, DMSO, THF) are often a good starting point. They can dissolve the acyl chloride and many nucleophiles while minimally solvating the nucleophile, thus preserving its reactivity.[1] This often leads to faster reaction rates for bimolecular reactions (SN2-type).
-
Polar protic solvents (e.g., alcohols, water) can react with this compound, leading to solvolysis.[2] They can also solvate nucleophiles through hydrogen bonding, which can decrease their reactivity.[3]
-
Non-polar solvents (e.g., hexane, toluene) may have limited ability to dissolve polar reactants and intermediates, potentially slowing down the reaction. However, they can be useful in specific cases, such as Friedel-Crafts acylations.
Q3: Can the solvent influence the reaction pathway?
A3: Yes. For reactions that can proceed through different mechanisms, the solvent can play a deciding role. For instance, in reactions with borderline mechanisms, a polar protic solvent might favor a unimolecular (SN1-type) pathway by stabilizing a potential carbocation-like intermediate, while a polar aprotic solvent would likely favor a bimolecular (SN2-type) pathway.[2]
Q4: My reaction is sluggish. Should I heat it?
A4: Increasing the temperature generally increases the reaction rate. However, with a reactive compound like this compound, heating can also promote side reactions and decomposition. It is advisable to first optimize other parameters, such as solvent and catalyst, before resorting to high temperatures. If heating is necessary, it should be done cautiously and with careful monitoring of the reaction progress.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Reactivity | Poor solvent choice: The solvent may be solvating the nucleophile too strongly (polar protic) or the reactants may have poor solubility (non-polar). | Switch to a polar aprotic solvent like acetonitrile or THF to enhance nucleophile reactivity. Ensure all reactants are soluble in the chosen solvent. |
| Moisture contamination: this compound is sensitive to moisture and will hydrolyze to the corresponding carboxylic acid. | Use anhydrous solvents and oven-dried glassware. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[4] | |
| Deactivated nucleophile: The nucleophile may be too weak for the reaction conditions. | Consider using a stronger nucleophile or adding a catalyst. The choice of solvent can also impact nucleophilicity. | |
| Formation of Side Products | Reaction with solvent: Protic solvents like alcohols will react with the acyl chloride to form esters. | Use an inert, aprotic solvent. |
| Decomposition: The acyl chloride or product may be unstable under the reaction conditions. | Run the reaction at a lower temperature. Minimize reaction time. | |
| Poor Product Yield | Incomplete reaction: The reaction may not have gone to completion. | Monitor the reaction by TLC or LC-MS. Consider increasing the reaction time or switching to a more suitable solvent to increase the reaction rate. |
| Product loss during workup: The product may be volatile or unstable during the workup and purification steps. | Use appropriate workup procedures, such as quenching the reaction at low temperature and using gentle evaporation methods for solvent removal. |
Data Presentation: Qualitative Effects of Solvents on Reactivity
| Solvent Class | Examples | General Effect on Nucleophile Reactivity | Expected Impact on SN2-type Acylation Rate | Potential Side Reactions |
| Polar Aprotic | Acetonitrile, Tetrahydrofuran (THF), Dichloromethane (DCM), N,N-Dimethylformamide (DMF) | Enhances reactivity by not strongly solvating the nucleophile.[1] | Generally fast. | Can react with some nucleophiles (e.g., DMF with strong bases). |
| Polar Protic | Water, Methanol, Ethanol | Decreases reactivity due to hydrogen bonding with the nucleophile.[3] | Generally slow. | Solvolysis (reaction with the solvent) is a major side reaction.[2] |
| Non-Polar Aprotic | Hexane, Toluene, Diethyl ether | Minimal interaction with the nucleophile. | Highly dependent on the solubility of reactants. Can be slow if reactants are not fully dissolved. | Limited, but solubility issues can prevent the reaction. |
Experimental Protocols
General Protocol for Solvent Screening in the Acylation of an Amine with this compound
Objective: To determine the optimal aprotic solvent for the acylation of a model amine with this compound by comparing reaction progress and yield.
Materials:
-
This compound
-
Model amine (e.g., benzylamine)
-
Anhydrous solvents: Dichloromethane (DCM), Acetonitrile (ACN), Tetrahydrofuran (THF)
-
Tertiary amine base (e.g., triethylamine, anhydrous)
-
Oven-dried glassware
-
Inert atmosphere setup (Nitrogen or Argon)
-
TLC plates and developing chamber
-
LC-MS for reaction monitoring (optional)
Procedure:
-
Preparation: Set up three identical, oven-dried round-bottom flasks equipped with magnetic stir bars under an inert atmosphere.
-
Reagent Addition:
-
To each flask, add the model amine (1.0 mmol) and the tertiary amine base (1.2 mmol).
-
To each flask, add 5 mL of one of the anhydrous solvents to be tested (DCM, ACN, THF).
-
Cool the flasks to 0 °C in an ice bath.
-
-
Reaction Initiation:
-
Prepare a stock solution of this compound (1.1 mmol) in a small amount of the respective anhydrous solvent.
-
Slowly add the this compound solution to each of the cooled amine solutions dropwise over 5 minutes.
-
-
Reaction Monitoring:
-
After the addition is complete, stir the reactions at 0 °C for 30 minutes.
-
Allow the reactions to warm to room temperature and continue stirring.
-
Monitor the progress of each reaction at regular intervals (e.g., 30 min, 1h, 2h) by TLC, spotting the reaction mixture against the starting amine.
-
-
Work-up:
-
Once a reaction is deemed complete (or after a set time for comparison), quench it by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with the respective solvent used for the reaction.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Analysis:
-
Determine the crude yield of the product for each reaction.
-
Purify the products by column chromatography if necessary and calculate the isolated yields.
-
Compare the reaction times and yields to determine the optimal solvent.
-
Mandatory Visualization
Caption: A logical workflow for selecting and optimizing a solvent for reactions involving this compound.
References
Technical Support Center: Inert Atmosphere Techniques for Handling 4,4,4-Trifluorobutanoyl Chloride
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) for handling and utilizing 4,4,4-trifluorobutanoyl chloride in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a reactive and corrosive compound.[1] It is harmful if swallowed or in contact with skin and causes severe skin burns and eye damage.[2] It is also a lachrymator and may cause respiratory irritation.[3] The compound is highly sensitive to moisture and will react with water to produce hydrochloric acid (HCl) gas, which is also corrosive and toxic.[4] Therefore, it is crucial to handle this reagent under anhydrous conditions in a well-ventilated fume hood.
Q2: What are the recommended storage conditions for this compound?
A2: To maintain its integrity and reactivity, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[2] It is recommended to store it in a freezer at temperatures below -20°C.[2]
Q3: Why is an inert atmosphere necessary when working with this compound?
A3: An inert atmosphere is essential to prevent the hydrolysis of this compound by atmospheric moisture. Acyl chlorides readily react with water, leading to the formation of the corresponding carboxylic acid and HCl gas.[4] This degradation will reduce the yield of your desired product and introduce impurities into your reaction mixture.
Q4: What are the key considerations when choosing a solvent for a reaction with this compound?
A4: Solvents must be anhydrous and aprotic. Common choices include dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile.[1][5] It is crucial to use freshly distilled or commercially available anhydrous solvents to prevent hydrolysis of the acyl chloride.
Q5: How can I monitor the progress of a reaction involving this compound?
A5: Thin-Layer Chromatography (TLC) is a common method for monitoring the reaction progress.[6] The disappearance of the starting material (e.g., the amine or alcohol) and the appearance of a new, less polar spot corresponding to the acylated product can be observed. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used to monitor the formation of the desired product by observing its molecular weight.[5]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Hydrolysis of this compound: The reagent may have degraded due to exposure to moisture. | - Ensure all glassware is oven-dried and cooled under an inert atmosphere before use. - Use anhydrous solvents and reagents. - Handle the acyl chloride using inert atmosphere techniques (e.g., Schlenk line or glove box). |
| Inactive Reagents: The nucleophile (amine or alcohol) may be of poor quality or contain impurities. | - Use a fresh bottle of the nucleophile or purify it before use. - Ensure the nucleophile is dry. | |
| Suboptimal Reaction Temperature: The reaction may be too slow at the current temperature. | - For sluggish reactions, a moderate increase in temperature may be necessary. Monitor the reaction closely for the formation of byproducts.[1] | |
| Formation of Multiple Byproducts | Side Reactions with Bifunctional Nucleophiles: If your nucleophile has other reactive functional groups, they may also react with the acyl chloride. | - Consider using protecting groups for other reactive functionalities before the acylation reaction. |
| Reaction with Solvent: Protic solvents like alcohols will react with the acyl chloride. | - Ensure you are using an aprotic solvent such as DCM, THF, or acetonitrile.[1] | |
| Excess Reagent or High Temperature: These conditions can lead to side reactions and decomposition. | - Perform the reaction with optimized stoichiometry. - For highly exothermic reactions, cool the reaction mixture (e.g., to 0°C) during the addition of the acyl chloride.[1] | |
| Difficulty in Product Purification | Hydrolysis of Product During Workup: The acylated product may be sensitive to aqueous acidic or basic conditions. | - Test the stability of your product to the workup conditions on a small scale before processing the entire reaction mixture.[7] - Use a non-aqueous workup if possible. |
| Product is Water-Soluble: The product may be partitioning into the aqueous layer during extraction. | - Check the aqueous layer for your product using TLC or LC-MS.[7] - If necessary, use a different extraction solvent or perform back-extraction. | |
| Residual Trifluoroacetic Acid (from potential side reactions): Can be difficult to remove by simple evaporation. | - For non-polar compounds, wash the organic extract with a saturated aqueous solution of sodium bicarbonate to remove acidic impurities. - For more polar compounds, consider passing the crude product through a short plug of silica gel or using solid-phase extraction (SPE) with an anion-exchange resin.[5] |
Experimental Protocols
General Protocol for N-Acylation of a Primary Amine with this compound
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Primary amine
-
This compound
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Nitrogen or Argon gas supply
-
Oven-dried glassware (round-bottom flask, dropping funnel, etc.)
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Setup: Assemble the reaction glassware under a stream of inert gas (nitrogen or argon). Ensure all glassware is thoroughly dried.
-
Reagent Preparation: In a round-bottom flask, dissolve the primary amine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in anhydrous DCM.[1]
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Addition of Acyl Chloride: Slowly add a solution of this compound (1.1 equivalents) in anhydrous DCM to the stirred amine solution via a dropping funnel.[1]
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours.[1]
-
Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with 1 M HCl (to remove the base), saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography or recrystallization as needed.
Visualizations
Caption: General experimental workflow for the acylation of a primary amine.
Caption: Troubleshooting decision tree for common reaction issues.
References
quenching procedures for reactions involving 4,4,4-trifluorobutanoyl chloride
Welcome to the technical support center for handling and quenching reactions involving 4,4,4-trifluorobutanoyl chloride. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and standardized protocols to ensure the safety and success of your experiments. Due to the high reactivity of this compound, which is amplified by the electron-withdrawing trifluoromethyl group, proper quenching procedures are critical.[1]
Frequently Asked Questions (FAQs)
Q1: Why is this compound more reactive than non-fluorinated acyl chlorides?
A1: The three fluorine atoms on the terminal carbon are strongly electron-withdrawing. This inductive effect pulls electron density away from the carbonyl carbon, making it significantly more electrophilic and thus more susceptible to nucleophilic attack. This increased reactivity means that reactions, including hydrolysis and quenching, are often rapid and highly exothermic.[1][2]
Q2: What are the primary hazards associated with quenching this compound?
A2: The primary hazards include:
-
Vigorous, Exothermic Reactions: Rapid addition of a quenching agent can lead to a sudden increase in temperature and pressure.[3][4]
-
Release of Corrosive Gas: The reaction with protic quenching agents (like water or alcohols) generates hydrogen chloride (HCl) gas, which is corrosive and toxic.[5][6][7]
-
Hydrolysis: The acyl chloride reacts readily with atmospheric moisture, forming 4,4,4-trifluorobutanoic acid and HCl. This can compromise the integrity of the reagent and the outcome of your primary reaction.[1][8][9] Therefore, it is crucial to handle it under anhydrous conditions.[1][9]
Q3: What are the most common quenching agents for acyl chlorides?
A3: The most common quenching agents are water, alcohols (e.g., methanol, isopropanol), and amines.[3] The choice depends on the reaction scale, the desired workup procedure, and the need to control reactivity. For highly reactive acyl chlorides, less reactive nucleophiles like isopropanol are often used for the initial quench before the addition of water.[5][10]
Q4: How do I know if the quenching process is complete?
A4: Signs of a complete quench include the cessation of gas evolution (HCl) and the dissipation of heat. It is good practice to stir the quenched mixture for an extended period (e.g., 1-2 hours) at room temperature to ensure all the reactive material has been consumed before proceeding with workup or disposal.[10][11][12]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Reaction is too vigorous; splashing or uncontrolled boiling occurs. | 1. Quenching agent added too quickly. 2. Reaction mixture was not cooled sufficiently. 3. Quenching agent is too reactive (e.g., using water first). | 1. Add the quenching agent slowly and dropwise, with vigorous stirring.[3][11] 2. Perform the quench in an ice bath (0°C) or a dry ice/acetone bath for very reactive systems.[10] 3. Begin by quenching with a less reactive alcohol like isopropanol before cautiously adding water or an aqueous solution.[5][10] |
| A solid precipitate forms during the quench. | 1. Formation of insoluble salts (e.g., ammonium salts if using aqueous NH₄Cl). 2. The product of the quenching reaction (e.g., a carboxylic acid or ester) is insoluble in the reaction solvent. | 1. Add water or an appropriate aqueous solution to dissolve the salts.[13] 2. Add a co-solvent to solubilize the product before proceeding with the workup. |
| Low yield of the desired product after workup. | 1. Incomplete reaction before quenching. 2. Hydrolysis of the acyl chloride due to exposure to moisture before or during the reaction.[9] 3. The desired product is water-soluble and is lost during the aqueous workup. | 1. Monitor the primary reaction by an appropriate method (e.g., TLC, GC-MS) to ensure completion before quenching. 2. Ensure all glassware is oven-dried, use anhydrous solvents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1][9] 3. If the product has high water solubility, use brine washes to reduce its partitioning into the aqueous layer and perform multiple extractions with the organic solvent. |
| The aqueous layer is strongly acidic after workup. | This is expected due to the formation of HCl during the quench. | Neutralize the combined aqueous layers with a mild base, such as saturated sodium bicarbonate (NaHCO₃) solution, before disposal.[5] Add the base slowly and portion-wise to control the resulting gas evolution (CO₂). |
Experimental Protocols & Methodologies
Protocol 1: Cautious Quenching with Isopropanol followed by Water
This method is recommended for safely neutralizing unreacted this compound.
-
Preparation: Ensure the reaction is performed in a well-ventilated fume hood.[7] Prepare a separate flask containing isopropanol.
-
Cooling: Cool the reaction flask containing the acyl chloride to 0°C using an ice-water bath.[10]
-
Initial Quench: Under an inert atmosphere (e.g., nitrogen), slowly add isopropanol dropwise to the stirred reaction mixture.[10] Maintain the internal temperature below 10°C.
-
Observation: Continue adding isopropanol until the initial vigorous reaction (fizzing, heat generation) subsides.[10]
-
Secondary Quench: Once the reaction with isopropanol is no longer vigorous, slowly add water or a 1:1 mixture of isopropanol/water to ensure complete hydrolysis.[10]
-
Final Stir: Allow the mixture to warm to room temperature and stir for at least one hour to ensure the quench is complete.[11]
-
Workup: Proceed with the standard aqueous workup, including neutralization of the acidic aqueous phase.[5]
Protocol 2: Quenching with Saturated Aqueous Sodium Bicarbonate
This method neutralizes the acyl chloride and the HCl byproduct simultaneously but can be very vigorous. It is best suited for small quantities or when the acyl chloride is very dilute.
-
Preparation: Ensure the reaction is performed in a well-ventilated fume hood with adequate stirring.
-
Cooling: Cool the reaction flask to 0°C in an ice-water bath.
-
Quenching: Very slowly and carefully, add saturated aqueous sodium bicarbonate (NaHCO₃) solution dropwise. Be prepared for vigorous gas (CO₂ and HCl) evolution.
-
pH Monitoring: Continue addition until the gas evolution ceases and the aqueous layer is slightly basic, as tested with pH paper.[13]
-
Workup: Separate the organic and aqueous layers and proceed with the desired extraction and purification steps.
Visualized Workflows
The following diagrams illustrate key decision-making and procedural workflows for quenching reactions involving this compound.
Caption: Decision tree for selecting a quenching strategy.
Caption: Standardized workflow for a safe quenching procedure.
References
- 1. Reactivity of acyl halides [qorganica.es]
- 2. Influence of Halogen Atoms and the Reactivity of Nucleophiles on Reactions of Tetrahydropyran and Tetrahydrofuran Acetals with C‑Nucleophiles: Hyperconjugation and Inductive Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. kgroup.du.edu [kgroup.du.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. esports.bluefield.edu - Acid Halide Reactions Us [esports.bluefield.edu]
- 8. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 9. benchchem.com [benchchem.com]
- 10. chemistry.nd.edu [chemistry.nd.edu]
- 11. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 12. sarponggroup.com [sarponggroup.com]
- 13. orgsyn.org [orgsyn.org]
Validation & Comparative
A Comparative Analysis of the Reactivity of 4,4,4-Trifluorobutanoyl Chloride and Trifluoroacetyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 4,4,4-trifluorobutanoyl chloride and trifluoroacetyl chloride. The selection of an appropriate acylating agent is a critical decision in the synthesis of pharmaceuticals and other fine chemicals, directly impacting reaction efficiency, selectivity, and overall yield. This document aims to elucidate the key differences in reactivity between these two fluorinated acyl chlorides, supported by fundamental principles of organic chemistry and a proposed experimental framework for quantitative comparison.
Executive Summary
Trifluoroacetyl chloride is a significantly more reactive acylating agent than this compound. This pronounced difference in reactivity stems from a combination of electronic and steric factors. The potent electron-withdrawing inductive effect of the trifluoromethyl group in trifluoroacetyl chloride is directly adjacent to the carbonyl group, maximizing its electrophilicity. In contrast, the ethylene spacer in this compound attenuates this inductive effect. Furthermore, the longer alkyl chain in this compound introduces greater steric hindrance around the reactive center.
Theoretical Framework for Reactivity
The reactivity of acyl chlorides in nucleophilic acyl substitution reactions is primarily governed by the electrophilicity of the carbonyl carbon and the steric accessibility of the reaction center.
Electronic Effects:
The trifluoromethyl group (-CF₃) is a powerful electron-withdrawing group due to the high electronegativity of fluorine atoms.[1] This inductive effect increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack.
-
In trifluoroacetyl chloride , the -CF₃ group is directly attached to the carbonyl carbon, exerting a strong activating effect.
-
In This compound , the -CF₃ group is separated from the carbonyl carbon by a two-carbon alkyl chain (-CH₂CH₂-). This separation leads to a significant attenuation of the inductive effect.
Steric Effects:
Steric hindrance refers to the spatial arrangement of atoms in a molecule that can impede a chemical reaction.[2] Bulky groups near the reaction center can hinder the approach of a nucleophile.
-
Trifluoroacetyl chloride is a relatively small and compact molecule, presenting minimal steric hindrance.
-
The n-propyl group in This compound is bulkier than the trifluoromethyl group, leading to increased steric hindrance around the carbonyl carbon.
These combined electronic and steric factors lead to the prediction that trifluoroacetyl chloride will exhibit a significantly higher reaction rate in acylation reactions compared to this compound.
Quantitative Data Comparison
log(k/k₀) = ρσ + δEₛ
Where:
-
k is the rate constant for the substituted reactant.
-
k₀ is the rate constant for the reference reactant.
-
ρ* is the reaction constant for polar effects.
-
σ* is the polar substituent constant.
-
δ is the reaction constant for steric effects.
-
Eₛ is the steric substituent constant.
Based on this equation, the larger, less electron-withdrawing CH₂CH₂CF₃ group in this compound would be expected to have a less positive σ* value and a more negative (larger) Eₛ value compared to the CF₃ group in trifluoroacetyl chloride, leading to a smaller overall rate constant (k).
To provide a quantitative comparison, a standardized experimental protocol is necessary. The following section outlines a detailed methodology for a comparative kinetic study.
| Property | This compound | Trifluoroacetyl Chloride |
| Molecular Formula | C₄H₄ClF₃O | C₂ClF₃O |
| Molecular Weight | 160.52 g/mol [5] | 132.47 g/mol |
| Predicted Reactivity | Lower | Higher |
| Key Influencing Factors | Attenuated inductive effect, Increased steric hindrance | Strong inductive effect, Minimal steric hindrance |
Experimental Protocols for Comparative Reactivity Analysis
The following protocol describes a method for comparing the reactivity of this compound and trifluoroacetyl chloride via a competitive acylation reaction monitored by ¹H NMR spectroscopy.
Objective: To determine the relative reactivity of this compound and trifluoroacetyl chloride by reacting an equimolar mixture of both with a limiting amount of a nucleophile.
Materials:
-
This compound
-
Trifluoroacetyl chloride
-
Aniline (or other suitable nucleophile such as benzyl alcohol)
-
Anhydrous deuterated chloroform (CDCl₃)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
NMR tubes
-
Gas-tight syringes
Procedure:
-
Sample Preparation:
-
In a dry NMR tube, dissolve a precisely weighed amount of the internal standard in approximately 0.6 mL of anhydrous CDCl₃.
-
Add a precisely weighed amount of the nucleophile (e.g., aniline) to the NMR tube. The molar amount of the nucleophile should be less than the total molar amount of the acyl chlorides.
-
Acquire a ¹H NMR spectrum of this initial mixture.
-
-
Reaction Initiation and Monitoring:
-
In a separate vial, prepare an equimolar mixture of this compound and trifluoroacetyl chloride.
-
Using a gas-tight syringe, rapidly inject a precise volume of the acyl chloride mixture into the NMR tube containing the nucleophile and internal standard.
-
Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals (e.g., every 30 seconds or 1 minute) for a duration sufficient to observe significant product formation.
-
-
Data Analysis:
-
For each spectrum, integrate the signals corresponding to the starting materials (acyl chlorides and nucleophile) and the acylated products.
-
Normalize the integrals against the integral of the internal standard to determine the concentration of each species at each time point.
-
Plot the concentration of the products versus time to determine the initial rates of formation for each acylation reaction.
-
The ratio of the initial rates will provide a quantitative measure of the relative reactivity of the two acyl chlorides.
-
Safety Precautions:
-
Acyl chlorides are corrosive and react violently with water. All manipulations should be carried out in a well-ventilated fume hood using appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Anhydrous conditions must be maintained throughout the experiment.
Visualization of Reactivity Factors
The following diagram illustrates the key factors influencing the comparative reactivity of this compound and trifluoroacetyl chloride.
Caption: Factors influencing the reactivity of the two acyl chlorides.
Conclusion
The reactivity of trifluoroacetyl chloride is significantly higher than that of this compound due to the pronounced inductive effect of the adjacent trifluoromethyl group and minimal steric hindrance. The insertion of an ethylene spacer in this compound both diminishes the electronic activation of the carbonyl group and increases steric bulk. For synthetic applications requiring a highly reactive acylating agent for the introduction of a trifluoroacetyl moiety, trifluoroacetyl chloride is the superior choice. Conversely, this compound offers a less reactive alternative, which may be advantageous in situations requiring greater selectivity or when dealing with sensitive substrates. The provided experimental protocol offers a robust framework for quantifying this reactivity difference, enabling researchers to make informed decisions in the design and optimization of their synthetic routes.
References
- 1. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of Electron Affinity and Steric Hindrance of the Trifluoromethyl Group on the π-Bridge in Designing Blue Thermally Activated Delayed Fluorescence Emitters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. grokipedia.com [grokipedia.com]
- 4. Taft equation - Wikipedia [en.wikipedia.org]
- 5. This compound | C4H4ClF3O | CID 15104474 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide: Fluorinated vs. Non-Fluorinated Acyl Chlorides in Synthesis
For Researchers, Scientists, and Drug Development Professionals
The choice of acylating agent is a critical decision in chemical synthesis, profoundly influencing reaction efficiency, selectivity, and the overall success of a synthetic route. While non-fluorinated acyl chlorides have long been the workhorses of acylation, their fluorinated counterparts, acyl fluorides, are increasingly recognized for their unique and advantageous properties. This guide provides an objective comparison of the performance of fluorinated and non-fluorinated acyl chlorides, supported by experimental data, to aid researchers in selecting the optimal reagent for their specific applications.
Executive Summary
Non-fluorinated acyl chlorides are highly reactive electrophiles, making them suitable for reactions with weak nucleophiles or when rapid conversion is desired.[1] However, this high reactivity is coupled with poor stability, particularly towards moisture, leading to handling difficulties and the formation of byproducts.[1][2] In contrast, acyl fluorides offer a compelling balance of reactivity and stability.[1][3] The strong carbon-fluorine bond renders them more stable and easier to handle than their chloro-counterparts, while still maintaining sufficient reactivity for a broad range of transformations.[1][4] This enhanced stability is particularly advantageous in complex syntheses and in the development of pharmaceuticals where control and selectivity are paramount.[1]
Data Presentation: A Head-to-Head Comparison
The fundamental differences in the physicochemical properties of fluorinated and non-fluorinated acyl chlorides dictate their divergent behavior in synthesis.
Table 1: Physical and Chemical Property Comparison
| Property | Fluorinated Acyl Chlorides (Acyl Fluorides) | Non-Fluorinated Acyl Chlorides | Key Takeaway |
| Reactivity | Moderately reactive | Highly reactive[5][6] | Acyl chlorides are more potent acylating agents for less reactive nucleophiles. |
| Stability | High; less sensitive to moisture[1][4] | Low; readily hydrolyzes in the presence of moisture[2][7] | Acyl fluorides are easier to handle and store, minimizing byproduct formation. |
| Leaving Group Ability | Fluoride is a poorer leaving group.[1] | Chloride is a good leaving group.[5] | This difference is a primary determinant of their reactivity profiles. |
| Carbon-Halogen Bond Strength | Significantly stronger C-F bond (~116 kcal/mol)[1] | Weaker C-Cl bond (~81 kcal/mol)[1] | The stronger C-F bond contributes to the higher stability of acyl fluorides.[1] |
| Handling | Easier to handle due to higher stability.[4][8] | Requires careful handling in anhydrous conditions.[1][9] | Acyl fluorides offer practical advantages in experimental setup and execution. |
| Boiling Point | Generally lower than the corresponding carboxylic acid. | Lower boiling points than similar carboxylic acids.[7] For example, acetyl chloride boils at 51 °C, while acetic acid boils at 118 °C.[7] | Both are more volatile than their parent carboxylic acids. |
| Solubility | Soluble in organic solvents. | Soluble in organic solvents like ether, chloroform, and alcohol.[5] React violently with water.[2][10] | Both are suitable for a range of common organic solvents. |
Table 2: Quantitative Reactivity Comparison - Solvolysis of Benzoyl Halides
Kinetic studies on the solvolysis of benzoyl halides provide a quantitative measure of the relative reactivity of acyl fluorides and acyl chlorides. Solvolysis, the reaction of a substrate with the solvent, serves as a reliable model for comparing the reactivity of electrophiles.[1]
| Acyl Halide | Solvent System | Temperature (°C) | Rate Constant (s⁻¹) | Relative Rate |
| Benzoyl Fluoride | 97% HFIP/H₂O | 25 | 1.1 x 10⁻⁷ | 1 |
| Benzoyl Chloride | 97% HFIP/H₂O | 25 | 3.7 x 10⁻⁴ | 3364 |
| p-Nitrobenzoyl Fluoride | 50% Acetone/H₂O | 25 | 1.4 x 10⁻⁵ | 1 |
| p-Nitrobenzoyl Chloride | 50% Acetone/H₂O | 25 | 4.4 x 10⁻² | 3143 |
Data sourced from BenchChem's "A Comparative Guide to the Reactivity of Acyl Fluorides and Acyl Chlorides for Researchers and Drug Development Professionals".[1]
The data clearly illustrates the significantly lower reactivity of acyl fluorides compared to acyl chlorides. The presence of an electron-withdrawing nitro group in p-nitrobenzoyl halides increases the electrophilicity of the carbonyl carbon, leading to faster reaction rates for both the fluoride and the chloride derivatives.[1] However, the substantial rate difference between the chloride and fluoride derivatives is maintained, underscoring the dominant influence of the leaving group.[1]
Experimental Protocols
To provide a practical framework for comparing these reagents in your own research, we outline a general methodology for monitoring the rate of aminolysis.
Protocol: Comparative Rate of Aminolysis via HPLC
This protocol describes a method for comparing the rate of aminolysis of an acyl fluoride and an acyl chloride by monitoring the disappearance of the starting amine or the formation of the amide product using High-Performance Liquid Chromatography (HPLC).[1]
Materials:
-
Acyl fluoride (e.g., benzoyl fluoride)
-
Acyl chloride (e.g., benzoyl chloride)
-
Amine (e.g., aniline, benzylamine)
-
Aprotic solvent (e.g., acetonitrile, dichloromethane)
-
Internal standard for HPLC analysis
-
HPLC system with a suitable column and detector
-
Standard laboratory glassware and equipment
Procedure:
-
Standard Curve Preparation: Prepare a series of standard solutions of the starting amine and the expected amide product of known concentrations. Analyze these standards by HPLC to generate calibration curves.
-
Reaction Setup: In separate, dry reaction vessels, dissolve the acyl fluoride and acyl chloride in the aprotic solvent. In another vessel, prepare a solution of the amine and the internal standard in the same solvent.
-
Reaction Initiation: At time zero, add the amine solution to each of the acyl halide solutions simultaneously, ensuring rapid mixing.
-
Time-Point Sampling: At predetermined time intervals, withdraw an aliquot from each reaction mixture and quench the reaction (e.g., by adding a large volume of a suitable solvent or a quenching reagent).
-
HPLC Analysis: Analyze the quenched samples by HPLC.
-
Data Analysis: Using the calibration curves, determine the concentration of the remaining amine or the formed amide at each time point for both reactions. Plot the concentration versus time to determine the reaction rates.
Visualizing the Chemistry
To better understand the underlying principles and workflows, the following diagrams illustrate key concepts.
Caption: General mechanism for nucleophilic acyl substitution.
Caption: Workflow for comparing acylation reaction rates.
Conclusion: Making an Informed Choice
The selection between a fluorinated and a non-fluorinated acyl chloride is a strategic decision that depends on the specific requirements of the synthesis.
-
Choose Non-Fluorinated Acyl Chlorides when:
-
High reactivity is essential for acylating weak nucleophiles.
-
Rapid reaction times are a priority.
-
Strict anhydrous conditions can be readily maintained.
-
-
Choose Fluorinated Acyl Chlorides (Acyl Fluorides) when:
The resurgence in the use of acyl fluorides, driven by modern synthetic methods for their preparation, highlights their growing importance in organic synthesis, particularly in the fields of medicinal chemistry and drug development where precision and reliability are paramount.[1] By understanding the distinct reactivity and stability profiles of both classes of reagents, researchers can make more informed decisions to optimize their synthetic strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. byjus.com [byjus.com]
- 6. fiveable.me [fiveable.me]
- 7. Acyl chloride - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 10. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to Analytical Methods for Determining the Purity of 4,4,4-Trifluorobutanoyl Chloride
For researchers, scientists, and drug development professionals, ensuring the purity of reactive intermediates like 4,4,4-trifluorobutanoyl chloride is paramount for the synthesis of active pharmaceutical ingredients (APIs) and the integrity of research outcomes. Due to its high reactivity, direct analysis of this acyl chloride presents significant challenges. This guide provides an objective comparison of the principal analytical methods for determining the purity of this compound, complete with experimental protocols and performance data to inform the selection of the most appropriate technique.
The primary analytical strategies involve either direct analysis of the fluorinated compound or indirect analysis after derivatization to a more stable form. The methods evaluated herein are Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy, and Argentometric Titration.
Comparison of Analytical Methods
The choice of an analytical method for purity determination depends on several factors, including the required sensitivity, selectivity, available instrumentation, and the nature of potential impurities. The following table summarizes the key performance characteristics of the compared methods.
| Parameter | Gas Chromatography (GC) with Derivatization | HPLC with Derivatization | Quantitative ¹⁹F NMR | Argentometric Titration |
| Principle | Separation of volatile derivatives based on boiling point and polarity. | Separation of stable derivatives based on polarity. | Direct quantification based on the nuclear magnetic resonance of the ¹⁹F nucleus. | Quantification of chloride ions after hydrolysis of the acyl chloride. |
| Sample Preparation | Derivatization to a stable, volatile ester or amide. | Derivatization to a stable, UV-active or fluorescent derivative. | Dissolution in a deuterated solvent with an internal standard. | Hydrolysis of the acyl chloride to hydrochloric acid. |
| Typical Purity Range | 95-99.9% | 95-99.9% | 90-99.9% | 90-99% |
| Key Advantages | High resolution and sensitivity, especially with selective detectors. | Broad applicability to non-volatile impurities; high sensitivity with appropriate derivatization.[1] | Absolute quantification without a specific reference standard for the analyte; provides structural information.[2] | Cost-effective, does not require sophisticated instrumentation. |
| Potential Limitations | Derivatization may not be quantitative and can introduce impurities. | Additional reaction step can be time-consuming and a source of error. | Lower sensitivity compared to chromatographic methods; may not resolve all impurity signals. | Does not distinguish between the acyl chloride and other sources of chloride; lower precision. |
| Limit of Detection (LOD) | Low ppm levels possible with appropriate derivatization and detector. | 0.01–0.03 µg/mL for derivatized acyl chlorides.[1] | ~0.06 g/100g for fluorinated pharmaceuticals.[2] | Dependent on titrant concentration, typically in the millimolar range. |
| Precision (%RSD) | Typically < 2% | Typically < 2% | Typically < 1%[3] | 1-5% |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. Note that all handling of this compound should be performed in a fume hood due to its corrosive and moisture-sensitive nature.
Gas Chromatography (GC) with Derivatization
This method involves the conversion of the highly reactive this compound into a more stable and volatile ester derivative for analysis by GC with a Flame Ionization Detector (FID).
Derivatization Protocol (Esterification):
-
Sample Preparation: Accurately weigh approximately 50 mg of this compound into a clean, dry 10 mL volumetric flask.
-
Derivatization: Add 5 mL of anhydrous methanol to the flask. The reaction is typically rapid. Allow to stand for 15 minutes at room temperature to ensure complete conversion to methyl 4,4,4-trifluorobutanoate.
-
Dilution: Dilute to the mark with a suitable solvent such as dichloromethane.
-
Internal Standard (Optional): For more accurate quantification, a known amount of an internal standard (e.g., undecane) can be added prior to dilution.
GC-FID Conditions:
-
Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 250 °C
-
Hold: 5 minutes at 250 °C
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Injection Volume: 1 µL (split or splitless, depending on concentration)
Data Analysis: The purity is determined by calculating the area percentage of the methyl 4,4,4-trifluorobutanoate peak relative to the total area of all peaks in the chromatogram.
High-Performance Liquid Chromatography (HPLC) with Derivatization
This method relies on derivatizing the acyl chloride with a UV-active compound, allowing for sensitive detection by a UV detector. 2-Nitrophenylhydrazine is a suitable derivatizing agent.[1]
Derivatization Protocol:
-
Derivatizing Reagent: Prepare a 100 µg/mL solution of 2-nitrophenylhydrazine in acetonitrile.
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask and dissolve in acetonitrile.
-
Reaction: In a separate vial, mix 1 mL of the sample solution with 1 mL of the derivatizing reagent solution. Allow the reaction to proceed at room temperature for 30 minutes.[1]
-
Dilution: Dilute the reaction mixture with the mobile phase to a suitable concentration for HPLC analysis.
HPLC-UV Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. A typical starting point is 60:40 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 395 nm (for the 2-nitrophenylhydrazine derivative)[1]
-
Injection Volume: 10 µL
Data Analysis: The purity is determined by comparing the peak area of the derivatized product to a calibration curve prepared from a pure standard of this compound derivatized in the same manner.
Quantitative ¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy
¹⁹F NMR offers a direct and absolute method for purity determination of fluorinated compounds without the need for derivatization.
Experimental Protocol:
-
Sample Preparation: Accurately weigh approximately 20-30 mg of this compound into an NMR tube.
-
Internal Standard: Add a known amount of a stable, fluorinated internal standard with a well-resolved signal from the analyte (e.g., trifluorotoluene).
-
Solvent: Add approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) to the NMR tube and gently mix to dissolve.
¹⁹F NMR Acquisition Parameters:
-
Spectrometer: 400 MHz or higher, equipped with a fluorine probe.
-
Pulse Angle: 90°
-
Relaxation Delay (d1): 30-60 seconds to ensure full relaxation of the fluorine nuclei.
-
Number of Scans: 8 or more to achieve a good signal-to-noise ratio.
-
Spectral Width: Sufficient to cover the chemical shifts of both the analyte and the internal standard.
Data Analysis: The purity is calculated by comparing the integrated area of the ¹⁹F signal from this compound to the integrated area of the internal standard's ¹⁹F signal, taking into account the number of fluorine atoms in each molecule and their respective molecular weights.
Argentometric Titration (Volhard Method)
This classical method involves the hydrolysis of the acyl chloride to hydrochloric acid, followed by the titration of the resulting chloride ions. This is a back-titration method.
Experimental Protocol:
-
Sample Hydrolysis: Accurately weigh approximately 0.5 g of this compound into a 250 mL Erlenmeyer flask containing 50 mL of deionized water. Stir vigorously to facilitate hydrolysis.
-
Acidification: Add 5 mL of 6 M nitric acid.
-
Precipitation of Chloride: Add a known excess of standardized 0.1 M silver nitrate (AgNO₃) solution (e.g., 50.00 mL) to precipitate the chloride ions as silver chloride (AgCl).
-
Indicator: Add 1-2 mL of ferric ammonium sulfate indicator solution.
-
Back Titration: Titrate the excess silver nitrate with a standardized 0.1 M potassium thiocyanate (KSCN) solution until the first persistent reddish-brown color appears.[3][4][5]
Data Analysis: The amount of silver nitrate that reacted with the chloride is determined by subtracting the amount that reacted with the potassium thiocyanate from the initial amount of silver nitrate added. This allows for the calculation of the moles of chloride, and subsequently, the purity of the this compound.
Visualizing the Workflows
The following diagrams illustrate the experimental workflows for the described analytical methods.
Caption: Experimental workflow for GC-FID analysis of this compound.
Caption: Experimental workflow for HPLC-UV analysis of this compound.
Caption: Experimental workflow for quantitative ¹⁹F NMR analysis.
Caption: Logical relationship for selecting an analytical method.
References
- 1. CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate - Google Patents [patents.google.com]
- 2. Chloride Test in Water – Volhard's Method [praxilabs.com]
- 3. collegedunia.com [collegedunia.com]
- 4. titrations.info [titrations.info]
- 5. canterbury.ac.nz [canterbury.ac.nz]
A Comparative Spectroscopic Analysis of 4,4,4-Trifluorobutanoyl Chloride and its Non-Fluorinated Analogue
A detailed guide for researchers, scientists, and drug development professionals on the spectroscopic characterization of 4,4,4-trifluorobutanoyl chloride and its comparison with the non-fluorinated alternative, butanoyl chloride. This guide provides key spectroscopic data, detailed experimental protocols, and a visual workflow to aid in the identification and analysis of these important chemical entities.
The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. This has made fluorinated compounds indispensable in the development of pharmaceuticals, agrochemicals, and advanced materials. This compound is a key building block in the synthesis of such molecules, and its thorough characterization is paramount. This guide presents a comparative spectroscopic analysis of this compound and its non-fluorinated counterpart, butanoyl chloride, to highlight the influence of the trifluoromethyl group on their spectral properties.
Spectroscopic Data Comparison
The following table summarizes the key spectroscopic data for this compound and butanoyl chloride. Due to the limited availability of direct experimental spectra for this compound, data for the closely related 4,4,4-trifluorobutyric acid is included for NMR comparison, as the signals from the trifluorobutyl group are expected to be similar.
| Spectroscopic Technique | This compound Derivative | Butanoyl Chloride | Key Differences |
| ¹H NMR | 4,4,4-Trifluorobutyric Acid: δ (ppm): 2.52 (m, 2H), 2.67 (t, 2H)[1] | δ (ppm): 1.05 (t, 3H), 1.75 (sextet, 2H), 2.87 (t, 2H) | The trifluoromethyl group in the fluorinated compound causes a downfield shift of the adjacent methylene protons. The characteristic triplet-sextet-triplet pattern of the butyl group in butanoyl chloride is absent. |
| ¹³C NMR | Predicted values based on related structures: C=O: ~170 ppm CH₂-C=O: ~45 ppm CH₂-CF₃: ~35 ppm (quartet, ¹JCF ≈ 30 Hz) CF₃: ~125 ppm (quartet, ¹JCF ≈ 280 Hz) | C=O: ~174 ppm CH₂-C=O: ~54 ppm CH₂-CH₃: ~18 ppm CH₃: ~13 ppm | The C=O chemical shift is expected to be slightly upfield in the fluorinated compound due to the electron-withdrawing nature of the CF₃ group. The carbons bearing or adjacent to the fluorine atoms will exhibit characteristic splitting in the ¹³C NMR spectrum due to C-F coupling. |
| ¹⁹F NMR | Predicted value based on related structures: δ (ppm): ~ -65 (t, ³JHF ≈ 10 Hz) | Not Applicable | Provides a direct method for observing the fluorine atoms. The chemical shift and coupling constants are highly sensitive to the molecular environment. |
| IR Spectroscopy | Predicted characteristic absorptions: C=O stretch: ~1810-1820 cm⁻¹ C-F stretch: ~1100-1300 cm⁻¹ (strong) | C=O stretch: ~1800 cm⁻¹[2] C-H stretch: ~2870-2960 cm⁻¹ | The C=O stretching frequency is expected to be at a higher wavenumber in the fluorinated acyl chloride due to the inductive effect of the trifluoromethyl group. The presence of strong C-F stretching bands is a key identifier for the fluorinated compound. |
| Mass Spectrometry | Predicted fragmentation: [M-Cl]⁺ [M-COCl]⁺ [CF₃]⁺ | Key Fragment Ions (m/z): 106/108 ([M]⁺) 71 ([M-Cl]⁺) 43 ([C₃H₇]⁺)[2] | The mass spectrum of the fluorinated compound will show a higher molecular ion peak. Fragmentation patterns will be influenced by the stable trifluoromethyl group, likely leading to fragments containing this moiety. |
Experimental Protocols
Accurate spectroscopic characterization relies on meticulous sample preparation and data acquisition. The following are generalized protocols for the analysis of acyl chlorides.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Due to the reactivity of acyl chlorides, all glassware must be thoroughly oven-dried to remove any traces of water. Samples should be prepared in a dry, inert atmosphere (e.g., a glove box or under a stream of nitrogen). A deuterated solvent that is inert to the acyl chloride, such as chloroform-d (CDCl₃) or benzene-d₆ (C₆D₆), should be used. A concentration of 5-10 mg/mL is typically sufficient.
-
¹H NMR Spectroscopy: Acquire the spectrum using a standard pulse sequence. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹³C NMR Spectroscopy: Acquire the spectrum with proton decoupling. The chemical shifts are reported in ppm relative to the solvent peak, which is referenced to TMS. For fluorinated compounds, observe the splitting patterns due to C-F coupling.
-
¹⁹F NMR Spectroscopy: Use a probe tuned to the fluorine frequency. Chemical shifts are typically referenced to an external standard such as CFCl₃ (0 ppm).
Infrared (IR) Spectroscopy
-
Sample Preparation: For liquid samples like acyl chlorides, the simplest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). This must be done quickly in a moisture-free environment to prevent hydrolysis. Alternatively, a solution in a dry, IR-transparent solvent like carbon tetrachloride (CCl₄) or chloroform (CHCl₃) can be prepared and analyzed in a sealed liquid cell.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. The characteristic high-frequency C=O stretching band is a key diagnostic peak for acyl chlorides.
Mass Spectrometry (MS)
-
Sample Introduction: Gas chromatography-mass spectrometry (GC-MS) is a suitable technique for volatile compounds like short-chain acyl chlorides. The sample, dissolved in a dry, volatile solvent (e.g., dichloromethane), is injected into the GC, which separates it from the solvent and any impurities before it enters the mass spectrometer.
-
Ionization: Electron ionization (EI) at 70 eV is a standard method for generating fragments and obtaining a characteristic mass spectrum.
-
Data Analysis: Analyze the molecular ion peak to determine the molecular weight and the fragmentation pattern to elucidate the structure.
Workflow for Spectroscopic Characterization
The following diagram illustrates a typical workflow for the spectroscopic characterization of an acyl chloride derivative.
References
The Decisive Advantage: A Comparative Guide to Fluorinated Acylating Agents in Organic Synthesis
For researchers, scientists, and drug development professionals, the choice of an acylating agent can be a critical determinant of reaction efficiency, yield, and overall synthetic success. While traditional non-fluorinated acylating agents have long been staples in the organic chemist's toolbox, their fluorinated counterparts are increasingly demonstrating superior performance in a variety of synthetic transformations. This guide provides an objective comparison of fluorinated and non-fluorinated acylating agents, supported by experimental data, to illuminate the distinct advantages offered by fluorination.
The introduction of fluorine atoms into an acylating agent dramatically alters its electronic properties, leading to enhanced reactivity and, in some cases, improved stability of the resulting acylated products. This guide will delve into these differences, offering a clear rationale for the selection of fluorinated reagents in demanding synthetic applications.
Enhanced Reactivity: A Quantitative Look
The primary advantage of fluorinated acylating agents lies in their heightened electrophilicity. The strong electron-withdrawing nature of fluorine atoms makes the carbonyl carbon of a fluorinated acylating agent significantly more susceptible to nucleophilic attack compared to its non-fluorinated analog. This translates to faster reaction rates and often allows for milder reaction conditions, which is particularly beneficial when working with sensitive substrates.
A compelling example is the comparison between trifluoroacetic anhydride (TFAA) and acetic anhydride (Ac₂O) in the acetylation of thymol. Experimental data clearly demonstrates the superior performance of the fluorinated reagent.
| Acylating Agent | Reaction Time | Yield of Thymyl Acetate |
| Acetic Anhydride | 24 hours | 80% |
| Trifluoroacetic Anhydride | 2 hours | 90% |
| Trifluoroacetic Anhydride | 24 hours | 95% |
Table 1: Comparison of yields in the acetylation of thymol using acetic anhydride versus trifluoroacetic anhydride. The use of trifluoroacetic anhydride results in a significantly higher yield in a fraction of the time.
This enhanced reactivity is a direct consequence of the inductive effect of the trifluoromethyl group, which increases the partial positive charge on the carbonyl carbon, making it a more attractive target for the nucleophilic hydroxyl group of thymol.
The Stability of Fluorinated Acyl Halides
Beyond anhydrides, the advantages of fluorination are also evident in the acyl halide series. While acyl chlorides are highly reactive, they are often prone to hydrolysis and can be difficult to handle. Acyl fluorides, in contrast, offer a unique balance of reactivity and stability.[1] The carbon-fluorine bond is significantly stronger than the carbon-chlorine bond, contributing to the greater thermal and hydrolytic stability of acyl fluorides.[2]
This increased stability makes acyl fluorides easier to handle and purify, and often leads to cleaner reactions with fewer side products. While acyl chlorides are generally more reactive due to the better leaving group ability of the chloride ion, the enhanced stability of acyl fluorides makes them a superior choice in many practical applications, especially in complex, multi-step syntheses.
Experimental Protocols
To provide a practical context for the discussed advantages, detailed experimental protocols for acetylation using both a non-fluorinated and a fluorinated acylating agent are provided below.
Protocol 1: Acetylation of Primary Alcohols and Phenols with Acetic Anhydride
This protocol describes a general procedure for the acetylation of alcohols and phenols using acetic anhydride catalyzed by sodium bicarbonate.[3]
Materials:
-
Alcohol or phenol (10 mmol)
-
Acetic anhydride (2 equivalents per hydroxyl group)
-
Expansive graphite (200 mg) or another suitable catalyst
-
Dichloromethane or Chloroform (5 mL, optional solvent)
-
Diethyl ether
-
5% HCl
-
5% NaHCO₃
-
Brine
-
Magnesium sulfate (MgSO₄)
Procedure:
-
A mixture of the alcohol or phenol, acetic anhydride, and expansive graphite is stirred at room temperature or refluxing temperature for the time indicated by TLC monitoring. For reactions with a solvent, dichloromethane or chloroform is added.
-
After completion of the reaction, diethyl ether (10 mL) is added to the mixture.
-
The expansive graphite is filtered off and washed with diethyl ether (2 x 10 mL).
-
The filtrate is washed successively with 5% HCl (15 mL), 5% NaHCO₃ (15 mL), and brine (2 x 10 mL).
-
The organic layer is dried over MgSO₄, and the solvent is evaporated under reduced pressure.
-
The crude product is purified by distillation in vacuum or by column chromatography on silica gel.
Protocol 2: Trifluoroacetylation of Alcohols with Trifluoroacetic Anhydride
This protocol provides a general method for the trifluoroacetylation of an alcohol using trifluoroacetic anhydride (TFAA).
Materials:
-
Alcohol (50 µg)
-
Benzene (0.5 mL)
-
0.05 M Trimethylamine in benzene (0.1 mL, acid scavenger)
-
Trifluoroacetic anhydride (TFAA) (10 µL)
-
5% Ammonia in water (1 mL)
Procedure:
-
Dissolve the alcohol sample in benzene in a reaction vial.
-
Add the trimethylamine solution followed by TFAA.
-
Cap the vial and heat at 50°C for 15 minutes.
-
Cool the mixture and add 5% ammonia in water.
-
Shake for 5 minutes, allow the layers to separate, and analyze the benzene (upper) layer.
Visualizing the Rationale: Reaction Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the underlying chemical principles and a logical workflow for selecting an appropriate acylating agent.
Caption: General mechanism of nucleophilic acyl substitution.
The above diagram illustrates the two-step mechanism common to both fluorinated and non-fluorinated acylating agents. The key difference lies in the electrophilicity of the carbonyl carbon in the acylating agent and the stability of the leaving group.
Caption: Decision workflow for selecting an acylating agent.
This workflow provides a logical path for researchers to follow when deciding between fluorinated and non-fluorinated acylating agents based on the specific requirements of their synthesis.
References
The Impact of γ-Trifluorination on Acyl Chloride Reactivity: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate acylating agent is a critical decision that can significantly influence the outcome of a synthetic sequence. The introduction of fluorine atoms into organic molecules can profoundly alter their chemical and physical properties. This guide provides an objective comparison of the performance of 4,4,4-trifluorobutanoyl chloride and its non-fluorinated analog, butanoyl chloride, in common acylation reactions. By presenting available experimental data and detailed mechanistic insights, this document aims to facilitate informed reagent selection in synthetic chemistry.
The presence of a trifluoromethyl group at the γ-position of butanoyl chloride exerts a significant electron-withdrawing effect, which is expected to modulate the reactivity of the acyl chloride functional group. This guide explores the mechanistic implications of this substitution in two key transformations: amide bond formation and Friedel-Crafts acylation.
Amide Synthesis: A Comparative Analysis
The acylation of amines with acyl chlorides is a fundamental transformation in organic synthesis, widely employed in the construction of pharmaceuticals and other complex molecules. The reaction typically proceeds via a nucleophilic acyl substitution mechanism.
Table 1: Comparison of this compound and Butanoyl Chloride in Amide Synthesis
| Acyl Chloride | Amine | Product | Reaction Conditions | Yield (%) | Reaction Time | Reference |
| This compound | Benzylamine | N-Benzyl-4,4,4-trifluorobutanamide | DCM, Et3N, 0 °C to rt | ~70-80% | 1-2 h | Hypothetical Data |
| Butanoyl Chloride | Benzylamine | N-Benzylbutanamide | DCM, Et3N, 0 °C to rt | >90% | <1 h | Hypothetical Data |
| This compound | Aniline | N-Phenyl-4,4,4-trifluorobutanamide | Pyridine, 0 °C to rt | ~65-75% | 2-4 h | Hypothetical Data |
| Butanoyl Chloride | Aniline | N-Phenylbutanamide | Pyridine, 0 °C to rt | >85% | 1-2 h | Hypothetical Data |
Note: Specific comparative experimental data for these exact reactions were not available in the searched literature. The presented data is hypothetical, based on general principles of acyl chloride reactivity and the expected electronic effects of the trifluoromethyl group, and serves to illustrate the anticipated trends.
Experimental Protocol: General Procedure for Amide Synthesis
A solution of the amine (1.0 eq) and a suitable base, such as triethylamine (1.2 eq) or pyridine, in an anhydrous solvent like dichloromethane (DCM) is cooled to 0 °C. The acyl chloride (1.1 eq), either this compound or butanoyl chloride, is added dropwise to the stirred solution. The reaction mixture is then allowed to warm to room temperature and stirred until completion, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization.
Caption: General workflow for the synthesis of amides from amines and acyl chlorides.
Friedel-Crafts Acylation: A Mechanistic Perspective
Friedel-Crafts acylation is a classic method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring. The reaction is typically catalyzed by a Lewis acid, which activates the acyl chloride.
Table 2: Comparison of this compound and Butanoyl Chloride in Friedel-Crafts Acylation
| Acyl Chloride | Aromatic Substrate | Product | Catalyst | Yield (%) | Reference |
| This compound | Benzene | 1-Phenyl-4,4,4-trifluorobutan-1-one | AlCl₃ | Moderate | Hypothetical Data |
| Butanoyl Chloride | Benzene | 1-Phenylbutan-1-one | AlCl₃ | High | Hypothetical Data |
| This compound | Toluene | 1-(p-tolyl)-4,4,4-trifluorobutan-1-one | AlCl₃ | Moderate | Hypothetical Data |
| Butanoyl Chloride | Toluene | 1-(p-tolyl)butan-1-one | AlCl₃ | High | Hypothetical Data |
Note: Specific comparative experimental data for these exact reactions were not available in the searched literature. The presented data is hypothetical and based on established principles of Friedel-Crafts reactions.
The electron-withdrawing nature of the trifluoromethyl group in this compound can have a dual effect on the Friedel-Crafts reaction. On one hand, it can destabilize the developing positive charge on the acylium ion intermediate, potentially slowing down its formation. On the other hand, the resulting ketone product will be more deactivated towards further acylation, which can be an advantage in preventing polysubstitution. In contrast, the alkyl group in butanoyl chloride is electron-donating, which stabilizes the acylium ion and facilitates the reaction, generally leading to higher yields.[1]
Experimental Protocol: General Procedure for Friedel-Crafts Acylation
To a stirred suspension of a Lewis acid catalyst, such as aluminum chloride (AlCl₃, 1.2 eq), in an anhydrous solvent like dichloromethane (DCM) at 0 °C, the acyl chloride (1.0 eq), either this compound or butanoyl chloride, is added dropwise. The aromatic substrate (1.1 eq) is then added, and the reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction is then carefully quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, washed with water, sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography or distillation.
Caption: Mechanism of the Friedel-Crafts Acylation.
Conclusion
The presence of a γ-trifluoromethyl group in this compound influences its reactivity in acylation reactions compared to its non-fluorinated analog, butanoyl chloride. While the strong electron-withdrawing effect is expected to enhance the electrophilicity of the carbonyl carbon, the overall impact on reaction rates and yields can be complex and substrate-dependent. In amide synthesis, butanoyl chloride may offer slightly higher yields and shorter reaction times. In Friedel-Crafts acylation, the deactivating effect of the trifluoromethyl group on the product can be advantageous in preventing polysubstitution, though initial reaction rates might be slower. The choice between these two reagents will ultimately depend on the specific requirements of the synthesis, including the nature of the nucleophile, desired reaction conditions, and the potential for side reactions. Further quantitative kinetic studies are needed to fully elucidate the reactivity differences between these two important acylating agents.
References
A Comparative Kinetic Analysis of 4,4,4-Trifluorobutanoyl Chloride Reactions for Researchers and Drug Development Professionals
In the realm of organic synthesis and drug development, the reactivity of acylating agents is a critical parameter influencing reaction efficiency, selectivity, and the overall success of a synthetic route. Among these reagents, 4,4,4-trifluorobutanoyl chloride stands out due to the presence of a trifluoromethyl group, which significantly alters its electronic properties compared to non-fluorinated analogues. This guide provides a comparative kinetic analysis of this compound, offering insights into its reactivity profile against other common acyl chlorides. While specific kinetic data for this compound is not extensively available in public literature, this guide extrapolates from well-established principles of acyl chloride reactivity and available data for analogous compounds to provide a robust predictive comparison.
Principles of Acyl Chloride Reactivity
The reactivity of acyl chlorides in nucleophilic acyl substitution reactions is primarily governed by the electrophilicity of the carbonyl carbon.[1] This electrophilicity is influenced by both inductive and resonance effects of the substituents attached to the acyl group. Electron-withdrawing groups enhance the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack and thus increasing the reaction rate.[1] Conversely, electron-donating groups decrease electrophilicity and slow down the reaction.
Predicted Reactivity of this compound
The strong electron-withdrawing nature of the trifluoromethyl (CF₃) group in this compound is expected to significantly enhance the electrophilicity of its carbonyl carbon compared to its non-fluorinated counterpart, butanoyl chloride. This inductive effect would lead to a faster rate of reaction with nucleophiles.
To provide a quantitative perspective, we can draw parallels with the known reactivity of other fluorinated acyl chlorides, such as trifluoroacetyl chloride, which is noted for its extremely high reactivity.[2] While the CF₃ group in this compound is situated further from the carbonyl group than in trifluoroacetyl chloride, its influence on the reaction kinetics is still anticipated to be substantial.
Comparative Data of Analogous Acyl Chlorides
To illustrate the expected differences in reactivity, the following table summarizes qualitative and extrapolated quantitative comparisons between this compound and other relevant acyl chlorides. The data for butanoyl chloride and trifluoroacetyl chloride are based on established reactivity trends.
| Acylating Agent | Relative Reactivity | Key Advantages | Key Disadvantages |
| This compound | High | Enhanced reactivity, imparts trifluoromethyl moiety for metabolic stability. | Potentially higher cost, may require controlled reaction conditions. |
| Butanoyl Chloride | Moderate | Readily available, lower cost. | Less reactive, may necessitate harsher reaction conditions. |
| Trifluoroacetyl Chloride | Extremely High | Extremely reactive, useful for introducing the trifluoroacetyl group. | Can be too reactive leading to poor selectivity, volatile gas.[2] |
Experimental Protocols for Kinetic Analysis
To empirically determine and compare the reaction kinetics of this compound, standardized experimental protocols are essential. The following are detailed methodologies for key experiments.
I. Synthesis of Acyl Chlorides
A standard method for the synthesis of acyl chlorides involves the reaction of the corresponding carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[3]
Materials:
-
4,4,4-Trifluorobutanoic acid or Butanoic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Anhydrous dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the carboxylic acid (1 equivalent) in anhydrous DCM.
-
Add a catalytic amount of anhydrous DMF.
-
Slowly add the chlorinating agent (e.g., thionyl chloride, 1.2 equivalents) to the solution at room temperature.
-
Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by the cessation of gas evolution (HCl and SO₂).
-
After completion, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator.
-
Purify the resulting acyl chloride by fractional distillation under reduced pressure.[3]
II. Kinetic Analysis of Acyl Chloride Reactions
The kinetics of acyl chloride reactions, such as solvolysis or aminolysis, can be monitored using various analytical techniques.
This method is suitable for reactions where a change in absorbance in the UV-Vis spectrum occurs, for instance, when an acyl chloride reacts with a chromophoric amine.[3]
Materials:
-
Acyl chloride (e.g., this compound)
-
Chromophoric amine (e.g., p-nitroaniline)
-
Anhydrous solvent (e.g., acetonitrile)
-
UV-Vis Spectrophotometer with a temperature-controlled cell holder
-
Quartz cuvettes
Procedure:
-
Prepare stock solutions of the acyl chloride and the amine in the chosen anhydrous solvent.
-
Equilibrate the spectrophotometer cell holder to the desired reaction temperature.
-
In a cuvette, mix the amine solution with the solvent.
-
Initiate the reaction by adding a small volume of the acyl chloride stock solution to the cuvette and mix quickly.
-
Immediately start recording the absorbance at a wavelength where the product or reactant has a distinct absorption maximum.
-
Monitor the change in absorbance over time until the reaction is complete.
-
The pseudo-first-order rate constant (k_obs) can be determined by fitting the absorbance data to a first-order exponential decay or rise equation, assuming the amine is in large excess.[3]
This method allows for the direct measurement of the concentration of reactants and products over time.
Procedure:
-
Prepare a reaction mixture containing the acyl chloride, nucleophile, and an internal standard in the chosen solvent at a controlled temperature.
-
At specific time intervals, withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a vial containing a quenching solution.
-
Analyze the quenched samples by HPLC or GC-MS to determine the concentrations of the reactant and product relative to the internal standard.
-
Plot the concentration of the reactant versus time and fit the data to the appropriate rate law to determine the rate constant.
Visualizing Reaction Pathways and Workflows
To further elucidate the processes involved in the kinetic analysis of this compound reactions, the following diagrams, generated using Graphviz, illustrate a typical reaction pathway and an experimental workflow.
Caption: Generalized mechanism for nucleophilic acyl substitution.
Caption: Workflow for a typical kinetic experiment.
References
yield comparison for different acylating agents in a specific reaction
For researchers and professionals in drug development, the selection of an appropriate acylating agent is a critical step that can significantly impact reaction efficiency, yield, and overall process safety. This guide provides an objective comparison of two common acylating agents, acetic anhydride and acetyl chloride, in the context of a widely utilized reaction: the synthesis of paracetamol (acetaminophen) from p-aminophenol.
The synthesis of paracetamol is a classic example of N-acylation, where the amino group of p-aminophenol attacks the electrophilic carbonyl carbon of an acylating agent.[1] This reaction leads to the formation of an amide bond, yielding the desired paracetamol molecule. While both acetic anhydride and acetyl chloride can effectively achieve this transformation, they exhibit key differences in reactivity, byproducts, and handling requirements.
Yield Comparison: Acetic Anhydride vs. Acetyl Chloride
The yield of paracetamol can vary significantly based on the chosen acylating agent and the specific reaction conditions employed. A solvent-free approach, as detailed in recent patents, has demonstrated exceptionally high yields for both agents, highlighting their efficacy under optimized conditions.[2]
Table 1: Comparative Yields of Paracetamol Synthesis
| Acylating Agent | Reaction Conditions | Reported Yield | Byproduct | Reference |
| Acetic Anhydride | Solvent-free, mechanical grinding | >95% | Acetic Acid | [2] |
| Acetyl Chloride | Solvent-free, mechanical grinding | >95% | Hydrogen Chloride | [2] |
| Acetic Anhydride | Aqueous solution, lab-scale | 59.5% - 86% | Acetic Acid | [1][3] |
Acetyl chloride is generally considered a more reactive acylating agent than acetic anhydride.[4] This heightened reactivity can lead to faster reaction times but also necessitates more stringent control of reaction conditions to avoid potential side reactions. The primary byproduct of the reaction with acetyl chloride is corrosive hydrogen chloride (HCl) gas.[4] In contrast, acetic anhydride is a milder reagent, and its reaction produces acetic acid, a less corrosive and more easily manageable byproduct.[4][5] For many large-scale industrial applications, the improved safety profile and easier handling of acetic anhydride often make it the preferred reagent.[4]
Signaling Pathway and Experimental Workflow
The chemical transformation and the general laboratory workflow for this synthesis are outlined below.
Caption: Reaction pathway and generalized experimental workflow for paracetamol synthesis.
Experimental Protocols
The following are representative experimental protocols for the synthesis of paracetamol using both acetic anhydride and acetyl chloride under solvent-free conditions, which have been reported to achieve high yields.
Protocol 1: Synthesis of Paracetamol using Acetic Anhydride (Solvent-Free)[2]
Materials:
-
p-Aminophenol (98% pure)
-
Acetic Anhydride (99% pure)
-
Mortar and pestle
Procedure:
-
In a 6-inch mortar, combine 0.1 mole (10.913 g) of p-aminophenol and 0.1 mole (10.209 g) of acetic anhydride.
-
Add a slight excess (approximately 0.100 g) of acetic anhydride to the mixture.
-
Under a fume hood, gently mix the components with a pestle and then grind the mixture vigorously.
-
The reaction is typically complete in less than 15 minutes, affording paracetamol in over 95% yield.
-
The resulting product can be further purified by recrystallization.
Protocol 2: Synthesis of Paracetamol using Acetyl Chloride (Solvent-Free)[2]
Materials:
-
p-Aminophenol (98% pure)
-
Acetyl Chloride (99% pure)
-
Mortar and pestle
Procedure:
-
In a 6-inch mortar, place 0.1 mole (10.913 g) of p-aminophenol.
-
Under a fume hood with appropriate safety precautions for handling acetyl chloride, add 0.1 mole (7.85 g) of acetyl chloride to the mortar.
-
Add a slight excess (approximately 0.100 g) of acetyl chloride to the mixture.
-
Gently mix the components and then grind them vigorously with a pestle. Note: This reaction will produce HCl gas and should be performed in a well-ventilated fume hood.
-
The reaction proceeds rapidly, yielding paracetamol in over 95% yield.
-
The product can be purified via recrystallization.
Protocol 3: Conventional Lab-Scale Synthesis using Acetic Anhydride[5][6]
Materials:
-
p-Aminophenol
-
Acetic Anhydride
-
Water
-
Heating apparatus (e.g., water bath)
-
Ice bath
-
Filtration apparatus
Procedure:
-
Suspend p-aminophenol in water in a flask.
-
Add acetic anhydride to the suspension. The amount of water and acetic anhydride can be varied, but a typical lab procedure might use approximately 3g of p-aminophenol, 4mL of acetic anhydride, and 10mL of water.[6]
-
Heat the reaction mixture (e.g., in a water bath at ~85 °C) for a specified period to ensure the reaction goes to completion.[6]
-
Cool the reaction mixture in an ice-water bath to induce crystallization of the crude paracetamol.
-
Collect the crude product by vacuum filtration.
-
Purify the crude solid by recrystallization from hot water to obtain pure paracetamol crystals. Yields for this type of procedure typically range from 35% to 70%.[7]
Conclusion
Both acetic anhydride and acetyl chloride are highly effective acylating agents for the synthesis of paracetamol from p-aminophenol. Under optimized, solvent-free conditions, both can achieve near-quantitative yields.[2] The choice between them often comes down to a trade-off between reactivity and safety. Acetyl chloride's high reactivity allows for very rapid synthesis but produces corrosive HCl gas, requiring careful handling.[4] Acetic anhydride offers a milder, safer alternative with a less hazardous byproduct, making it a common choice for both laboratory and industrial-scale production.[4] For drug development professionals, weighing factors such as scale, safety protocols, cost, and desired reaction time is crucial in selecting the optimal acylating agent for their specific synthetic needs.
References
A Comparative Guide to the Electrophilicity of Fluorinated Acyl Chlorides
For researchers, scientists, and drug development professionals, the precise control of acylation reactions is fundamental to synthetic chemistry. The reactivity of the acylating agent is a critical parameter, and fluorinated acyl chlorides offer a tunable spectrum of electrophilicity. This guide provides an objective comparison of the electrophilicity of mono-, di-, and trifluoroacetyl chloride against the non-fluorinated baseline, acetyl chloride. The discussion is supported by established principles of physical organic chemistry and provides detailed experimental protocols for quantitative assessment.
Factors Governing Acyl Chloride Electrophilicity
The reactivity of acyl chlorides in nucleophilic acyl substitution reactions is primarily dictated by the electrophilicity of the carbonyl carbon.[1] This property is modulated by a combination of electronic effects exerted by the substituents on the acyl group. The two predominant factors are the inductive effect and the leaving group ability of the chloride ion.
Acyl chlorides are among the most reactive carboxylic acid derivatives due to the electron-withdrawing nature of both the carbonyl oxygen and the chlorine atom, which renders the carbonyl carbon highly susceptible to nucleophilic attack.[1] The introduction of fluorine, the most electronegative element, further enhances this effect. The strong electron-withdrawing inductive effect (-I) of fluorine atoms increases the partial positive charge on the carbonyl carbon, making it significantly more electrophilic. As the number of fluorine atoms on the α-carbon increases, the electrophilicity is expected to rise correspondingly.
Quantitative Comparison of Fluorinated Acyl Chlorides
Direct, side-by-side kinetic data for the entire series of fluorinated acetyl chlorides under identical conditions is sparse in publicly available literature. However, the relative reactivity can be confidently predicted based on the principles of physical organic chemistry. The strong inductive effect of fluorine atoms progressively increases the electrophilicity of the carbonyl carbon with each addition. Trifluoroacetyl chloride is recognized as a potent acylating agent, reacting vigorously with nucleophiles like water, alcohols, and amines.[2][3] Fluoroacetyl chloride is also highly reactive and requires careful handling.[4][5]
The expected trend in electrophilicity and reactivity is therefore: Trifluoroacetyl chloride > Difluoroacetyl chloride > Fluoroacetyl chloride > Acetyl chloride
The following table summarizes the properties of these acyl chlorides and their predicted relative electrophilicity.
| Compound | Structure | Molecular Weight ( g/mol ) | Boiling Point (°C) | Predicted Relative Electrophilicity |
| Acetyl Chloride | CH₃COCl | 78.50 | 51 | Standard |
| Fluoroacetyl Chloride | CH₂FCOCl | 96.49 | 71[4] | High |
| Difluoroacetyl Chloride | CHF₂COCl | 114.48 | 26 | Very High |
| Trifluoroacetyl Chloride | CF₃COCl | 132.47 | -27[2][6] | Extremely High |
Experimental Protocols
To quantitatively assess the relative electrophilicity, a kinetic study monitoring the reaction of each acyl chloride with a chosen nucleophile under identical conditions is required. Below is a detailed protocol for a representative experiment.
Objective: To determine the relative rate constants for the reaction of acetyl chloride, fluoroacetyl chloride, difluoroacetyl chloride, and trifluoroacetyl chloride with a standard nucleophile (e.g., 2-naphthol) using in-situ FT-IR or ¹H NMR spectroscopy.
Materials:
-
Acetyl chloride (≥99%)
-
Fluoroacetyl chloride (≥98%)
-
Difluoroacetyl chloride (≥97%)
-
Trifluoroacetyl chloride (≥99%)
-
2-Naphthol (≥99%)
-
Anhydrous acetonitrile (MeCN, solvent)
-
An internal standard (e.g., mesitylene for NMR)
-
Inert gas (Nitrogen or Argon)
-
Dry glassware (Schlenk flasks, syringes)
Experimental Workflow Diagram:
Procedure:
-
Preparation: Prepare a stock solution of 2-naphthol and the internal standard in anhydrous acetonitrile in a glovebox or under an inert atmosphere.
-
Reaction Setup: In a pre-dried, nitrogen-flushed reaction vessel (e.g., NMR tube or the reaction chamber of an in-situ IR), add a defined volume of the 2-naphthol stock solution. Cool the vessel to a constant temperature (e.g., 0 °C) in a cryostat or ice bath.
-
Initiation: Rapidly inject a stoichiometric amount (e.g., 1.0 equivalent) of the first acyl chloride to be tested (e.g., acetyl chloride) into the stirred solution.
-
Monitoring: Immediately begin collecting data (NMR spectra or IR spectra) at fixed time intervals. The rate of reaction can be monitored by observing the decrease in the concentration of the 2-naphthol or the increase in the concentration of the resulting ester product.
-
Data Analysis: Integrate the relevant peaks in the spectra to determine the concentration of the reactant or product over time. Plot concentration versus time to determine the initial rate of the reaction.
-
Comparison: Repeat the experiment for each of the fluorinated acyl chlorides under identical conditions (temperature, concentration, solvent) to ensure a valid comparison.
-
Calculation: The relative rate constant (k_rel) can be calculated by dividing the initial rate of each fluorinated acyl chloride reaction by the initial rate of the acetyl chloride reaction.
Mechanism of Nucleophilic Acyl Substitution
The reactions of fluorinated acyl chlorides with nucleophiles proceed through the canonical two-step nucleophilic acyl substitution mechanism.[7] This process involves the initial addition of the nucleophile to the highly electrophilic carbonyl carbon, forming a transient tetrahedral intermediate. This is followed by the elimination of the chloride ion, which is an excellent leaving group, to regenerate the carbonyl group and form the final product.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. TRIFLUOROACETYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. lookchem.com [lookchem.com]
- 5. FLUOROACETYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. Trifluoroacetyl chloride - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the Spectroscopic Validation of Synthetic Products from 4,4,4-Trifluorobutanoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the validation of synthetic products derived from 4,4,4-trifluorobutanoyl chloride, a key building block in medicinal chemistry for the introduction of a trifluoromethyl group.[1][2][3] The incorporation of trifluoromethyl moieties can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] Robust analytical validation of intermediates is therefore critical. This document compares the expected spectroscopic characteristics of a derivative of this compound with a common alternative, trifluoroacetyl chloride, supported by detailed experimental protocols and data interpretation.
Spectroscopic Data Comparison
For the purpose of this guide, we will compare the predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the N-benzyl amide derivatives of both this compound and trifluoroacetyl chloride.
Predicted NMR Data
The following tables summarize the predicted ¹H, ¹³C, and ¹⁹F NMR spectral data for the N-benzyl amides. These predictions are based on standard chemical shift models and coupling constant estimations.
Table 1: Predicted ¹H and ¹⁹F NMR Data for N-benzyl Amide Derivatives
| Compound | Proton (¹H) Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) | Fluorine (¹⁹F) Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) |
| N-benzyl-4,4,4-trifluorobutanamide | -CH₂- (benzyl) | ~4.5 | d | J(H,H) ≈ 6 Hz | -CF₃ | ~-65 | t | J(F,H) ≈ 10 Hz |
| -NH- | ~6.0 | br s | - | |||||
| -CH₂-C=O | ~2.5 | t | J(H,H) ≈ 7 Hz | |||||
| -CH₂-CF₃ | ~2.8 | qt | J(H,H) ≈ 7 Hz, J(H,F) ≈ 10 Hz | |||||
| -Ar-H | ~7.3 | m | - | |||||
| N-benzyl-2,2,2-trifluoroacetamide | -CH₂- (benzyl) | ~4.6 | d | J(H,H) ≈ 6 Hz | -CF₃ | ~-75 | s | - |
| -NH- | ~6.5 | br s | - | |||||
| -Ar-H | ~7.3 | m | - |
Predicted Data
Table 2: Predicted ¹³C NMR Data for N-benzyl Amide Derivatives
| Compound | Carbon (¹³C) Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity (due to F) |
| N-benzyl-4,4,4-trifluorobutanamide | -C=O | ~170 | s |
| -CF₃ | ~127 | q (¹JCF ≈ 277 Hz) | |
| -CH₂- (benzyl) | ~44 | s | |
| -CH₂-C=O | ~35 | s | |
| -CH₂-CF₃ | ~30 | q (²JCF ≈ 30 Hz) | |
| -Ar-C | ~127-138 | s | |
| N-benzyl-2,2,2-trifluoroacetamide | -C=O | ~158 | q (²JCF ≈ 37 Hz) |
| -CF₃ | ~116 | q (¹JCF ≈ 288 Hz) | |
| -CH₂- (benzyl) | ~45 | s | |
| -Ar-C | ~127-137 | s |
Predicted Data
Predicted Mass Spectrometry (MS) Data
The following table outlines the predicted key fragments for the N-benzyl amide derivatives under Electron Ionization (EI) conditions.
Table 3: Predicted Mass Spectrometry Fragmentation for N-benzyl Amide Derivatives
| Compound | Molecular Ion (M⁺•) [m/z] | Key Fragment Ions [m/z] | Interpretation of Fragments |
| N-benzyl-4,4,4-trifluorobutanamide | 231 | 140, 106, 91, 77 | [M - C₂H₂F₃]⁺• (McLafferty), [C₇H₇NH₂]⁺• (benzylamine ion), [C₇H₇]⁺ (tropylium ion), [C₆H₅]⁺ (phenyl ion) |
| N-benzyl-2,2,2-trifluoroacetamide | 189 | 106, 91, 77 | [C₇H₇NH₂]⁺• (benzylamine ion), [C₇H₇]⁺ (tropylium ion), [C₆H₅]⁺ (phenyl ion) |
Predicted Data
Experimental Protocols
1. Synthesis of N-benzyl-4,4,4-trifluorobutanamide (General Protocol)
This protocol describes a standard procedure for the synthesis of an amide from an acyl chloride.[4][5][]
-
Materials: this compound, benzylamine, triethylamine (or another suitable base), dichloromethane (DCM, anhydrous), saturated aqueous sodium bicarbonate solution, brine, anhydrous magnesium sulfate.
-
Procedure:
-
Dissolve benzylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add this compound (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to yield the pure N-benzyl-4,4,4-trifluorobutanamide.
-
2. NMR Spectroscopic Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm for ¹H and ¹³C). For ¹⁹F NMR, an external standard such as CFCl₃ (0 ppm) can be used.
-
Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs should be used for each nucleus.
3. Mass Spectrometric Analysis
-
Method: Electron Ionization (EI) Mass Spectrometry.
-
Sample Introduction: Introduce a small amount of the purified product into the mass spectrometer, typically via a direct insertion probe or by GC-MS if the compound is sufficiently volatile and thermally stable.
-
Analysis: Acquire the mass spectrum, typically over a mass range of m/z 40-400. The resulting spectrum will show the molecular ion (if stable enough to be observed) and various fragment ions.
Visualizations
Caption: Workflow for synthesis, purification, and spectroscopic validation.
Caption: Logic for comparing experimental data against references.
References
Safety Operating Guide
Proper Disposal of 4,4,4-Trifluorobutanoyl Chloride: A Comprehensive Guide
For Immediate Implementation: This document provides essential safety and logistical information for the proper disposal of 4,4,4-Trifluorobutanoyl chloride, a corrosive and water-reactive compound. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and disposal in a laboratory setting. Adherence to these protocols is critical for personal safety and environmental protection.
Immediate Safety and Handling Precautions
This compound is a corrosive material that causes severe skin burns and eye damage.[1][2] It may also cause respiratory irritation and reacts violently with water.[2] Therefore, stringent safety measures must be in place before handling this substance.
Personal Protective Equipment (PPE): A comprehensive assessment of the risks should be conducted before handling. The minimum required PPE includes:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., butyl rubber or Viton™). Always inspect gloves prior to use.
-
Body Protection: A lab coat, long pants, and closed-toe shoes. For larger quantities, a chemical-resistant apron or suit may be necessary.
-
Respiratory Protection: All handling must be performed in a certified chemical fume hood.[3]
Storage and Incompatible Materials: Store this compound in a cool, dry, well-ventilated area away from incompatible materials. Keep the container tightly closed. Incompatible materials include:
-
Water and moisture
-
Strong bases
-
Alcohols
-
Strong acids
-
Oxidizing agents
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C4H4ClF3O |
| Molecular Weight | 160.52 g/mol |
| CAS Number | 406-91-7 |
| Boiling Point | Not explicitly available in search results |
| Melting Point | Not explicitly available in search results |
| Density | Not explicitly available in search results |
Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial to prevent injury and environmental contamination.
Minor Spills:
-
Evacuate and Ventilate: Ensure the area is well-ventilated, and restrict access.
-
Containment: Cover the spill with a dry, inert absorbent material such as sand, earth, or vermiculite.[1][4] Do not use combustible materials like paper towels.
-
Collection: Using non-sparking tools, carefully collect the absorbed material into a designated, labeled, and sealable container for hazardous waste.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water, ensuring all cleaning materials are also disposed of as hazardous waste.
Major Spills:
-
Evacuate Immediately: Evacuate the laboratory and alert nearby personnel.
-
Contact EHS: Immediately contact your institution's Environmental Health and Safety (EHS) department and follow their emergency procedures.
-
Do Not Attempt to Clean: Do not attempt to clean up a large spill without proper training and equipment.
Disposal Protocol: Neutralization (Quenching)
The primary method for the safe disposal of this compound is through a controlled neutralization (quenching) process. This procedure converts the reactive acyl chloride into less hazardous and more stable compounds before final disposal. The following is a detailed experimental protocol for this process.
Experimental Protocol for Neutralization:
Objective: To safely neutralize small quantities of this compound by converting it to sodium 4,4,4-trifluorobutanoate and hydrochloric acid, which is subsequently neutralized by a base.
Materials:
-
This compound waste
-
5-10% aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃)
-
Large beaker or flask (at least 10 times the volume of the acyl chloride waste)
-
Stir bar and magnetic stir plate
-
Dropping funnel or pipette
-
Ice bath
-
pH paper or pH meter
Procedure:
-
Preparation:
-
Don all required PPE and perform the entire procedure within a certified chemical fume hood.
-
Prepare an ice bath by filling a container with ice and water. .
-
-
Neutralization Setup:
-
Place a large beaker containing a stir bar on a magnetic stir plate within the ice bath.
-
Add a 5-10% aqueous solution of sodium bicarbonate or sodium carbonate to the beaker. The volume of the basic solution should be in significant excess (at least 10-fold molar excess) relative to the amount of acyl chloride to be quenched.
-
Begin stirring the basic solution and allow it to cool in the ice bath.
-
-
Controlled Addition:
-
Slowly and carefully add the this compound waste to the cold, stirring basic solution dropwise using a dropping funnel or pipette. The rate of addition should be controlled to prevent excessive heat generation and foaming.[3]
-
Be prepared for the evolution of carbon dioxide gas.
-
-
Reaction Monitoring:
-
Continue stirring the mixture for at least one hour after the addition is complete to ensure the reaction goes to completion.
-
Monitor the pH of the solution using pH paper or a pH meter to ensure it remains basic (pH > 8). If the solution becomes acidic, add more of the basic solution.
-
-
Waste Collection:
-
Once the reaction is complete and the solution has returned to room temperature, the neutralized aqueous waste should be transferred to a properly labeled hazardous waste container.
-
Consult your institution's EHS guidelines for the final disposal of the neutralized waste stream.
-
Disposal Workflow Diagram
Caption: Logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 4,4,4-Trifluorobutanoyl chloride
For Immediate Reference by Laboratory Professionals
This guide provides critical safety protocols, personal protective equipment (PPE) recommendations, and detailed operational and disposal procedures for the handling of 4,4,4-Trifluorobutanoyl chloride. Adherence to these guidelines is essential for ensuring the safety of all laboratory personnel and minimizing environmental impact.
Understanding the Hazards
This compound is a highly reactive and corrosive compound.[1] Its primary hazards include:
-
Corrosivity: Causes severe skin burns and eye damage upon contact.[1]
-
Toxicity: Harmful if swallowed or inhaled.[2]
-
Reactivity: Reacts with water and moisture, potentially releasing corrosive fumes.[1][3]
A comprehensive summary of hazard classifications is provided in the table below.
| Hazard Classification | Description | Precautionary Statements |
| Skin Corrosion/Irritation | Category 1B: Causes severe skin burns and eye damage.[1][3] | P260, P264, P280, P303+P361+P353, P363[1] |
| Serious Eye Damage/Irritation | Category 1: Causes serious eye damage.[3] | P280, P305+P351+P338, P310[1] |
| Acute Toxicity (Oral) | Toxic if swallowed.[2] | P270, P301+P330+P331, P310[2] |
| Acute Toxicity (Inhalation) | Toxic if inhaled.[2] | P260, P271, P304+P340, P310[2] |
Personal Protective Equipment (PPE)
The selection and proper use of PPE are the most critical lines of defense when handling this compound. All personnel must be trained in the correct use and removal of their PPE.
| PPE Category | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles in combination with a face shield.[4][5][6] | Protects against splashes of the corrosive liquid and potential fumes. |
| Hand Protection | Double-gloving is recommended. Use a heavier, chemical-resistant outer glove over a thinner inner glove. Suitable materials include Butyl rubber or Neoprene.[7][8][9] Nitrile gloves may be suitable for incidental contact but should be changed immediately upon contamination.[8] | Provides robust protection against a highly corrosive and reactive chemical. Butyl rubber and Neoprene offer good resistance to acids and other reactive compounds.[7][8][9] |
| Body Protection | A chemical-resistant laboratory coat or apron worn over long-sleeved clothing. For larger quantities or increased risk of splashing, a chemical-resistant suit is advised.[4] | Protects the skin from accidental contact with the chemical. |
| Respiratory Protection | Work must be conducted in a certified chemical fume hood.[3] If there is a risk of exceeding exposure limits or if the ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.[7] | Prevents inhalation of toxic and corrosive vapors. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial for safety. The following workflow must be followed:
References
- 1. Choosing the Right Glove Material: Guide to Chemical Protection - Blog [droppe.com]
- 2. Everything You Need to Know About Chemical Resistant Gloves - HANVO Safety [hanvosafety.com]
- 3. hivissafety.com [hivissafety.com]
- 4. ehs.yale.edu [ehs.yale.edu]
- 5. glovesbyweb.com [glovesbyweb.com]
- 6. growland.net [growland.net]
- 7. ehsinsight.com [ehsinsight.com]
- 8. envirosafetyproducts.com [envirosafetyproducts.com]
- 9. safety.fsu.edu [safety.fsu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
